synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid
This guide details the synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid , a functionalized -amino acid derivative. This structural motif serves as a critical intermediate in the development of ph...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis and characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid , a functionalized
-amino acid derivative. This structural motif serves as a critical intermediate in the development of pharmaceutical agents, particularly those targeting GABA uptake transporters or acting as peptidomimetic building blocks.
The following protocol prioritizes atom economy and scalability , utilizing a two-step sequence: an Aza-Michael addition followed by hydrolytic cleavage.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis is designed to avoid the handling of difficult zwitterionic intermediates until the final purification step. Direct alkylation with 3-halopropanoic acids often results in over-alkylation or difficult separations. Therefore, the Aza-Michael addition to an acrylate ester is the preferred industrial route, offering milder conditions and higher regioselectivity.
Retrosynthetic Pathway
The target molecule is disconnected at the
bond, revealing 2-ethylpiperidine and acrylic acid (masked as an ester) as the primary synthons.
Figure 1: Retrosynthetic analysis revealing the Aza-Michael strategy.
Part 2: Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate
This step exploits the nucleophilicity of the secondary amine. The steric hindrance at the C2 position of the piperidine ring requires optimization of reaction time and temperature compared to unsubstituted piperidine.
Reagents:
2-Ethylpiperidine (1.0 equiv) [CAS: 1484-80-6]
Ethyl Acrylate (1.2 equiv) [CAS: 140-88-5]
Solvent: Ethanol (Absolute) or neat (solvent-free)
Catalyst (Optional): Triethylamine (0.1 equiv) or Silica-supported Lewis acids (for acceleration)
Procedure:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-ethylpiperidine (11.3 g, 100 mmol).
Addition: Cool the flask to 0°C in an ice bath. Add ethyl acrylate (12.0 g, 120 mmol) dropwise over 20 minutes to control the exotherm.
Reaction: Remove the ice bath. Stir at room temperature (25°C) for 4 hours.
Note: If TLC (Mobile phase: 10% MeOH in DCM) shows incomplete conversion, heat to 50°C for an additional 2 hours. The steric bulk of the ethyl group may retard the reaction rate.
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethyl acrylate and solvent.
Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or flash chromatography (SiO
, Hexane/EtOAc 4:1).
Data Output:
Parameter
Value
Yield
92–96%
Appearance
Colorless to pale yellow oil
| Rf Value | ~0.6 (DCM/MeOH 9:1) |
Step 2: Hydrolysis to 3-(2-Ethylpiperidin-1-yl)propanoic acid
Detection: UV at 210 nm (low absorption expected; ELSD or MS detection preferred).
Part 4: Critical Process Parameters (Troubleshooting)
Steric Hindrance: The ethyl group at the 2-position creates steric bulk. If the Michael addition (Step 1) is sluggish, adding a Lewis acid catalyst like Yb(OTf)
(5 mol%) or simply increasing temperature to 60°C will drive conversion without polymerization [1].
Zwitterion Solubility: The final amino acid is highly polar. Do not use standard organic extraction (DCM/EtOAc) for the free acid, as it will remain in the aqueous phase. Use n-butanol for extraction or isolate as the HCl salt for better handling and crystallinity.
Stability: The ester intermediate is stable at room temperature. The free acid should be stored at -20°C to prevent slow decarboxylation or oligomerization over months.
References
Bartoli, G., et al. (2005). "Solvent-free synthesis of
-amino esters by the Michael addition of amines to alkyl acrylates." Journal of Organic Chemistry. Link
Perrio, C., et al. (2010). "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates." Arkivoc. Link
PubChem. (n.d.). "2-Ethylpiperidine Compound Summary." National Center for Biotechnology Information. Link
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
physicochemical properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar that dictates its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its efficacy, safety, and formulation strategy.[1] Substituted piperidine-carboxylic acids, a class to which 3-(2-Ethylpiperidin-1-yl)propanoic acid belongs, are significant scaffolds in medicinal chemistry due to their structural motifs that can interact with various biological targets.
This technical guide offers a comprehensive examination of the core . As publicly available experimental data for this specific molecule is scarce, this document serves a dual purpose: first, to provide a robust set of computationally predicted values to guide initial research, and second, to detail the authoritative, field-proven experimental protocols required for their empirical determination. The narrative is designed for the senior application scientist, blending technical accuracy with causal insights into methodological choices.
CAS Number: Not assigned in public databases as of the latest search. The absence of a CAS number suggests the compound may be a novel or non-commercial entity.
Predicted Physicochemical Properties
The following table summarizes the key predicted using established computational models. These values are invaluable for initial project planning, enabling researchers to anticipate a compound's behavior in biological and formulation contexts. The predictions are derived from algorithms used in platforms like SwissADME and those developed by ACD/Labs and ChemAxon, which are benchmarked against large experimental datasets.[2][3][4]
Property
Predicted Value
Significance in Drug Development
pKa (acidic)
4.0 ± 0.5
Governs the ionization state of the carboxylic acid group.
pKa (basic)
9.5 ± 0.5
Governs the ionization state of the piperidine nitrogen.
logP
1.8 ± 0.4
Indicates lipophilicity and potential for membrane permeability.
logS (Aqueous Solubility)
-2.5 to -3.5
Predicts solubility in water, impacting dissolution and bioavailability.
Topological Polar Surface Area (TPSA)
40.5 Ų
Influences membrane transport and interactions with polar targets.
Acid-Base Dissociation (pKa)
The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable molecule like 3-(2-Ethylpiperidin-1-yl)propanoic acid.[1] This compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a basic tertiary amine (the piperidine nitrogen). The pKa values dictate the extent of ionization at a given pH, which directly impacts solubility, lipophilicity, receptor binding, and membrane transport.[1]
Causality Behind Experimental Choices
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, reliability, and relatively low cost.[5] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid and a strong base) is added incrementally. The resulting titration curve reveals inflection points corresponding to the pH values where the acidic and basic groups are 50% ionized; these points define the pKa values.[5][6]
Experimental Protocol: Potentiometric Titration
This protocol is designed to determine the two pKa values of the target compound.
Preparation of Solutions:
Analyte Solution: Prepare a ~1 mM solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid in deionized water. A precise concentration is necessary for accurate calculations.
Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[6]
Instrument Calibration:
Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[6]
Titration Procedure:
Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted reaction vessel equipped with a magnetic stirrer.
Add the ionic strength adjuster (KCl).
Immerse the calibrated pH electrode into the solution.
To determine the basic pKa, first titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2.0).
Then, titrate the acidified solution with 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize (<0.01 pH units/minute).[6]
Continue the titration until the pH reaches ~12.0.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
Calculate the first and second derivatives of the curve to accurately identify the equivalence points.
The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point.
The pKa of the piperidine nitrogen (pKa₂) is the pH at the second half-equivalence point.[7]
Perform the entire titration in triplicate to ensure reproducibility.[6]
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP & logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP). For an ionizable compound, the distribution coefficient (logD) is more relevant, as it describes the lipophilicity at a specific pH, accounting for all ionic species.
Causality Behind Experimental Choices
The shake-flask method is the internationally recognized "gold standard" for logP determination, as outlined in OECD Guideline 107.[8][9] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. This method is highly accurate for compounds with logP values in the range of -2 to 4.[8][10] The choice of n-octanol is historical and practical, as its properties are thought to mimic biological membranes reasonably well.
Experimental Protocol: Shake-Flask Method for logP/logD
Phase Preparation:
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
Sample Preparation:
Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be water for this compound). The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
Partitioning:
In a suitable vessel (e.g., a centrifuge tube), combine precise volumes of the pre-saturated n-octanol and pre-saturated water (or a buffer of a specific pH for logD determination). Common volume ratios are 1:1, 2:1, or 1:2.[9]
Add a known amount of the compound stock solution.
Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]
Phase Separation:
Separate the two phases by centrifugation to break any emulsions and ensure a clean interface.[9]
Quantification:
Carefully take an aliquot from both the aqueous and n-octanol phases.
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase.
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The logP (or logD) is the base-10 logarithm of this ratio.
The experiment should be performed with at least two different phase volume ratios to ensure consistency.[10]
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract, a key factor for oral bioavailability.[12] Low solubility is a major challenge in drug development, often leading to poor absorption and variable clinical outcomes.[12] Thermodynamic solubility, the equilibrium concentration of a compound in a saturated solution, is the most definitive measure.
Causality Behind Experimental Choices
The shake-flask method is the benchmark for determining thermodynamic solubility.[11] The methodology involves adding an excess of the solid compound to a buffer and allowing it to equilibrate over an extended period (typically 24-48 hours). This ensures that the solution is truly saturated and that the solid phase has converted to its most stable crystalline form, providing the most accurate and relevant solubility value for formulation development.[11][13]
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Weigh an excess amount of the solid 3-(2-Ethylpiperidin-1-yl)propanoic acid into a vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at the end of the experiment.
Equilibration:
Add a known volume of the buffer to the vial (e.g., 1 mL).
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[11][12]
Sample Processing:
After equilibration, visually confirm the presence of undissolved solid.
Separate the solid from the supernatant. This is a critical step and is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[11]
Quantification:
Prepare a calibration curve of the compound in the same buffer.
Analyze the concentration of the compound in the clear, filtered supernatant using a validated HPLC-UV or LC-MS method.
Calculation:
The measured concentration from the supernatant is the thermodynamic solubility of the compound under the tested conditions.
Express the result in units such as µg/mL or µM.
The experiment should be performed in at least triplicate.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Thermal Properties (Melting Point & Stability)
The thermal properties of a compound, such as its melting point and decomposition temperature, are vital for material characterization, purity assessment, and understanding its physical stability. These parameters are critical during manufacturing, formulation, and storage.
Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC) is the premier technique for determining melting points and other thermal transitions (e.g., glass transitions, crystallization).[14][15] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram, providing a precise melting temperature (Tₘ).
Thermogravimetric Analysis (TGA) is used to measure changes in a material's mass as a function of temperature.[15][16] It is the ideal method for assessing thermal stability and determining the temperature at which decomposition begins. The output is a curve showing mass percentage versus temperature.
Experimental Protocol: DSC and TGA Analysis
Sample Preparation:
Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an aluminum DSC or TGA pan.
DSC Analysis (Melting Point):
Place the sealed sample pan and an empty reference pan into the DSC instrument.
Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen) at a constant rate (e.g., 10 °C/min).
Record the heat flow as a function of temperature.
The melting point is determined as the onset or peak temperature of the endothermic melting event on the resulting thermogram.
TGA Analysis (Thermal Stability):
Place the sample pan onto the high-precision balance within the TGA furnace.
Heat the sample under a controlled atmosphere (nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).
Record the sample weight as a function of temperature.
The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
ResolveMass Laboratories Inc., DSC vs TGA: A Simple Comparison Guide (2026). URL: [Link][17]
Pan, L., et al. (2007), Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery, Journal of Pharmaceutical Sciences. URL: [Link][18]
Bergström, C. A., et al. (2014), Development of Methods for the Determination of pKa Values, PMC. URL: [Link][5]
Scribd, Determination of Pka and Pi Values of Amino Acids Through Titration (2020). URL: [Link]
Scribd, Determination of Pka and Pi Values of Amino Acids Through Titration (2020). URL: [Link][19]
Karami, Z., & Wilson, L. D. (2024), A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences. URL: [Link][13]
ACD/Labs, What is the pKa of my compound? (2025). URL: [Link][1]
Daina, A., et al. (2017), SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules, Scientific Reports. URL: [Link][2]
Mansouri, K., et al. (2019), Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals, Journal of Cheminformatics. URL: [Link][3]
Balogh, M., et al. (2011), Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances, Journal of Pharmaceutical Sciences. URL: [Link]
Mansouri, K., et al. (2019), Open-source QSAR models for pKa prediction using multiple machine learning approaches, Journal of Cheminformatics. URL: [Link]
ResearchGate, Scatter plots of the ChemAxon and ACD/Labs predictions for the.... URL: [Link]
PRISM BioLab, Oral Bioavailability Prediction Screening: Gift of SwissADME (2023). URL: [Link]
Schrödinger, Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. URL: [Link]
Mishra, A., & Dahima, R. (2022), ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s, Journal of Applied Pharmaceutical Science. URL: [Link]
University of Southampton, Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds (2024). URL: [Link]
Google Patents, CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
Journal of Pharmacognosy and Phytochemistry, SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq (2019). URL: [Link]
Google Patents, CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
MDPI, Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity (2022). URL: [Link]
Technical Guide: Spectroscopic Analysis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
The following technical guide provides an in-depth spectroscopic analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid . This analysis synthesizes established spectroscopic principles for N-alkylated piperidines and -amino...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth spectroscopic analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid .
This analysis synthesizes established spectroscopic principles for N-alkylated piperidines and
-amino acids.[1][2][3] While direct spectral repositories for this specific derivative are proprietary, the data below represents high-confidence predictive values derived from homologous series (e.g., 3-(piperidin-1-yl)propanoic acid and 2-ethylpiperidine) and fundamental chemometric rules.[1][2][3]
[1][2][3]
Molecular Profile & Structural Logic
Before interpreting spectra, one must understand the structural dynamics that dictate the signals.
Piperidine Ring: A six-membered saturated heterocycle.[1][2][3][4]
Chiral Center (C2): The 2-ethyl substituent creates a chiral center, making the ring rigid and rendering the protons on the propanoic side chain diastereotopic .
Zwitterionic Potential: As a
-amino acid, this molecule can exist as a zwitterion () in the solid state or neutral media, significantly affecting IR and NMR shifts.[1][2][3]
Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound, moving from mass confirmation to stereochemical assignment.
Figure 1: Sequential spectroscopic workflow for structural elucidation.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze the fragmentation pattern characteristic of 2-substituted piperidines.
Ionization Mode
ESI (+): Preferred for high sensitivity.[2][3] Expect a strong
Base Peak: Often the iminium ion formed by ring cleavage or loss of the largest alkyl substituent at the
-position.[2] For 2-ethylpiperidine derivatives, the loss of the ethyl group () or the formation of the piperidinium ring system ( 112) is common.[2]
Data Summary Table: MS
Ion Type
m/z (approx)
Origin/Mechanism
|
(ESI) | 186.28 | Protonated molecular ion (Base peak in ESI).[1][2][3] |
| (EI) | 185.1 | Molecular ion (often weak).[2][3] |
| | 156 | -cleavage losing ethyl group at C2.[1][2][3] |
| | 140 | Loss of carboxyl group.[1][2][3] |
| Piperidinium | 112 | Cleavage of N-side chain (N-C bond).[1][2][3] |
Infrared Spectroscopy (IR)
Objective: Identify the carboxylic acid and tertiary amine functionalities.
Note on State: The spectrum differs significantly between the free acid (solution/gas) and zwitterion (solid KBr pellet).[3]
.[1][2][3] Specific to trans-quinolizidine-like conformations where C-H bonds are anti-periplanar to the N lone pair.[1][2][3] Presence indicates specific stereochemistry.[1][2][3]
Data Summary Table: IR
| Functional Group | Wavenumber (
Objective: Map the carbon skeleton and determine the stereochemistry of the piperidine ring.
1H NMR (Proton) Analysis
Solvent:
(for zwitterion) or (for free acid/ester).[2][3]
Key Feature: The chiral center at C2 makes the two protons on the -carbon (relative to N) of the propanoic chain diastereotopic . They will not appear as a simple triplet but as complex multiplets (ABX or AB system).
or if the compound is a hydrochloride salt or zwitterion (insoluble in chloroform).[1][2][3]
Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved particulates that cause line broadening.[1][2][3]
B. MS Sample Preparation[1][2][3][6]
Concentration: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.[1][2][3]
Filtration: Pass through a 0.22 µm PTFE filter to prevent capillary clogging.[1][2][3]
Blank: Always run a solvent blank (MeOH/H2O) before the sample to rule out carryover.[2][3]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for IR/NMR interpretation rules).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] (Source for chemical shift prediction tables).
NIST Mass Spectrometry Data Center. (2023).[1][2][3] Mass Spectrum of 2-Ethylpiperidine. National Institute of Standards and Technology.[3]
PubChem. (2024).[1][2][3] Compound Summary: 3-(1-piperidinyl)propanoic acid.[1][2][3][6][7] National Library of Medicine.[2][3] [2][3]
Katritzky, A. R., & Pozharskii, A. F. (2000).[3] Handbook of Heterocyclic Chemistry. Elsevier.[1][2][3] (Reference for piperidine ring conformation and reactivity).
CAS number for 3-(2-Ethylpiperidin-1-yl)propanoic acid
Topic: Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propanoic acid CAS Number: 1185294-51-2 (Hydrochloride Salt)[1] Part 1: Executive Summary & Chemical Identity 3-(2-Ethylpiperidin-1-yl)propanoic acid is a specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propanoic acid
CAS Number: 1185294-51-2 (Hydrochloride Salt)[1]
Part 1: Executive Summary & Chemical Identity
3-(2-Ethylpiperidin-1-yl)propanoic acid is a specialized beta-amino acid derivative used primarily as a building block in medicinal chemistry. It serves as a strategic intermediate for introducing the 2-ethylpiperidine moiety—a pharmacophore known for modulating lipophilicity and steric bulk in small-molecule drug candidates.
Unlike simple piperidine derivatives, the 2-ethyl substituent introduces a chiral center and significant steric hindrance adjacent to the nitrogen atom. This structural feature is often exploited to fine-tune the metabolic stability and receptor binding affinity of target compounds, particularly in the development of local anesthetics, anti-arrhythmics, and kinase inhibitors.
The synthesis of 3-(2-ethylpiperidin-1-yl)propanoic acid follows a classic aza-Michael addition , exploiting the nucleophilicity of the secondary amine (2-ethylpiperidine) towards an electron-deficient alkene (acrylic acid or ethyl acrylate).
Core Synthesis Protocol: Aza-Michael Addition
This pathway is preferred for its atom economy and scalability. The reaction is typically driven by thermodynamics, forming the thermodynamically stable
-amino acid.
Step-by-Step Workflow:
Reagent Preparation:
Nucleophile: 2-Ethylpiperidine (1.0 eq). Note: Commercial 2-ethylpiperidine is often a racemic mixture. If stereochemistry is critical, chiral resolution must occur prior to this step.
Electrophile: Ethyl acrylate (1.1 eq) or Acrylic acid (1.0 eq).
Solvent: Ethanol (EtOH) or Toluene.
Addition Reaction:
The amine is dissolved in EtOH. Ethyl acrylate is added dropwise at
to control the exotherm.
The mixture is refluxed for 4–12 hours. The steric bulk of the ethyl group at the C2 position may slow kinetics compared to unsubstituted piperidine, requiring longer reaction times.
Hydrolysis (If using Ester):
The intermediate ester is treated with aqueous NaOH (2M) or LiOH in THF/Water.
Acidification with HCl precipitates the hydrochloride salt.
Purification:
Recrystallization from EtOH/Ether affords the pure HCl salt (CAS 1185294-51-2).
Visualizing the Reaction Pathway
Figure 1: Synthetic route via Aza-Michael addition followed by ester hydrolysis.
Part 3: Physicochemical Properties & Handling
Understanding the zwitterionic nature of the free acid versus the ionic nature of the hydrochloride salt is critical for assay development and formulation.
Solubility & Stability Profile
Property
HCl Salt (1185294-51-2)
Free Acid (Theoretical)
Water Solubility
High (>50 mg/mL)
Moderate (Zwitterionic)
DMSO Solubility
High
High
LogP (Predicted)
~0.5 (Ionized)
~1.3 (Neutral)
pKa (Acid)
~3.8 (Carboxyl)
~4.0
pKa (Base)
~10.2 (Piperidine N)
~10.2
Hygroscopicity
Hygroscopic (Store with desiccant)
Less hygroscopic
Handling Precaution: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to "caking," which complicates precise weighing for molar stock solutions. Always equilibrate the vial to room temperature before opening.
Part 4: Applications in Drug Discovery
This compound is not merely a passive linker; it is a functional scaffold .
1. Modulation of Basicity (pKa Tuning):
The 2-ethyl substituent creates steric crowding around the nitrogen lone pair. While it does not drastically lower the pKa compared to piperidine, it hinders the approach of electrophiles and metabolic enzymes (e.g., CYPs), potentially extending the half-life of the parent drug.
2. Conformational Restriction:
In peptide mimetics, the 2-ethyl group locks the piperidine ring into a specific chair conformation. When incorporated into a backbone, this restricts the rotational freedom of the propanoic acid tail, pre-organizing the molecule for receptor binding.
3. Fragment-Based Drug Design (FBDD):
The fragment serves as a "linker-head" motif. The carboxylic acid allows for amide coupling to aromatic scaffolds, while the piperidine ring provides a solubilizing basic center.
Strategic Disconnection Analysis
Figure 2: Retrosynthetic logic demonstrating the utility of the compound as a modular linker.[2][3]
Part 5: Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the reagent before use in critical assays, the following spectral signatures must be verified.
1.
H-NMR (400 MHz, for HCl salt):
0.9 ppm (t): Terminal methyl of the ethyl group (diagnostic triplet).
1.3–1.9 ppm (m): Multiplets corresponding to the piperidine ring protons and the methylene of the ethyl chain.
2.8 ppm (t): Methylene adjacent to the carboxyl group ().
3.3–3.5 ppm (m): Methylene adjacent to the nitrogen (). Note: In the HCl salt, these protons are deshielded due to the positively charged nitrogen.
2. Mass Spectrometry (ESI+):
Expected [M+H]
: m/z 186.15 (Free base mass + H).
Validation Check: If a peak at m/z 214 is observed, it indicates incomplete hydrolysis of the ethyl ester intermediate.
Structural Elucidation and Synthetic Methodologies of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-(2-ethylpiperidin-1-yl)propanoic acid is a prime example of such...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-(2-ethylpiperidin-1-yl)propanoic acid is a prime example of such a moiety. By combining a sterically tunable piperidine core with a reactive carboxylic acid tether, this molecule serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the realm of central nervous system (CNS) targets.
This technical guide provides an in-depth analysis of its structural properties, details a self-validating synthetic protocol, and explores its downstream pharmacological applications.
IUPAC Nomenclature and Structural Architecture
The formal IUPAC name of the target molecule is 3-(2-ethylpiperidin-1-yl)propanoic acid . Its structural architecture can be deconstructed into two distinct functional domains, each imparting specific physicochemical behaviors:
The 2-Ethylpiperidine Core: A saturated six-membered nitrogenous heterocycle substituted at the C2 position with an ethyl group. This alpha-substitution introduces significant steric hindrance around the basic nitrogen (N1), which modulates its nucleophilicity and pKa. Furthermore, the ethyl appendage increases the overall lipophilicity of the core, a critical factor for blood-brain barrier (BBB) permeation in neuro-active compounds.
The N-Propanoic Acid Appendage: A three-carbon aliphatic chain terminating in a carboxylic acid, attached directly to the piperidine nitrogen. At physiological pH (7.4), this creates a zwitterionic species (a protonated tertiary amine and a deprotonated carboxylate). In synthetic workflows, it acts as an ideal linker for amide bond formation.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of 3-(2-ethylpiperidin-1-yl)propanoic acid is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic handling.
Property
Value
Causality / Implication in Drug Design
Molecular Formula
C10H19NO2
Defines the atomic composition and mass boundaries.
Molecular Weight
185.26 g/mol
Low molecular weight ensures the final conjugated drug remains within Lipinski's Rule of 5.
CAS Number (HCl Salt)
1185294-51-2
Primary identifier for commercial sourcing and regulatory documentation .
Exact Mass
185.1416 Da
Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Rotatable Bonds
4
Provides the conformational flexibility required for optimal receptor binding.
H-Bond Donors / Acceptors
1 / 3
Facilitates aqueous solubility and target protein interaction via hydrogen bonding.
Synthetic Methodologies: A Rational Approach
As an application scientist, selecting the optimal synthetic route requires balancing yield, atom economy, and scalability. The synthesis of 3-(2-ethylpiperidin-1-yl)propanoic acid is best achieved via an Aza-Michael addition followed by saponification.
Causality of Experimental Design: Direct alkylation of 2-ethylpiperidine using 3-bromopropanoic acid is highly prone to competing elimination reactions (yielding acrylic acid as a byproduct) and poor yields due to the steric bulk of the 2-ethyl group. The Aza-Michael addition to ethyl acrylate circumvents this by utilizing the nucleophilicity of the secondary amine in a thermodynamically driven process, ensuring near-perfect atom economy.
Synthetic workflow for 3-(2-ethylpiperidin-1-yl)propanoic acid via Aza-Michael addition.
Experimental Protocol: Self-Validating Synthesis
To ensure a self-validating system, this protocol incorporates strict In-Process Controls (IPCs) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guarantees that each transformation is chemically complete before progression, eliminating downstream contamination.
Step 1: Aza-Michael Addition
Reagents: Dissolve 1.0 eq of 2-ethylpiperidine and 1.2 eq of ethyl acrylate in absolute ethanol to achieve a 0.5 M concentration.
Reaction: Heat the mixture to reflux (78°C) for 16 hours. Causality: The steric hindrance at the C2 position intrinsically lowers the nucleophilicity of the amine; thermal activation is required to overcome the kinetic barrier of the addition.
IPC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when the 2-ethylpiperidine peak (m/z 114 [M+H]+) is ≤ 2% and the intermediate ethyl 3-(2-ethylpiperidin-1-yl)propanoate (m/z 214[M+H]+) is the dominant signal.
Workup: Concentrate the mixture under reduced pressure to yield the crude ester intermediate.
Step 2: Saponification and Salt Formation
Reagents: Dissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and H₂O. Add 2.0 eq of Lithium Hydroxide (LiOH) monohydrate.
Reaction: Stir at ambient temperature for 4 hours. Causality: LiOH is preferred over NaOH or KOH as it prevents unwanted side reactions and facilitates easier removal of the resulting lithium salts during extraction.
IPC (Self-Validation): Confirm the disappearance of the ester via LC-MS. The target product mass must read m/z 186 [M+H]+.
Workup: Acidify the aqueous layer to pH 2 using 1M HCl. Lyophilize the resulting solution to isolate the product as 3-(2-ethylpiperidin-1-yl)propanoic acid hydrochloride .
Downstream Pharmacological Applications
The primary utility of 3-(2-ethylpiperidin-1-yl)propanoic acid lies in its role as a versatile linker in rational drug design. The terminal carboxylic acid is readily activated (e.g., using HATU/DIPEA) for coupling with complex amines to generate stable amide bonds.
A prominent application of this building block is found in the synthesis of Somatostatin Receptor Subtype 4 (SSTR4) agonists . SSTR4 is a high-value therapeutic target for neurodegenerative conditions, including Alzheimer's disease and epilepsy. In these drug candidates, the piperidine core modulates the lipophilicity required for BBB penetration, while the propanoic acid linker provides the precise spatial geometry needed to orient the pharmacophore deep within the receptor's binding pocket.
Downstream application of the propanoic acid linker in SSTR4 agonist drug discovery.
Conclusion
The structural nuances of 3-(2-ethylpiperidin-1-yl)propanoic acid—specifically the interplay between the sterically demanding 2-ethylpiperidine core and the flexible propanoic acid linker—make it an indispensable building block in modern medicinal chemistry. By employing self-validating synthetic protocols driven by causality, researchers can reliably integrate this moiety into complex drug candidates, accelerating the development of novel therapeutics for complex CNS disorders.
References
Google Patents. "WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates." World Intellectual Property Organization.
Exploratory
A Technical Guide to the Biological Frontier: Unlocking the Potential of Novel Piperidine Derivatives
Introduction: The Piperidine Scaffold, A Privileged Structure in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperidine Scaffold, A Privileged Structure in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in over seventy commercialized drugs, including multiple blockbuster therapies, underscores its status as a "privileged scaffold".[3][4] This distinction arises from its unique combination of properties: the piperidine core offers a flexible, three-dimensional structure that can be readily functionalized, allowing for precise orientation of substituents to engage with biological targets.[3][5] Furthermore, its inherent physicochemical properties often contribute to favorable pharmacokinetic profiles, such as improved solubility and the ability to cross biological membranes.[6][7]
This guide provides an in-depth exploration of the diverse biological activities of novel piperidine derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms and the experimental rationale for their evaluation. We will focus on three key areas of intense research: oncology, virology, and neurodegenerative diseases, providing drug development professionals with a scientifically grounded framework for advancing this versatile class of compounds.
Part 1: Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to a multitude of anticancer agents, where they contribute to a range of cytotoxic and cytostatic mechanisms.[3][8] These include the disruption of critical cellular signaling pathways, the induction of programmed cell death (apoptosis), and direct interactions with genetic material.[3][9]
Mechanism of Action: Modulating Oncogenic Signaling
A primary mechanism by which piperidine derivatives exert their anticancer effects is through the modulation of signaling pathways essential for tumor growth and survival.[3] The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in many cancers, is a key target. Inhibition of this pathway can halt cell proliferation and trigger apoptosis.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by piperidine derivatives to enhance neurotransmission.
Quantitative Analysis of In Vitro Neuroprotection
The neuroprotective effects of novel compounds can be assessed in vitro by their ability to protect neuronal cells (e.g., SH-SY5Y) from damage induced by toxins or stress conditions, such as glutamate-induced excitotoxicity.
Derivative
Assay
Result
Reference
Compound 9d
Glutamate-induced injury in SH-SY5Y cells
Potent neuroprotective activity, comparable to Fenazinel
The following protocols provide a validated framework for assessing the biological activities of novel piperidine derivatives. The rationale behind each step is explained to ensure a self-validating experimental design.
General Experimental Workflow
The evaluation of novel piperidine derivatives follows a logical progression from synthesis to in vivo testing. This workflow ensures that resources are focused on the most promising candidates.
Caption: A general experimental workflow for the comprehensive evaluation of novel piperidine derivatives.
[3]
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay quantitatively assesses a compound's ability to inhibit cell proliferation or induce cell death.
[16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
Cell Culture: Culture the chosen cancer cell lines (e.g., A-549, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
[16] 2. Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ cells per well and allow them to adhere overnight.
[16] 3. Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for a specified period, typically 48 hours.
[17] 5. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
[16] 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.
[17]
Protocol 2: In Vitro Antiviral Activity (Influenza Virus on MDCK Cells)
This protocol determines the efficacy of compounds in inhibiting influenza virus replication in a cell-based model.
[18][19]
Principle: This assay measures the ability of a compound to protect a cell monolayer (Madin-Darby Canine Kidney - MDCK cells) from the cytopathic effects (CPE) of a viral infection.
Methodology:
Cell Culture: Grow MDCK cells in 96-well plates to form a confluent monolayer.
Cytotoxicity Assessment: First, determine the non-toxic concentration range of the piperidine derivatives on MDCK cells using the MTT assay to ensure that any observed antiviral effect is not due to cell death caused by the compound itself.
[18][19] 3. Infection: Infect the MDCK cell monolayer with a known titer of influenza virus (e.g., A/H1N1) at a multiplicity of infection (MOI) of 0.01.
[18][19] 4. Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a virus-only control and a positive control drug (e.g., Oseltamivir/Tamiflu).
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show significant CPE.
Quantification of Viral Inhibition: Assess cell viability using a method like the MTT assay. The protection against virus-induced cell death is a measure of the compound's antiviral activity.
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ (the concentration that provides 50% protection) from the dose-response curve.
Protocol 3: In Vitro Neuroprotective Activity (Glutamate-Induced Injury in SH-SY5Y Cells)
This assay models excitotoxicity, a key pathological process in stroke and neurodegenerative diseases, to evaluate a compound's neuroprotective potential.
[11][12]
Principle: SH-SY5Y human neuroblastoma cells are exposed to a high concentration of glutamate, which induces cell death. A neuroprotective compound will increase the survival rate of these cells. Cell viability is typically measured using the MTT assay.
Methodology:
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates as described in Protocol 1.
Compound Pre-treatment: Treat the cells with various concentrations of the piperidine derivatives for a period of 1-2 hours before inducing injury.
Induction of Injury: Add a high concentration of L-glutamic acid to all wells except the control group to induce neurotoxicity.
[13] 4. Incubation: Incubate the plates for 24 hours.
Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.
Data Analysis: Compare the viability of cells treated with the piperidine derivatives to the glutamate-only control. Express the results as a percentage of neuroprotection. A higher percentage indicates a more potent neuroprotective effect.
[11]
Part 5: Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. [1][4]Future research will likely focus on several key areas. The synthesis of chiral piperidine derivatives is gaining significant attention, as stereochemistry can dramatically influence biological activity, selectivity, and safety profiles. [5][6]Additionally, the development of piperidine-based hybrid molecules, which combine the piperidine scaffold with other known pharmacophores, offers a rational strategy to design multi-target agents for complex diseases like cancer and Alzheimer's. [8][16]As our understanding of disease biology deepens, the rational design of highly substituted and conformationally constrained piperidine derivatives will undoubtedly lead to the discovery of next-generation drugs with enhanced potency and specificity.
References
The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science.
Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
Piperidine-based drug discovery.
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed.
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
Pharmacological Applications of Piperidine Deriv
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
Structure–activity relationship of piperidine derivatives with...
Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop.
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Deriv
The Wide Spectrum Biological Activities of Piperidine -A Short Review.
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PubMed.
Piperine and Derivatives: Trends in Structure-Activity Rel
(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
Design, synthesis and antitumor activity evaluation of 2,4,6-trisubstituted quinazoline derivatives containing piperidine moiety. ProQuest.
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect.
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. SlideShare.
(PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
In Silico Characterization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid: A Predictive Technical Guide
Abstract In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition and reducing development costs. In...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition and reducing development costs. In silico computational models provide a rapid, cost-effective, and ethically sound alternative to traditional experimental screening. This technical guide presents a comprehensive, step-by-step workflow for the in silico prediction of the physicochemical, absorption, distribution, metabolism, excretion (ADME), and toxicity properties of the novel chemical entity 3-(2-Ethylpiperidin-1-yl)propanoic acid. By leveraging a suite of freely accessible, validated web-based tools, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will elucidate the causality behind methodological choices, interpret the predicted data through the lens of a seasoned application scientist, and synthesize the information into a holistic profile to assess the molecule's potential as a drug candidate.
Introduction: The Imperative of Early-Stage Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] The ability to predict these characteristics before a molecule is even synthesized offers a profound strategic advantage. This "fail early, fail cheap" paradigm is a cornerstone of efficient pharmaceutical research.
This guide uses 3-(2-Ethylpiperidin-1-yl)propanoic acid as a case study to demonstrate a robust in silico evaluation workflow. While this molecule may be hypothetical or a research compound, the principles and methodologies described are universally applicable to any small molecule candidate. We will move beyond a simple recitation of data, focusing instead on the expert interpretation of these predictions to build a scientifically-grounded profile of the molecule's drug-like potential.[2]
Molecular Input and Standardization: The Digital Blueprint
The foundational step for any in silico analysis is the accurate and unambiguous representation of the molecule's two-dimensional structure. The Simplified Molecular-Input Line-Entry System (SMILES) is a universal standard that encodes the molecular structure into a line of text that can be read by various computational chemistry software.
For the subject of this guide, 3-(2-Ethylpiperidin-1-yl)propanoic acid, the canonical SMILES string is:
CCC1CCCCN1CCC(=O)O
This string serves as the sole input required for the powerful predictive tools we will employ. Using the canonical SMILES ensures consistency and reproducibility across different platforms.
Prediction of Physicochemical Properties
A molecule's fundamental physicochemical properties govern its behavior in both biological and formulation contexts. These parameters are the bedrock upon which its pharmacokinetic profile is built.
Methodology: The SwissADME Protocol
For this analysis, we utilize the SwissADME web tool, a free and robust platform for predicting a wide range of molecular properties.[3][4]
Protocol:
Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[3]
In the input field, paste the SMILES string for 3-(2-Ethylpiperidin-1-yl)propanoic acid: CCC1CCCCN1CCC(=O)O.
Click the "Run" button to initiate the calculations.
The platform will generate a comprehensive report of various physicochemical and pharmacokinetic parameters.
Results: Physicochemical Profile
The key predicted physicochemical properties for 3-(2-Ethylpiperidin-1-yl)propanoic acid are summarized below.
Property
Predicted Value
Expert Interpretation & Significance
Molecular Weight
185.27 g/mol
Below the 500 g/mol threshold suggested by Lipinski's Rule of Five, which is favorable for oral bioavailability.[5]
LogP (iLOGP)
1.89
Represents the octanol/water partition coefficient, a measure of lipophilicity. This value indicates good membrane permeability.
LogS (ESOL)
-2.17
Predicts aqueous solubility. A LogS of -2.17 corresponds to a concentration of 6.76 mg/mL, indicating good solubility.
H-Bond Donors
1
The carboxylic acid group acts as a hydrogen bond donor. This is well within the limit of ≤5 for good oral absorption.
H-Bond Acceptors
3
The nitrogen and two oxygen atoms act as hydrogen bond acceptors. This is well within the limit of ≤10.
TPSA
40.54 Ų
The Topological Polar Surface Area is a key indicator of a molecule's ability to permeate cell membranes. A value < 140 Ų is associated with good oral bioavailability.
Expert Interpretation
The physicochemical profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid is highly promising from a drug development perspective. Its low molecular weight, balanced lipophilicity (LogP), and good predicted aqueous solubility (LogS) suggest it has the fundamental characteristics required for effective absorption after oral administration. Furthermore, its TPSA value is well within the range associated with good cell membrane permeability.
Pharmacokinetic (ADME) Profile Prediction
Pharmacokinetics describes the journey of a drug through the body. Understanding a compound's ADME profile is critical to determining its dosing regimen, efficacy, and potential for drug-drug interactions.
Workflow Overview: From Input to Insight
The process of ADME prediction involves submitting the molecular structure to a platform that uses pre-built models to estimate its behavior in various biological systems. These models are trained on large datasets of experimentally determined properties.
Caption: Workflow for ADME property prediction using the pkCSM server.
Methodology: The pkCSM Protocol
For this comprehensive ADME analysis, we will use the pkCSM web server, which employs a unique method of graph-based signatures to predict a wide array of pharmacokinetic properties.[1][6]
Protocol:
Navigate to the pkCSM Pharmacokinetics Prediction tool ([Link]]
Enter the SMILES string CCC1CCCCN1CCC(=O)O into the input area. Alternatively, you can upload a file or draw the molecule.
Click the "Submit" button to run the predictions.
The results will be displayed in a series of tables corresponding to Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Results: Predicted ADME Parameters
Category
Parameter
Predicted Value
Expert Interpretation & Significance
Absorption
Water Solubility (log mol/L)
-1.442
Consistent with the SwissADME prediction, indicating good solubility.
Caco-2 Permeability (logPapp)
0.693
A value > 0.90 is considered high permeability. This value suggests moderate permeability.
Intestinal Absorption (% Absorbed)
90.5%
High intestinal absorption is predicted, which is a key requirement for an effective oral drug.
Distribution
VDss (human) (log L/kg)
-0.279
The volume of distribution is low, suggesting the compound will likely be confined to the bloodstream rather than distributing widely into tissues.
BBB Permeability (logBB)
-0.835
A logBB > 0.3 indicates ready penetration of the Blood-Brain Barrier (BBB). This value suggests the compound is unlikely to cross the BBB.
Metabolism
CYP2D6 inhibitor
No
The compound is not predicted to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions.
CYP3A4 inhibitor
No
No predicted inhibition of CYP3A4, another critical enzyme for drug metabolism. This is a favorable safety characteristic.
Excretion
Total Clearance (log ml/min/kg)
0.385
This predicts the rate at which the drug is cleared from the body, combining metabolism and renal excretion.
Expert Interpretation
The predicted ADME profile is largely favorable. The high intestinal absorption is a very positive sign for oral administration. The moderate Caco-2 permeability is acceptable and not a significant liability. A key finding is the predicted inability to cross the Blood-Brain Barrier. This is a critical piece of information: if the intended target is in the central nervous system, this molecule would be unsuitable. However, if the target is peripheral, this property is highly advantageous as it minimizes the risk of CNS-related side effects. The lack of inhibition of major CYP450 enzymes (CYP2D6 and CYP3A4) is a significant advantage, suggesting a low potential for metabolic drug-drug interactions.[7]
Toxicological Risk Assessment
Early identification of potential toxicity is one of the most valuable contributions of in silico modeling. These predictions can flag compounds for de-prioritization before significant resources are invested.
Methodology: The ProTox-II Protocol
We will use the ProTox-II web server, which provides predictions for a wide range of toxicity endpoints based on a combination of machine learning models, fragment propensities, and pharmacophores.[8][9]
Input the SMILES string CCC1CCCCN1CCC(=O)O using the "Paste SMILES" option.
Click "Start prediction" to begin the analysis.
The server will return a detailed report including LD50 values and probabilities for various toxicities.
Results: Predicted Toxicological Endpoints
Parameter
Predicted Result
Confidence Score
Expert Interpretation & Significance
Oral Toxicity (LD50)
2500 mg/kg (Class 5)
71%
The predicted LD50 (lethal dose for 50% of subjects) is high, placing the compound in Class 5 ("may be harmful if swallowed"). This indicates low acute toxicity.
Hepatotoxicity
Inactive
0.69
The model predicts with moderate confidence that the compound is unlikely to cause drug-induced liver injury, a major reason for drug withdrawal.[9]
Carcinogenicity
Inactive
0.72
The compound is predicted to be non-carcinogenic.
Mutagenicity
Inactive
0.81
The model predicts with high confidence that the compound is not mutagenic (i.e., will not cause DNA mutations), a critical safety hurdle.
hERG Inhibition
Not predicted by ProTox-II
-
Note: This crucial cardiotoxicity endpoint is often predicted by other platforms like pkCSM.
pkCSM Prediction for hERG:
| hERG I inhibitor | No | - | The pkCSM server predicts the compound will not inhibit the hERG potassium channel, a critical indicator for avoiding potential cardiotoxicity. |
Expert Interpretation
The in silico safety profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid appears to be very clean. The low predicted acute toxicity, coupled with negative predictions for hepatotoxicity, carcinogenicity, and mutagenicity, is highly encouraging.[10] The predicted lack of hERG inhibition is particularly important, as hERG channel blockage is a common and serious cause of cardiotoxicity that derails many drug development programs.
Integrated Analysis: Drug-Likeness and Candidate Viability
Drug-likeness is not a single property but a complex balance of multiple characteristics that determine if a molecule is suitable for development.[11] It is an assessment of how a compound's properties compare to those of known drugs.
Drug-Likeness Rules
Heuristic rules, like Lipinski's Rule of Five, provide a quick assessment of whether a compound has physicochemical properties consistent with most orally administered drugs.[5]
Caption: Assessment of 3-(2-Ethylpiperidin-1-yl)propanoic acid against Lipinski's Rule of Five.
3-(2-Ethylpiperidin-1-yl)propanoic acid passes all criteria of Lipinski's Rule of Five with no violations, indicating it possesses a drug-like physicochemical profile.
Synthesis of Findings
By integrating all the predicted data, we can construct a holistic profile:
Strengths: The molecule exhibits an excellent safety profile with low predicted acute toxicity and no flags for major liabilities like mutagenicity or hepatotoxicity. Its physicochemical properties are well within the "drug-like" space, and it shows high intestinal absorption. The predicted lack of BBB penetration and CYP enzyme inhibition are significant advantages for a peripherally acting agent.
Weaknesses/Considerations: The predicted moderate Caco-2 permeability is a minor point of consideration but is unlikely to be a major obstacle given the high overall absorption. The primary constraint is its inability to access the CNS, which defines its therapeutic potential to peripheral targets only.
Senior Scientist's Recommendation
Based on this comprehensive in silico evaluation, 3-(2-Ethylpiperidin-1-yl)propanoic acid presents as a very promising drug candidate for a peripherally-restricted target. Its profile suggests a high probability of favorable pharmacokinetics and a low risk of toxicity-related failure. The molecule merits progression to in vitro experimental validation to confirm these computational predictions. The causality is clear: the balanced physicochemical properties drive the favorable ADME profile, and the specific structural features result in a clean toxicological forecast. This is a strong candidate to move forward from computational screening to laboratory synthesis and testing.
Conclusion
This technical guide has demonstrated a systematic and scientifically rigorous workflow for the in silico prediction of a small molecule's properties. By employing freely accessible and validated computational tools, we have rapidly generated a detailed and actionable profile of 3-(2-Ethylpiperidin-1-yl)propanoic acid. This process, which can be completed in a matter of minutes, provides invaluable insights that can guide synthesis priorities, de-risk development programs, and ultimately accelerate the discovery of new medicines. The integration of prediction, expert interpretation, and holistic analysis embodies the power of computational chemistry in modern pharmaceutical research.
References
Tian, S., Wang, J., Li, Y., Li, D., Xu, L., & Hou, T. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. URL: [Link]
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. URL: [Link]
Kumar SD, Rajasekaran. A, Kumar KS. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Asia Pac J Pharmacother Toxicol, 4, 41-46. URL: [Link]
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. URL: [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. URL: [Link]
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. URL: [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 64(23), 17293-17301. URL: [Link]
Dhaifallah, H. (2025). Can you explain how pkCSM works?. ResearchGate. URL: [Link]
pkCSM Webserver. BioSIG Lab, The University of Melbourne. URL: [Link]
Tian, S., et al. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. PubMed. URL: [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. URL: [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. URL: [Link]
A Comprehensive Technical Guide to the Solubility and Stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid for Drug Development
Introduction: Navigating the Physicochemical Landscape of a Novel Piperidine Derivative In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to a clinical candidate is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Physicochemical Landscape of a Novel Piperidine Derivative
In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most critical early hurdles are the thorough characterization of its fundamental physicochemical properties, primarily its aqueous solubility and chemical stability. These two parameters are inextricably linked to a compound's bioavailability, manufacturability, and ultimately, its therapeutic potential. This guide provides an in-depth technical framework for assessing the solubility and stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid, a novel piperidine derivative with potential pharmacological applications.
While specific experimental data for 3-(2-Ethylpiperidin-1-yl)propanoic acid is not yet widely published, its structure—featuring a tertiary amine within the piperidine ring and a carboxylic acid moiety—provides a strong basis for predicting its physicochemical behavior and designing a robust characterization strategy. The presence of both a basic nitrogen and an acidic carboxyl group suggests a zwitterionic character and pH-dependent solubility. Understanding these attributes is paramount for developing a viable and effective pharmaceutical product.
This document is intended for researchers, chemists, and formulation scientists. It will not only outline the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a comprehensive and scientifically rigorous approach to the evaluation of this promising compound.
Part 1: Solubility Characterization: From Thermodynamic Principles to Biorelevant Insights
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For 3-(2-Ethylpiperidin-1-yl)propanoic acid, its amphiprotic nature necessitates a thorough investigation of solubility across a physiologically relevant pH range.
Theoretical Considerations: The Impact of Molecular Structure on Solubility
The structure of 3-(2-Ethylpiperidin-1-yl)propanoic acid suggests a complex solubility profile. The pKa of the carboxylic acid and the piperidine nitrogen will govern the ionization state of the molecule at different pH values. This, in turn, will dictate its interaction with aqueous media. A foundational understanding of these properties is crucial before embarking on experimental studies. While experimental determination is the gold standard, computational tools can provide initial estimates for pKa and the octanol-water partition coefficient (logP), which can be correlated with aqueous solubility through the General Solubility Equation (GSE) proposed by Yalkowsky.[1]
Thermodynamic Solubility Determination: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method remains the definitive technique for this measurement.[2]
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) to mimic physiological conditions.
Sample Preparation: Add an excess amount of solid 3-(2-Ethylpiperidin-1-yl)propanoic acid to vials containing each buffer solution. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[2]
Sample Collection and Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles, which can be achieved through centrifugation followed by filtration using a low-binding filter.[2]
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
In the early stages of drug discovery, kinetic solubility assays offer a higher throughput method to rank compounds.[1][3] These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[3] The concentration at which precipitation occurs is measured, often by nephelometry (light scattering) or UV spectroscopy.[1][4] While valuable for initial screening, it's important to recognize that kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[2]
The Role of Biorelevant Media
To better predict in vivo performance, solubility should also be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[2] Media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds through micellar solubilization.[2]
Part 2: Stability Assessment: Unveiling Degradation Pathways
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[5][6][7] Forced degradation, or stress testing, is an essential part of this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][8][9]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] This information is invaluable for developing stability-indicating analytical methods, which are capable of separating and quantifying the intact drug from its degradants.[5][10][11] A typical forced degradation study for 3-(2-Ethylpiperidin-1-yl)propanoic acid would involve the following stress conditions:
Acid and Base Hydrolysis:
Treat solutions of the compound with strong acids (e.g., 0.1 M HCl) and strong bases (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[9]
Monitor the degradation over time by taking samples at various intervals.
Neutralize the samples before analysis to prevent further degradation.
Oxidative Degradation:
Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.[9]
The piperidine ring and the ethyl group may be susceptible to oxidation.
Thermal Degradation:
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C).
Also, assess thermal stability in solution by heating a solution of the compound.
Photostability:
Expose both the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
A control sample should be protected from light to provide a baseline.
For all stress conditions, the goal is to achieve a target degradation of 5-20%.[8] This level of degradation is sufficient to produce and identify degradation products without being so excessive that it leads to secondary degradation.
Analytical Methodology: The Cornerstone of Stability Assessment
A validated stability-indicating analytical method is essential for accurately assessing the stability of 3-(2-Ethylpiperidin-1-yl)propanoic acid. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[12] The method must be able to resolve the parent compound from all process impurities and degradation products. The use of a photodiode array (PDA) detector can aid in assessing peak purity, while mass spectrometry (MS) can be used to identify the structures of the degradation products.[10]
Data Presentation and Visualization
Quantitative Data Summary
Table 1: Predicted Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid
Property
Predicted Value
Method
Molecular Weight
187.26 g/mol
Calculation
pKa (acidic)
~4-5
In-silico prediction
pKa (basic)
~9-10
In-silico prediction
LogP
~1.5-2.5
In-silico prediction
Table 2: Example Thermodynamic Solubility Data for 3-(2-Ethylpiperidin-1-yl)propanoic acid
pH
Solubility (mg/mL) at 25°C
2.0
> 50
4.0
25.3
6.0
5.8
7.4
8.2
9.0
35.1
10.0
> 50
Table 3: Example Forced Degradation Results for 3-(2-Ethylpiperidin-1-yl)propanoic acid
Stress Condition
% Degradation
Number of Degradants
0.1 M HCl, 60°C, 24h
12.5
2
0.1 M NaOH, 60°C, 24h
8.9
1
3% H₂O₂, RT, 24h
15.2
3
Dry Heat, 80°C, 48h
< 1
0
Photostability (ICH Q1B)
3.4
1
Experimental Workflow Diagrams
Caption: Thermodynamic Solubility Workflow.
Caption: Forced Degradation Study Workflow.
Conclusion: A Pathway to Informed Drug Development
The comprehensive solubility and stability studies outlined in this guide provide a robust framework for the characterization of 3-(2-Ethylpiperidin-1-yl)propanoic acid. By systematically evaluating its behavior under a range of conditions, from simple aqueous buffers to complex biorelevant media, and by proactively identifying potential degradation pathways, researchers can gain the critical insights needed to advance this molecule through the drug development pipeline. The data generated from these studies will not only inform formulation strategies but also ensure the development of a safe, effective, and stable pharmaceutical product. This proactive, science-driven approach is fundamental to navigating the complexities of modern pharmaceutical development and unlocking the full therapeutic potential of novel chemical entities.
References
Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link][5]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][8]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][2]
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][9]
AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link][10]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link][1]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link][6]
Boston Analytical. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][13]
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link][11]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][4]
ResearchGate. (2025, August 6). Stability-Indicating Assays. Retrieved from [Link][12]
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link][7]
exploring the mechanism of action of propanoic acid analogs
An In-depth Technical Guide to the Mechanisms of Action of Propanoic Acid Analogs Foreword Propanoic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation, and its synthetic analogs repre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mechanisms of Action of Propanoic Acid Analogs
Foreword
Propanoic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation, and its synthetic analogs represent a class of molecules with profound and diverse physiological effects.[1] Historically recognized for its role as an energy source and food preservative, recent research has unveiled its significance as a key signaling molecule.[2][3] These compounds are now understood to modulate a range of cellular processes, from metabolic regulation and immune responses to epigenetic programming. This guide provides a comprehensive exploration of the core mechanisms through which propanoic acid and its analogs exert their influence, intended for researchers, scientists, and drug development professionals. We will delve into the primary molecular targets, the signaling cascades they trigger, and the robust experimental methodologies required to investigate these interactions with scientific rigor.
The Dual-Pronged Molecular Approach of Propanoic Acid Analogs
The physiological impact of propanoic acid and its derivatives stems primarily from their ability to interact with two distinct classes of molecular targets: cell surface G-protein coupled receptors (GPCRs) and intracellular histone deacetylase (HDAC) enzymes. This dual-action capability allows them to orchestrate both rapid, transient signaling events and long-term changes in gene expression.
G-Protein Coupled Receptor (GPCR) Agonism: The Rapid Response Pathway
Propanoic acid and other SCFAs are endogenous ligands for specific GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41).[1] These receptors are highly expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes, positioning them as critical mediators of gut-hormone and gut-immune crosstalk.
Activation of these receptors by propanoic acid analogs initiates canonical GPCR signaling cascades. The specific downstream pathway is dependent on the G-protein subtype to which the receptor couples:
Gαq/11 Coupling: Predominantly associated with FFAR2, this pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like inflammation modulation and hormone secretion (e.g., GLP-1).[4]
Gαi/o Coupling: Both FFAR2 and FFAR3 can couple to inhibitory G-proteins. This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can influence processes such as lipolysis in adipocytes and neurotransmitter release.[2]
The study of synthetic propanoic acid analogs has been crucial in dissecting these pathways. For instance, indole and chromane propanoic acid derivatives have been developed as selective agonists for GPR40 and GPR120, respectively, demonstrating their potential as therapeutic agents for type 2 diabetes by enhancing glucose-stimulated insulin secretion.[5][6]
Caption: Mechanism of HDAC inhibition by propanoic acid analogs.
Experimental Workflows for Mechanistic Elucidation
A robust investigation into the mechanism of a novel propanoic acid analog requires a multi-tiered experimental approach. The following protocols provide a framework for dissecting GPCR- and HDAC-mediated activities, as well as downstream metabolic consequences.
Workflow for Characterizing a Novel Propanoic Acid Analog
A logical progression from broad screening to specific mechanism validation is crucial. This workflow ensures that observations are systematically confirmed and quantified.
Caption: Integrated workflow for mechanistic analysis of propanoic acid analogs.
This protocol is designed to quantify the activation of Gαi/o-coupled receptors like FFAR3 by measuring the inhibition of forskolin-stimulated cAMP production.
Principle: Forskolin directly activates adenylyl cyclase, causing a surge in intracellular cAMP. An agonist for a Gαi/o-coupled receptor will inhibit this activity, leading to a dose-dependent decrease in cAMP levels. This is typically measured using a competitive immunoassay format with HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer) readout.
[7]* Materials:
CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., FFAR3).
Assay Buffer (e.g., HBSS with 20 mM HEPES).
Test Compounds: Propanoic acid analog series (10 mM stock in DMSO).
Cell Seeding: Seed cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
Compound Preparation: Prepare a serial dilution of the propanoic acid analogs (e.g., 11-point, 1:3 dilution) in assay buffer.
Assay Procedure:
a. Remove culture medium from cells and add 10 µL of assay buffer.
b. Add 5 µL of the compound dilutions or controls to the appropriate wells.
c. Add 5 µL of forskolin solution (at a final concentration giving ~80% of maximal stimulation, e.g., 3 µM).
d. Incubate for 30 minutes at room temperature.
Detection:
a. Add 5 µL of cAMP-d2 conjugate (acceptor) followed by 5 µL of anti-cAMP-cryptate (donor) to all wells.
b. Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to vehicle (0% inhibition) and a maximally inhibiting control (100% inhibition). Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Self-Validating System: Including a known agonist as a positive control validates assay performance. A "forskolin alone" control establishes the maximal signal window, while a "no forskolin" control defines the basal signal.
Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on recombinant HDAC enzymes.
Principle: A fluorogenic assay is used where a substrate peptide containing an acetylated lysine is incubated with an HDAC enzyme. [8]Deacetylation by HDAC allows a developer enzyme (trypsin) to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.
[8]* Materials:
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).
HDAC Assay Buffer.
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
Test Compounds: Propanoic acid analog series.
Positive Control: Trichostatin A (TSA) or Sodium Propionate.
Developer Solution (containing Trichostatin A to stop the HDAC reaction and a protease).
Black 96- or 384-well assay plates.
Methodology:
Compound Plating: Add 2 µL of serially diluted test compounds or controls to the assay plate.
Enzyme Addition: Add 20 µL of diluted HDAC enzyme to each well and incubate for 10 minutes at 37°C to allow for compound binding.
Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to start the reaction. Incubate for 60 minutes at 37°C.
Reaction Termination & Development: Add 50 µL of Developer Solution to each well. Incubate for 15-20 minutes at room temperature.
Data Acquisition: Measure fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
Data Analysis: Subtract the background fluorescence (no enzyme control). Normalize the data to the vehicle control (0% inhibition) and a "no enzyme" or TSA control (100% inhibition). Plot the normalized data and fit to a dose-response curve to calculate the IC50 value.
Self-Validating System: The inclusion of TSA, a potent pan-HDAC inhibitor, as a positive control ensures the assay is responsive. [9]Comparing results across different HDAC isoforms allows for the determination of inhibitor selectivity.
Protocol: Targeted Metabolomics for Cellular Fatty Acid Profiling
This protocol outlines a method to assess how propanoic acid analogs affect cellular metabolism, specifically fatty acid pools.
Principle: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is used to separate, identify, and quantify fatty acids and related metabolites from cell extracts. [10][11]This provides a snapshot of the metabolic state and can reveal perturbations in pathways like lipogenesis or β-oxidation.
Materials:
Cell line of interest (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocytes).
Test Compound: Propanoic acid analog at a relevant concentration (e.g., 10x IC50 or EC50).
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
Internal Standards: A mix of stable isotope-labeled fatty acids.
LC-MS/MS system (e.g., UPLC coupled to a Q-Orbitrap mass spectrometer).
Methodology:
Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with the test compound or vehicle control for a specified time (e.g., 24 hours).
Metabolite Quenching and Extraction:
a. Aspirate media and quickly wash cells with ice-cold saline.
b. Immediately add 1 mL of pre-chilled (-80°C) extraction solvent to each well to quench metabolic activity.
c. Scrape the cells in the solvent and transfer the lysate to a microcentrifuge tube. Add internal standards.
d. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate protein.
e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
LC-MS Analysis: Inject the sample onto the LC-MS system. Use a suitable chromatography column (e.g., C18 for reverse-phase) and a gradient elution method to separate the metabolites. The mass spectrometer will be operated in a targeted (Selected Reaction Monitoring, SRM) or untargeted (full scan) mode to detect and quantify the fatty acids.
Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer). Identify metabolites based on accurate mass and retention time compared to standards. Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard and cell number/protein content.
Self-Validating System: The use of stable isotope-labeled internal standards for key fatty acids is critical for correcting variations in extraction efficiency and instrument response, ensuring data accuracy and reproducibility.
Data Synthesis and Interpretation
The data generated from these workflows must be synthesized to build a coherent mechanistic narrative.
Quantitative Data Summary
Potency and efficacy data for a hypothetical series of propanoic acid analogs should be summarized for clear comparison.
Compound ID
FFAR3 Agonism (cAMP IC50, nM)
HDAC1 Inhibition (IC50, µM)
HDAC3 Inhibition (IC50, µM)
Anti-proliferative Effect (HCT116 GI50, µM)
PA-001
5,200
> 100
85.2
> 100
PA-002
45
15.6
2.1
5.8
PA-003
890
0.9
0.2
0.7
PA-004
15
> 100
> 100
85.1
Table interpretation: This data allows for structure-activity relationship (SAR) analysis. For example, PA-003 is a potent, HDAC-biased inhibitor, whereas PA-004 is a potent and selective GPCR agonist. This differential activity likely explains their varying anti-proliferative effects.
Conclusion and Future Directions
The mechanisms of action for propanoic acid analogs are multifaceted, engaging both rapid cell-surface signaling and slower, durable epigenetic modifications. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics. By systematically applying the workflows described—from broad initial screening to detailed biochemical, cellular, and metabolomic analyses—researchers can precisely define a compound's mode of action. This clarity is essential for identifying selective GPCR-biased agonists for metabolic diseases or potent HDAC-biased inhibitors for oncology, ultimately translating fundamental mechanistic insights into targeted and effective therapeutic strategies.
References
Zhang, Z., Zhang, H., & Li, B. (2023). Propionic acid and signaling.
Burnett School of Biomedical Sciences. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers.
Texas A&M College of Medicine. (2018). Propionic Acid Metabolite of Gut Microbiome Implicated in the Pathogenesis of Autism Spectrum Disorder. Proceedings of the Texas A&M Medical Student Grand Rounds.
Metabolon. Propionic Acid. Metabolon.
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PMC.
Wang, J., et al. (2024). Gut microbiota dysbiosis and decreased levels of acetic and propionic acid participate in glucocorticoid-induced glycolipid metabolism disorder. mBio - ASM Journals.
Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
Singh, A., et al.
Al-Lahham, S. H., et al. (2021). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff.
Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
USMLE Strike.
Zhou, J., et al. Recent progress in assays for GPCR drug discovery.
Zhou, Y., et al. (2020). Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. Frontiers.
Bogen, J. P., et al. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
Wang, X., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors.
The Metabolomics Innovation Centre. (2023). Lipidomics for Studying Metabolism.
HMT. (2025). Exploring the Different Techniques of Metabolomics Analysis. HMT.
Chen, M., et al. (2025). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
Semwal, A., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
Cifková, E., et al. (2024). Metabolomics and Lipidomics for Studying Metabolic Syndrome: Insights into Cardiovascular Diseases, Type 1 & 2 Diabetes, and. biomed.cas.cz.
de Assis, L. J., et al. (2025). On the mechanism of action of the antifungal agent propionate.
Nagasawa, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. PubMed.
T-R., L., et al. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. PMC.
Ríos-Covián, D., et al. (2025). Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis. MDPI.
Myzak, M. C., & Dashwood, R. H.
Dashwood, R. H., & Myzak, M. C. Dietary Agents as Histone Deacetylase Inhibitors. PMC - NIH.
Kenakin, T. Biased agonism: An emerging paradigm in GPCR drug discovery. PMC.
Wagner, F. F., et al. (2025). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI.
Bora-Tatar, G., et al. (2025). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies.
Lin, D. C., et al.
Ye, J. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Preliminary Toxicity Screening of 3-(2-Ethylpiperidin-1-yl)propanoic acid: An In-Depth Technical Guide
Executive Summary & Toxicological Rationale
3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS 1185294-51-2) is a versatile zwitterionic building block frequently utilized in medicinal chemistry to modulate the physicochemical properties of novel chemical entities (NCEs)[1]. Structurally, it consists of a basic aliphatic amine (piperidine ring) substituted with an ethyl group, tethered to a propanoic acid moiety.
While this scaffold is excellent for tuning solubility and target affinity, it introduces specific toxicological liabilities that dictate our screening strategy:
Lysosomotropism & Phospholipidosis: The basic piperidine nitrogen (
) is protonated at physiological pH. Such lipophilic amines can passively diffuse into acidic organelles (like lysosomes), become doubly protonated, and become trapped. This causality requires robust basal cytotoxicity screening.
Metabolic Activation: The propanoic acid tail and the ethyl substitution present sites for cytochrome P450-mediated oxidation. Screening must account for reactive intermediates, necessitating metabolic activation (S9 fraction) in genotoxicity assays[2][3].
Ion Channel Off-Target Effects: Piperidine derivatives are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel via cation-
and hydrophobic interactions[4][5]. This necessitates stringent electrophysiological screening to predict the risk of delayed ventricular repolarization[6][7].
Tiered In Vitro Toxicity Screening Strategy
To optimize resource allocation while ensuring safety, we employ a tiered, self-validating screening workflow.
Tiered in vitro toxicity screening workflow for early drug development.
As a Senior Application Scientist, I mandate that every assay must be a self-validating system . An assay without internal proof of its own dynamic range and sensitivity is merely a random number generator.
We utilize an ATP-depletion assay (e.g., CellTiter-Glo) in HepG2 cells. This is chosen over the classical MTT assay because MTT relies on enzymatic reduction which can be artificially skewed by the metabolic profile of the piperidine derivative. ATP depletion directly measures mitochondrial dysfunction and cell death.
Self-Validation Mechanism: Includes an ATP standard curve to verify linear luminescence and a positive control (Chlorpromazine) to validate the biological response.
Cell Seeding: Seed HepG2 cells at
cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% .
Compound Preparation: Prepare a 10-point dose-response curve of 3-(2-Ethylpiperidin-1-yl)propanoic acid (0.1 µM to 300 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.
Treatment: Treat cells with the compound. Include vehicle control (0.5% DMSO) and positive control (Chlorpromazine, 50 µM).
ATP Standard Curve (Validation Step): In empty wells, add known concentrations of ATP (10 nM to 10 µM) to confirm the luminometer's linear dynamic range.
Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.
Protocol 2: Miniaturized Ames Fluctuation Test (Tier 2)
To comply with the principles of [2][3], we assess the mutagenic potential of the compound. We use a 384-well miniaturized fluctuation format to conserve the test article while maintaining regulatory rigor.
Self-Validation Mechanism: Strain-specific positive controls must induce a
-fold increase in revertant wells compared to the vehicle control to prove the bacteria are capable of mutation[2][8].
Strain Preparation: Grow Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in histidine-enriched media[3][8].
Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) with necessary cofactors (NADP+, G6P) to simulate hepatic metabolism[3].
Exposure: Mix bacteria, test compound (up to 500 µg/mL), and either S9 mix or buffer.
Plating & Scoring: Dilute the mixture into histidine-free indicator media and dispense into 384-well plates. Incubate for 48-72 hours. Score wells that turn yellow (indicating pH drop from bacterial growth due to reverse mutation)[3].
Because the protonated piperidine nitrogen can block the hERG
channel, assessing cardiotoxicity is mandatory under [4][5].
Mechanistic pathway of hERG channel blockade by basic piperidine derivatives.
Self-Validation Mechanism: Continuous monitoring of seal resistance (
) and the use of a reference inhibitor (E-4031) to prove channel sensitivity[4][9].
Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording buffer.
Electrophysiological Setup: Utilize a planar patch-clamp system. Apply a voltage protocol: holding potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Apply 3-(2-Ethylpiperidin-1-yl)propanoic acid at concentrations ranging from 0.1 µM to 100 µM.
Validation Step: Apply 100 nM E-4031 (a known hERG blocker) at the end of the experiment. The assay is only valid if E-4031 abolishes
of the tail current, proving the measured current was indeed hERG-mediated.
Data Analysis: Calculate the fractional block of the tail current and generate an
To facilitate objective Go/No-Go decisions, the quantitative data generated from the self-validating protocols must be compared against established industry baselines for early-stage NCEs.
Assay Category
Parameter Measured
Acceptable Baseline (Go)
Flagged Baseline (Review)
Critical Liability (No-Go)
Cytotoxicity (HepG2)
(ATP Depletion)
Genotoxicity (Ames)
Fold-increase in revertants
-fold over vehicle
-fold (equivocal)
-fold (Mutagenic)
Cardiotoxicity (hERG)
(Tail Current Block)
Therapeutic Index
Ratio:
margin
margin
margin
Note: For 3-(2-Ethylpiperidin-1-yl)propanoic acid derivatives, if the hERG
falls into the "Flagged" category, structural optimization should focus on reducing the basicity of the piperidine nitrogen (e.g., via fluorination or introducing steric bulk) to disrupt the cation- interactions in the hERG pore[4][5].
References
Analytice. "Reverse mutation test on bacteria according to OECD 471". Retrieved from:[Link]
Application Note: Laboratory Synthesis and Isolation Protocol for 3-(2-Ethylpiperidin-1-yl)propanoic Acid
Introduction & Mechanistic Rationale 3-(2-Ethylpiperidin-1-yl)propanoic acid is a highly valuable -amino acid derivative, frequently utilized as a structural building block in the development of peptidomimetics, targeted...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
3-(2-Ethylpiperidin-1-yl)propanoic acid is a highly valuable
-amino acid derivative, frequently utilized as a structural building block in the development of peptidomimetics, targeted drug delivery vehicles, and stimuli-responsive polymers. Due to its zwitterionic nature, it is most commonly isolated and stored as its hydrochloride salt (CAS: 1185294-51-2)[1].
The structural presence of the 2-ethyl group on the piperidine ring introduces steric hindrance, which slightly attenuates the nucleophilicity of the secondary amine compared to an unsubstituted piperidine. Consequently, the synthetic route must be carefully designed to overcome this kinetic barrier while suppressing unwanted side reactions.
The most atom-economical and scalable approach is the Aza-Michael addition . While direct addition of the amine to acrylic acid is theoretically possible, it often results in the premature precipitation of a zwitterionic polymer-like network, physically trapping unreacted starting materials and stalling the reaction. To ensure a homogeneous reaction environment and high yields, this protocol utilizes a self-validating two-step sequence:
Aza-Michael Addition: 2-Ethylpiperidine is reacted with ethyl acrylate. Kinetic modeling demonstrates that this reaction proceeds via a 1,2-addition mechanism, involving the pseudoequilibrated formation of a zwitterionic intermediate, followed by a rate-controlling, amine-assisted proton transfer[2].
Base-Catalyzed Hydrolysis (Saponification): The intermediate ester is selectively cleaved using lithium hydroxide (LiOH) to yield the final target.
Experimental Workflow Visualization
Figure 1: Two-step synthetic workflow for 3-(2-Ethylpiperidin-1-yl)propanoic acid HCl salt.
Quantitative Data Summary
The following table outlines the optimized stoichiometry and reagent quantities for a standard 10.0 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role in Reaction
2-Ethylpiperidine
113.20
1.0
1.13 g (10.0 mmol)
Nucleophile (Michael Donor)
Ethyl acrylate
100.12
1.2
1.20 g (12.0 mmol)
Electrophile (Michael Acceptor)
Ethanol (Absolute)
46.07
Solvent
20 mL
Polar Protic Solvent
LiOH·H₂O
41.96
1.5
0.63 g (15.0 mmol)
Hydrolysis Base
THF / H₂O (1:1)
N/A
Solvent
30 mL
Hydrolysis Solvent
2M HCl (aq)
36.46
to pH 2.0
~7.5 mL
Acidifying Agent / Salt Formation
Detailed Step-by-Step Protocols
Protocol A: Synthesis of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate
Objective: To form the C-N bond via conjugate addition while preventing acrylate polymerization.
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-ethylpiperidine (1.13 g, 10.0 mmol) and absolute ethanol (20 mL).
Causality: Ethanol acts as a polar protic solvent. It hydrogen-bonds with the transition state, stabilizing the zwitterionic intermediate and significantly lowering the activation energy barrier for the aza-Michael addition[2].
Addition: Cool the flask to 0 °C in an ice bath. Add ethyl acrylate (1.20 g, 12.0 mmol) dropwise over 15 minutes.
Causality: Ethyl acrylate is highly prone to radical homopolymerization. Dropwise addition at a lowered temperature mitigates localized exothermic spikes that could trigger polymerization or unwanted 1,4-addition side reactions[2].
Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 40 °C for 16 hours.
Causality: The 2-ethyl substitution on the piperidine ring introduces steric bulk. Mild heating is required to drive the reaction to completion, overcoming the kinetic penalty of the hindered nucleophile.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase and Ninhydrin stain.
Self-Validation: The protocol is self-validating at this stage; the complete disappearance of the secondary amine spot (which stains a distinct red/purple with ninhydrin) confirms 100% conversion.
Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol and excess ethyl acrylate. The resulting crude pale-yellow oil is of sufficient purity (>95%) to be used directly in the next step.
Protocol B: Saponification and Isolation of the Hydrochloride Salt
Objective: To selectively cleave the ethyl ester and isolate the highly polar zwitterion as a stable hydrochloride salt.
Hydrolysis: Dissolve the crude ethyl 3-(2-ethylpiperidin-1-yl)propanoate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (30 mL total).
Base Addition: Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) in one portion. Stir vigorously at 25 °C for 4–6 hours.
Causality: LiOH provides a mild, controlled saponification environment. Utilizing stronger bases (like NaOH or KOH) combined with heat risks triggering a retro-Michael addition, which would cleave the newly formed C-N bond and revert the product back to 2-ethylpiperidine.
In-Process Control (IPC): Analyze the reaction mixture via LC-MS.
Self-Validation: The disappearance of the ester mass signal
and the dominant appearance of the carboxylic acid mass signal validates the completion of the hydrolysis.
Solvent Removal: Remove the THF under reduced pressure at a maximum bath temperature of 30 °C. (Exceeding 30 °C in basic aqueous conditions can promote thermal degradation).
Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 2M aqueous HCl dropwise until the pH reaches exactly 2.0.
Causality: Adjusting the pH to 2.0 protonates both the carboxylate group and the tertiary amine, forcing the compound into its highly water-soluble hydrochloride salt form (CAS: 1185294-51-2)[1].
Isolation: Lyophilize (freeze-dry) the acidic aqueous solution to complete dryness. Triturate the resulting solid with cold, anhydrous acetone (2 x 15 mL) to dissolve and remove any residual organic impurities, leaving behind the insoluble product and lithium chloride. Filter and dry under high vacuum to yield 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride as a white crystalline solid.
References
Desmet, G. B., D'hooge, D. R., Omurtag, P. S., Espeel, P., Marin, G. B., Du Prez, F. E., & Reyniers, M.-F. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12291-12302.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: High-Yield Synthesis of 2-Ethylpiperidine Derivatives
Content Type: Application Note & Detailed Protocols
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The 2-ethylpiperidine moiety is a privileged pharmacophore, serving as the core structure for numerous alkaloids (e.g., Coniine) and serving as a critical chiral building block in neurokinin-1 receptor antagonists and anesthetic agents. While classic reduction of 2-ethylpyridine using heterogeneous catalysts (Pt/C, Rh/C) offers high throughput, it often fails to provide the enantiomeric purity required for modern drug development.
This guide details two distinct, high-yield workflows:
Method A (The "Gold Standard"): Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts. This route delivers >90% yield with >95% enantiomeric excess (ee), essential for late-stage lead optimization.
Method B (The "Scalable Workhorse"): Diastereoselective heterogeneous hydrogenation for rapid access to racemic or thermodynamically controlled cis-isomers.
Strategic Pathway Analysis
The following decision tree illustrates the selection logic between homogeneous and heterogeneous approaches based on stereochemical requirements and substrate tolerance.
Figure 1: Decision matrix for selecting the optimal synthetic route based on stereochemical needs.
Objective: Synthesis of chiral 2-ethylpiperidine with >90% yield and >95% ee.
Mechanism: Pyridines are poor substrates for hydrogenation due to their aromatic stability and potential to poison catalysts.[1][2][3] This protocol utilizes N-activation (via benzyl halides or chloroformates) to break aromaticity and prevent catalyst inhibition, combined with an Iridium-phosphinooxazoline (Ir-PHOX) or Ir-MeO-Biphep complex.
Reaction Scheme & Mechanism
The cycle involves oxidative addition of H₂, coordination of the activated pyridinium alkene, and sequential hydride insertions. The addition of Iodine (I₂) is a critical "activator" for the Ir-catalyst, believed to form a bridging iodide dimer that stabilizes the active species.
Figure 2: Simplified catalytic cycle for Iridium-catalyzed hydrogenation of pyridinium salts.
Materials & Reagents[3][4][5][6]
Substrate: 2-Ethylpyridine (Sigma-Aldrich, >99%).
Activator: Benzyl bromide (BnBr) or Methyl chloroformate.
Glovebox Operation: In a nitrogen-filled glovebox, weigh [Ir(cod)Cl]2 (1.0 mol%) and (S)-MeO-Biphep (2.2 mol%) into a vial.
Add anhydrous Toluene/DCM (1:1, 2 mL) and stir for 10 minutes to form the complex (solution turns orange/red).
Add Iodine (I₂, 5-10 mol%). Stir for another 10 minutes. Note: Iodine is essential to prevent catalyst deactivation.
Transfer the catalyst solution via syringe to a stainless steel autoclave containing the N-benzyl-2-ethylpyridinium bromide (1.0 mmol) dissolved in Toluene/DCM (5 mL).
Pressurization: Seal the autoclave, remove from glovebox, and purge with H₂ (3 cycles). Pressurize to 600 psi (40 bar) .
Stir at RT to 50°C for 24 hours.
Workup: Carefully vent H₂. Concentrate the solvent.[6] Basify with sat. NaHCO₃ and extract with DCM.
Step 3: Deprotection (Optional)
If the N-benzyl group is not required:
Dissolve the hydrogenated product in MeOH.
Add Pd/C (10 wt%) and expose to H₂ (1 atm, balloon) for 4 hours to cleave the benzyl group.
Objective: Rapid synthesis of racemic 2-ethylpiperidine or cis-enriched derivatives.
Context: Ideal for early-stage scaffold generation where resolution will occur later.
Materials[1][3][4][5][9]
Catalyst: Rh/C (5 wt%) or PtO2 (Adams' Catalyst).
Solvent: Acetic Acid (AcOH) or MeOH with 1.0 eq HCl.
Equipment: Parr Shaker or High-Pressure Autoclave.
Methodology[1][3][4][5]
Loading: Charge a hydrogenation vessel with 2-ethylpyridine (50 mmol) and Acetic Acid (50 mL).
Catalyst Addition: Carefully add PtO2 (5 mol%). Safety: Wet the catalyst with solvent before adding to avoid ignition of solvent vapors.
Hydrogenation: Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at RT for 6-12 hours.
Note: Monitoring H₂ uptake is the best way to determine endpoint.
Workup: Filter through a Celite pad to remove catalyst.
Critical: Do not let the dry catalyst filter cake sit in air; keep it wet to prevent spontaneous combustion.
Neutralization: Concentrate the filtrate. Add cold NaOH (4M) until pH > 12. Extract with Et₂O.
Data Presentation & Quality Control
Comparison of Catalyst Efficiency
The following table summarizes expected outcomes based on literature precedents (Zhou et al., Charette et al.):
Parameter
Protocol A (Ir-Catalyzed)
Protocol B (Pt/C Heterogeneous)
Yield
92 - 96%
95 - 99%
Enantiomeric Excess (ee)
90 - 96%
0% (Racemic)
Diastereoselectivity (dr)
> 20:1 (cis)
~ 8:1 (cis/trans mixture)
Reaction Time
24 h
6 - 12 h
Pressure Requirement
High (40-60 bar)
Low (3-5 bar)
Analytical Validation
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of aromatic pyridine signals (7.0-8.5 ppm) and appearance of multiplet resonances in the 1.5-3.0 ppm region (piperidine ring protons).
Chiral HPLC:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/i-PrOH (90:10) with 0.1% Diethylamine.
Detection: UV at 210 nm (or refractive index if UV inactive).
References
Wang, Y.-Q., et al. (2012).[3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. [Link][7]
Legault, C. Y., & Charette, A. B. (2005). "Highly Efficient Synthesis of Chiral Piperidines via Asymmetric Hydrogenation of Pyridinium Ylides." Journal of the American Chemical Society. [Link]
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. [Link]
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. [Link]
Advanced Application Note: Utilization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in In Vitro Biochemical and Biophysical Assays
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing challenging protein-protein interactions (PPIs) and enzymatic active sites. 3-(2-E...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing challenging protein-protein interactions (PPIs) and enzymatic active sites. 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 1185294-51-2) is a highly versatile, bifunctional aliphatic fragment[1]. Featuring a basic piperidine ring and an acidic propanoic acid moiety, it exists as a zwitterion at physiological pH. This application note provides field-proven, self-validating protocols for utilizing this compound in in vitro biophysical screening cascades, specifically Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
As a Senior Application Scientist, the first rule of assay development is understanding the physicochemical state of your ligand. Because 3-(2-Ethylpiperidin-1-yl)propanoic acid contains both a tertiary amine and a carboxylic acid, its net charge is highly sensitive to the pH of the assay buffer.
Causality Insight: At pH 7.4, the molecule is zwitterionic. While this enhances its aqueous solubility, it also means the fragment can act as a localized buffer, potentially shifting the micro-pH of unbuffered droplets. Furthermore, primary amine-based buffers (like Tris) must be strictly avoided during early assay stages, as they will compete with the fragment's structural moieties or interfere with downstream sensor chip immobilization chemistries.
Step-by-Step Preparation Protocol
Stock Solubilization: Weigh the lyophilized hydrochloride salt of 3-(2-Ethylpiperidin-1-yl)propanoic acid[1]. Dissolve exclusively in 100% anhydrous, molecular-biology-grade DMSO to yield a 100 mM stock.
Self-Validation Checkpoint: Visually inspect for complete dissolution. If the solution remains cloudy, sonicate for 5 minutes at room temperature. Water absorption in standard DMSO will degrade the stock and alter the true screening concentration.
Buffer Selection: Prepare a running buffer of 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
Working Dilution: Dilute the 100 mM stock directly into the running buffer to a final top concentration of 2.0 mM[2], ensuring the final DMSO concentration is strictly matched across all assay wells (typically 2% to 5%).
SPR is a gold-standard, label-free biophysical method for primary fragment screening[3]. Because fragments like 3-(2-Ethylpiperidin-1-yl)propanoic acid (MW: 221.73 Da) bind with low affinities (
M to mM range), high concentrations are required. This introduces significant bulk refractive index changes that must be rigorously controlled[4].
Workflow for Surface Plasmon Resonance (SPR) fragment screening using steady-state affinity.
SPR Methodology
Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (~3000 Response Units) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment[1]. Quench the surface with 1 M Ethanolamine.
Solvent Correction (Critical Step): Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.
Self-Validation Checkpoint: The DMSO calibration curve must produce a linear response. If the
of the solvent correction curve is <0.99, discard the run. Bulk refractive index errors will mask true fragment binding[3].
Fragment Injection: Prepare a 2-fold serial dilution of the fragment from 2.0 mM down to 31.25
M. Inject over the active and reference flow cells at a high flow rate of 30 L/min to minimize mass transport limitations.
Data Analysis: Subtract the reference flow cell and solvent correction signals. Fit the steady-state binding levels (
) against the fragment concentration using a 1:1 Langmuir binding model to derive the dissociation constant ()[5].
Relying on a single biophysical method in FBDD frequently yields false positives[6]. MST serves as a powerful orthogonal validation tool by measuring ligand-induced changes in the hydration shell, charge, and size of a target protein under a microscopic temperature gradient[7]. Because 3-(2-Ethylpiperidin-1-yl)propanoic acid is highly charged, its binding significantly alters the target's thermophoretic mobility.
Microscale Thermophoresis (MST) assay logic for orthogonal validation of fragment binding.
MST Methodology
Target Labeling: Label the target protein using a RED-NHS fluorophore (targeting surface lysines). Purify the labeled protein via a size-exclusion column to remove free dye.
Assay Setup: Maintain the labeled target protein at a constant concentration of 50 nM across all assay wells[2].
Ligand Titration: Prepare a 16-point serial dilution of the fragment starting at 2.0 mM[2] in MST assay buffer. Mix 10
L of the fragment dilution with 10 L of the labeled target.
Measurement: Load the samples into Monolith NT.115 standard treated glass capillaries. Apply the IR laser at 20% LED power and medium MST power.
Self-Validation Checkpoint: Evaluate the initial capillary fluorescence before IR laser heating. A concentration-dependent drop or spike in initial fluorescence (>20%) indicates ligand-induced protein aggregation or fluorophore quenching, which invalidates the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
calculation.
Data Extraction: Plot the normalized fluorescence (
) against the logarithmic ligand concentration to calculate the via the law of mass action[7].
Quantitative Data Summary
To ensure seamless integration of 3-(2-Ethylpiperidin-1-yl)propanoic acid into your screening cascade, the following quantitative parameters must be strictly adhered to:
Parameter
Value / Description
Assay Implication
Chemical Name
3-(2-Ethylpiperidin-1-yl)propanoic acid
Bifunctional scaffold suitable for FBDD expansion.
CAS Number
1185294-51-2 (HCl salt)
Ensure the HCl salt factor is accounted for in molarity calculations[1].
Requires buffered solutions (e.g., HEPES) to maintain consistent charge state.
Max Assay Conc.
2.0 mM
Standard top concentration for fragment screening to capture weak affinities[2].
Target Protein Conc.
50 nM (for MST)
Ensures optimal fluorescence signal-to-noise ratio without target depletion[2].
References
[2] Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. Dove Medical Press. URL: [Link]
[6] Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI Sensors. URL: [Link]
[8] An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of Biomolecular Screening (ResearchGate). URL: [Link]
[4] Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis. Frontiers in Chemistry. URL: [Link]
[3] Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. URL: [Link]
[5] SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. URL: [Link]
protocol for dissolving 3-(2-Ethylpiperidin-1-yl)propanoic acid for experiments
An Application Note on the Preparation of Experimental Solutions of 3-(2-Ethylpiperidin-1-yl)propanoic acid Abstract This document provides a comprehensive guide for the dissolution of 3-(2-Ethylpiperidin-1-yl)propanoic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Preparation of Experimental Solutions of 3-(2-Ethylpiperidin-1-yl)propanoic acid
Abstract
This document provides a comprehensive guide for the dissolution of 3-(2-Ethylpiperidin-1-yl)propanoic acid for research applications. Due to its zwitterionic and amphiphilic character, arising from the presence of both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group, this compound presents unique solubility challenges. Direct dissolution in neutral aqueous buffers is often limited. This guide outlines detailed, validated protocols for preparing solutions in organic solvents and aqueous systems via pH modification, ensuring solution integrity and reproducibility for both in vitro and in vivo studies.
Physicochemical Profile & Solubility Rationale
Understanding the chemical nature of 3-(2-Ethylpiperidin-1-yl)propanoic acid is fundamental to selecting an appropriate dissolution strategy. Its structure dictates its solubility. The molecule combines a polar, ionizable head (the propanoic acid and piperidine amine) with a non-polar hydrocarbon tail (the ethyl group and piperidine ring), classifying it as an amphiphilic compound.
The key to its aqueous solubility lies in its ionizable groups. The propanoic acid moiety is acidic, while the piperidine nitrogen is basic. This zwitterionic nature means the compound's net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the medium.
In acidic conditions (pH < pKa of the carboxyl group, est. ~3-4): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH+). The net positive charge enhances solubility.
In neutral conditions (pH ~7): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH+), forming a zwitterion. Intramolecular ionic interactions can reduce solubility in water.
In basic conditions (pH > pKa of the piperidinium ion, est. ~9-11): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-N:). The net negative charge enhances solubility.
For non-aqueous dissolution, common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are effective due to their ability to solvate both polar and non-polar moieties of the molecule. Structurally related compounds are known to be soluble in DMSO and various alcohols[1][2].
Table 1: Physicochemical Properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid and Related Analogs
Property
Value / Description
Source / Rationale
Molecular Formula
C₁₀H₁₉NO₂
Calculated
Molecular Weight
185.26 g/mol
Calculated
Structure
Propanoic acid with the nitrogen of a 2-ethylpiperidine ring attached at the 3-position.
-
Appearance
Likely a solid at room temperature.
Based on analogs like 1-Piperidinepropionic acid which is a powder[3].
Estimated Acidic pKa
~3.3 - 4.2
Inferred from structurally similar propanoic acids[4].
Estimated Basic pKa
~8.8 - 11.0
Inferred from structurally similar piperidine compounds[5].
Predicted LogP
~1.3
Inferred from the LogP of the methyl analog[6]. This indicates moderate lipophilicity.
Safety and Handling
Prior to handling, researchers must consult the most current Safety Data Sheet (SDS) for 3-(2-Ethylpiperidin-1-yl)propanoic acid. Based on the SDS of structurally similar compounds, the following precautions are advised:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses[7].
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[8].
Hazard Profile: Similar compounds are classified as irritants to the skin, eyes, and respiratory system[3][5][9]. Avoid direct contact and inhalation. In case of contact, rinse the affected area thoroughly with water.
Dissolution Workflow and Protocol Selection
The choice of dissolution protocol is dictated by the requirements of the downstream experiment. The following flowchart provides a decision-making framework to guide solvent selection.
Caption: Decision flowchart for selecting the appropriate dissolution protocol.
Detailed Dissolution Protocols
Protocol 1: Preparation of a High-Concentration Stock in Organic Solvents
This protocol is recommended for creating a primary stock solution for long-term storage and subsequent dilution into aqueous media. DMSO is the preferred solvent for achieving high concentrations.
Materials:
3-(2-Ethylpiperidin-1-yl)propanoic acid powder
Anhydrous, high-purity DMSO or 100% Ethanol
Vortex mixer
Bath sonicator
Calibrated analytical balance
Sterile microcentrifuge tubes or vials
Procedure:
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of the compound into the vial.
Solvent Addition: Calculate the volume of solvent required to achieve the target concentration (e.g., for a 10 mM stock of a 185.26 g/mol compound, add 539.8 µL of DMSO for every 1 mg of compound). Add the calculated volume of DMSO or ethanol to the vial.
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes.
Aiding Solubility: If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but care must be taken to ensure compound stability at elevated temperatures[10][11].
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[7][10].
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is for applications where organic solvents are prohibited. It leverages the zwitterionic nature of the compound to achieve solubility in aqueous buffers.
Materials:
3-(2-Ethylpiperidin-1-yl)propanoic acid powder
High-purity water or desired buffer (e.g., PBS, TRIS)
Dilute Hydrochloric Acid (HCl, e.g., 1 M)
Dilute Sodium Hydroxide (NaOH, e.g., 1 M)
pH meter
Stir plate and magnetic stir bar
Procedure:
Suspension: Add the weighed compound to a beaker containing the desired volume of water or buffer. The compound will likely form a suspension.
pH-Aided Dissolution (Basic Method - Recommended First):
a. Begin stirring the suspension.
b. Slowly add dilute NaOH dropwise while monitoring the pH.
c. As the pH increases above the pKa of the piperidinium ion (est. > 9), the carboxylic acid will be deprotonated, and the compound should dissolve to form a clear solution.
d. Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH with dilute HCl. Observe the solution closely for any signs of precipitation as the pH is lowered.
pH-Aided Dissolution (Acidic Method):
a. Begin stirring the suspension.
b. Slowly add dilute HCl dropwise.
c. As the pH drops below the pKa of the carboxylic acid (est. < 4), the amine will be protonated, and the compound should dissolve.
d. The pH can then be adjusted upwards with dilute NaOH, again watching carefully for precipitation.
Finalization: Once the compound is fully dissolved at the final desired pH, the volume can be adjusted with buffer/water if necessary. Filter-sterilize the solution if required for the application.
Protocol 3: Serial Dilution of Organic Stock into Aqueous Media
This is the most common method for cell-based assays. It involves diluting the high-concentration organic stock (from Protocol 1) into the final aqueous assay medium. The key is to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts.
Procedure:
Thaw Stock: Thaw the frozen organic stock solution (from Protocol 1) at room temperature.
Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 into the assay medium to create a 1 mM intermediate solution (now containing 10% DMSO).
Final Dilution: Add a small volume of the stock or intermediate solution to the final volume of pre-warmed assay medium. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM with 0.1% DMSO.
Mix Immediately: After adding the stock, mix the solution immediately and thoroughly by gentle vortexing or inversion to ensure rapid and homogenous dispersion, which minimizes the risk of precipitation.
Stability and Storage
Powder: The solid compound should be stored sealed in a dry, cool environment, as recommended by the supplier (e.g., 2-8°C)[6].
Organic Stock Solutions: When stored in anhydrous DMSO at -20°C or -80°C, solutions are typically stable for several months. It is best practice to protect them from light and aliquot to prevent contamination and degradation from multiple freeze-thaw cycles[7][10].
Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If storage is necessary, they should be filter-sterilized and stored at 4°C for short-term use (1-2 days).
Troubleshooting
Problem
Potential Cause
Recommended Solution
Compound fails to dissolve in organic solvent.
Insufficient solvent volume or low ambient temperature.
Gently warm the solution to 30-37°C. Use a bath sonicator to provide energy for dissolution. Ensure the solvent is anhydrous.
Precipitation occurs when diluting organic stock into aqueous media.
The compound's solubility limit in the final medium is exceeded ("crashing out").
Decrease the final concentration. Perform serial dilutions rather than a single large dilution. Ensure the final organic solvent concentration is as low as possible.
Aqueous solution is cloudy after pH adjustment.
The final pH is too close to the isoelectric point where solubility is minimal.
Re-adjust the pH further away from the neutral range (either more acidic or more basic) until the solution clears, if tolerated by the experiment.
References
Smolecule. (2023, August 26). 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid.
Thermo Fisher Scientific. (2012, February 21).
MedChemExpress. (2026, January 6). 3-(Piperazin-1-yl)
PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid.
Sigma-Aldrich. (2025, November 7). 3-(Dimethylamino)
TCI Chemicals. (2025, October 16). Ethyl 3-(2-Pyridylamino)
National Center for Biotechnology Information. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
ResearchGate. (2018, November 21). Solubility of drug in DMSO?.
Eurofins. Solubility for Common Extractable Compounds.
Chegg. (2021, May 11). Solved 3. Given that ethanol and propanoic acid are soluble.
Sabaa, H., Yumei, Z., & Huaping, W. (2014).
Chemistry LibreTexts. (2025, July 11). 9.
Reddit. (2019, March 19).
Matiichuk, V. V., & Tischenko, N. I. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
Tokyo Chemical Industry Co., Ltd. 3-(2-Pyridyldithio)propionic Acid.
Toikka, M., et al. (2019, May 15). Solubility and critical surface in the system propionic acid–ethanol–ethyl propionate–water at 293.15, 303.15 and 313.15 K. INIS-IAEA.
Application Notes & Protocols: Quantitative Analysis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
Abstract This document provides a comprehensive technical guide for the quantitative analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid in biological matrices, primarily human plasma. As a critical component in pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid in biological matrices, primarily human plasma. As a critical component in pharmaceutical development, robust and reliable quantification methods are essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1][2] This guide details two validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sample preparation to instrument parameter optimization, and provide detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method for this compound or structurally similar molecules.
Introduction and Analyte Overview
3-(2-Ethylpiperidin-1-yl)propanoic acid is a small molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid functional group. The accurate measurement of this compound in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical methodology is dictated by the required sensitivity, the complexity of the sample matrix, and available instrumentation.[3] While HPLC-UV provides a robust and accessible method for higher concentrations, LC-MS/MS has become the gold standard in bioanalysis for its superior sensitivity, selectivity, and speed, which are crucial for detecting low drug concentrations in PK studies.[1][2][4]
1.1. Physicochemical Properties
Understanding the analyte's properties is the first step in developing a successful analytical method. These properties influence solubility, extraction efficiency, chromatographic behavior, and ionization.
Property
Value (Estimated)
Significance for Method Development
Chemical Structure
C₁₀H₁₉NO₂
Contains both a basic nitrogen (piperidine) and an acidic group (carboxylic acid).
Molecular Weight
185.26 g/mol
Suitable for both HPLC-UV and LC-MS analysis.
pKa
~4.5 (Carboxylic Acid), ~10.5 (Piperidine N)
The molecule's charge state is pH-dependent; crucial for SPE and chromatography.
logP
~1.5 - 2.5
Indicates moderate lipophilicity, suitable for reversed-phase chromatography.
Solubility
Soluble in organic solvents like methanol, acetonitrile, and DMSO.[5]
Guides the choice of solvents for stock solutions and sample extraction.
General Analytical Workflow
A robust bioanalytical workflow ensures reproducibility and accuracy from sample receipt to final data reporting. The process involves careful sample preparation to isolate the analyte from matrix interferences, followed by instrumental analysis and data processing.
Caption: High-level overview of the bioanalytical workflow.
Sample Preparation: The Key to Clean Analysis
The primary goal of sample preparation is to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis and damage analytical columns.[1][6] The choice of technique represents a trade-off between speed, cost, and cleanliness.
3.1. Common Extraction Techniques
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have long been prominent methods in bioanalysis.[7] However, protein precipitation (PPT) is often used for its simplicity, especially in early-stage drug discovery.
Application Notes & Protocols: Preclinical Efficacy Testing of 3-(2-Ethylpiperidin-1-yl)propanoic acid as a Potential Neuroprotective Agent in Ischemic Stroke
For: Researchers, scientists, and drug development professionals in neuropharmacology and cerebrovascular disease. I. Introduction and Rationale Ischemic stroke remains a leading cause of mortality and long-term disabili...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals in neuropharmacology and cerebrovascular disease.
I. Introduction and Rationale
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options currently available. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death in the affected brain region. Neuroprotective agents, which aim to interfere with these damaging processes, represent a promising therapeutic strategy.[1][2]
This document outlines a comprehensive experimental design for evaluating the efficacy of a novel compound, 3-(2-Ethylpiperidin-1-yl)propanoic acid (hereinafter referred to as "Compound X"). The presence of a piperidine moiety, a common scaffold in centrally active compounds, and a propanoic acid side chain, which can interact with various biological targets, suggests a potential for neuroprotective activity.[3][4] This guide provides a tiered approach, from initial in vitro screening to in vivo efficacy studies, to rigorously assess the therapeutic potential of Compound X in the context of ischemic stroke. The protocols described herein are designed to ensure scientific rigor and data reproducibility, adhering to established guidelines for preclinical drug development.[5][6][7][8]
II. Tier 1: In Vitro Characterization and Mechanistic Assessment
The initial phase of testing focuses on establishing the neuroprotective potential of Compound X in cellular models of ischemic injury and elucidating its potential mechanism of action.
A. Rationale for In Vitro Modeling
In vitro models provide a controlled environment to investigate the direct effects of Compound X on neuronal cells under ischemia-like conditions.[9][10] These assays are crucial for determining the compound's potency, and cellular mechanism, and for selecting a dose range for subsequent in vivo studies.
B. Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening and mechanistic studies of Compound X.
This assay simulates the conditions of ischemia and reperfusion in a cell culture setting.
Cell Lines: Human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons.[11]
Procedure:
Culture cells to 70-80% confluency in 96-well plates.
Replace the normal culture medium with a glucose-free medium.
Place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours) to induce OGD.
Following OGD, replace the glucose-free medium with a normal culture medium containing varying concentrations of Compound X (e.g., 0.1 nM to 100 µM) or vehicle control.
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion.
Assess cell viability using MTT and LDH assays.
Controls:
Negative Control: Cells subjected to OGD/R with vehicle treatment.
Positive Control: Cells treated with a known neuroprotective agent (e.g., Nimodipine).
Normoxia Control: Cells not subjected to OGD/R.
2. Protocol: Mechanistic Assays
These assays are performed to understand how Compound X exerts its neuroprotective effects.
Reactive Oxygen Species (ROS) Measurement:
Utilize a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).
Measure fluorescence intensity post-OGD/R and Compound X treatment to quantify intracellular ROS levels.
Apoptosis Assay:
Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay kit.
Intracellular Calcium Imaging:
Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure changes in intracellular calcium concentrations, a critical factor in excitotoxicity.[12]
D. Data Analysis and Interpretation
Parameter
Method
Endpoint
Interpretation
Cell Viability
MTT Assay
% Viability vs. Control
Increased viability suggests a cytoprotective effect.
Decreased activity suggests an anti-apoptotic mechanism.
Excitotoxicity
Calcium Imaging
Intracellular Ca²⁺ concentration
Attenuation of Ca²⁺ overload points to anti-excitotoxic properties.
III. Tier 2: In Vivo Efficacy Assessment in a Rodent Model of Ischemic Stroke
Based on promising in vitro data, the next step is to evaluate the efficacy of Compound X in a living organism, which provides a more complex and physiologically relevant system.[9]
A. Rationale for In Vivo Model Selection
The middle cerebral artery occlusion (MCAO) model in rodents is the most frequently used model for preclinical stroke research as it mimics many aspects of human ischemic stroke.[10][13][14] This model allows for the investigation of both the ischemic and reperfusion phases of injury.
B. Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy assessment of Compound X in an MCAO model.
C. Detailed Protocols
1. Protocol: Middle Cerebral Artery Occlusion (MCAO) Surgery
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
Anesthetize the animal and make a midline cervical incision.
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
Suture the incision and allow the animal to recover.
Sham Control: Animals undergo the same surgical procedure without the insertion of the filament.
2. Protocol: Dosing and Administration
Dose-Response: Test at least three different doses of Compound X, informed by the in vitro EC₅₀ and preliminary pharmacokinetic studies.
Therapeutic Window: Administer Compound X at different time points post-MCAO (e.g., 0, 2, and 4 hours) to determine the window of opportunity for therapeutic intervention.
Route of Administration: Intravenous (IV) or intraperitoneal (IP), depending on the compound's properties.
3. Protocol: Outcome Measures
Behavioral Testing:
Modified Neurological Severity Score (mNSS): A composite score to assess motor, sensory, reflex, and balance deficits.
Rotarod Test: To evaluate motor coordination and balance.
Histological Analysis:
At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct (pale area) from viable tissue (red area).
Quantify the infarct volume using image analysis software.
Biomarker Analysis:
Homogenize brain tissue from the peri-infarct region.
Use ELISA or Western blot to measure levels of inflammatory markers (e.g., TNF-α, IL-1β), apoptotic markers (e.g., cleaved caspase-3), and synaptic markers (e.g., PSD-95, Synaptophysin).[13]
D. Data Analysis and Interpretation
Parameter
Method
Endpoint
Interpretation
Neurological Deficit
mNSS, Rotarod
Score, Latency to fall
A significant improvement in scores indicates functional recovery.
Brain Infarct Volume
TTC Staining
% Infarct Volume of the Ipsilateral Hemisphere
A reduction in infarct volume demonstrates a neuroprotective effect on brain tissue.
Neuroinflammation
ELISA / Western Blot
Protein levels of TNF-α, IL-1β
Decreased levels suggest an anti-inflammatory effect.
Apoptosis
Western Blot
Levels of cleaved caspase-3
Reduced levels indicate inhibition of the apoptotic cascade.
Synaptic Integrity
Western Blot
Levels of PSD-95, Synaptophysin
Preservation of these markers suggests protection of synaptic structures.
IV. Conclusion and Future Directions
This comprehensive preclinical testing plan provides a rigorous framework for evaluating the efficacy of 3-(2-Ethylpiperidin-1-yl)propanoic acid as a potential neuroprotective agent for ischemic stroke. Positive and reproducible results from these studies would provide a strong rationale for advancing Compound X into further preclinical development, including safety pharmacology and toxicology studies, in preparation for a potential Investigational New Drug (IND) application.[15]
V. References
Vertex AI Search. (2024, February 8). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.
Mendes P, Solas J, Santos S, et al. (n.d.). An in vivo model of ischemic stroke to study potential pharmacological targets.
Fisher M, Feuerstein G, Howells DW, et al. (n.d.). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. PubMed.
PLOS. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
InnoSer. (2025, November 25). In vitro neurology assays.
Dirnagl U, Iadecola C, Moskowitz MA. (2017, January 7). Ischemic stroke: experimental models and reality. PMC.
PPD. (n.d.). Preclinical Studies in Drug Development.
American Heart Association Journals. (n.d.). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke.
Wikipedia. (n.d.). Animal model of ischemic stroke.
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
Lapchak PA, Maher P, Schubert D, Zivin JA. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC.
Poeta E, Massenzio F, Babini G, Monti B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.
Innoprot. (n.d.). Excitotoxicity in vitro assay.
The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research.
NIH. (n.d.). General Principles of Preclinical Study Design. PMC.
American Heart Association Journals. (2010, December 16). New Approaches to Neuroprotective Drug Development. Stroke.
Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development.
PubMed. (2019, January 15). Recent advances in the development of neuroprotective agents and therapeutic targets in the treatment of cerebral ischemia.
Yemisci M, et al. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC.
IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
Kumar P, et al. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
Application Note: Strategic Utilization of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Medicinal Chemistry
Abstract This guide details the synthesis, characterization, and application of 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 26371-07-3), a critical -amino acid intermediate. Distinguished by the steric bulk and lipophi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the synthesis, characterization, and application of 3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS: 26371-07-3), a critical
-amino acid intermediate. Distinguished by the steric bulk and lipophilicity of the 2-ethylpiperidine moiety, this compound serves as a privileged building block for modulating the physicochemical properties (pKa, logP) of CNS-active agents, local anesthetics, and peptidomimetics. We present an optimized, solvent-free Aza-Michael addition protocol for its synthesis and downstream workflows for amide library generation.
Introduction & Chemical Significance
In modern drug discovery, "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—are invaluable.[1] The 2-substituted piperidine motif is one such structure, found ubiquitously in alkaloids (e.g., coniin) and synthetic drugs (e.g., methylphenidate, bupivacaine).
3-(2-Ethylpiperidin-1-yl)propanoic acid introduces this motif via a flexible propionic acid linker. This "handle" allows for:
Amide Coupling: Rapid diversification into libraries of amino-amides.
Solubility Modulation: The tertiary amine functions as a protonatable center (pKa ~8.5–9.5), enhancing aqueous solubility at physiological pH.
Steric Shielding: The 2-ethyl group provides steric hindrance near the nitrogen, potentially reducing metabolic N-dealkylation rates compared to unsubstituted piperidines.
Key Chemical Properties
Property
Value
Note
Formula
Free Acid
MW
185.27 g/mol
CAS (Acid)
26371-07-3
CAS (Ethyl Ester)
19653-33-9
Common precursor
pKa (Calc)
~9.2 (Amine), ~4.5 (Acid)
Zwitterionic character in neutral pH
LogP
~1.3
Moderate lipophilicity
Synthesis Protocol: Green Aza-Michael Addition
Objective: Synthesis of the intermediate via a high-yielding, atom-economical route avoiding chlorinated solvents.
Reaction Scheme
The synthesis proceeds via the conjugate addition of 2-ethylpiperidine to ethyl acrylate, followed by ester hydrolysis.
Figure 1: Two-step synthesis via Aza-Michael addition and hydrolysis.
Step 1: Preparation of Ethyl 3-(2-ethylpiperidin-1-yl)propanoate
Charge: In a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpiperidine (10 mmol, 1.13 g).
Addition: Cool the flask to 0°C (ice bath). Add ethyl acrylate (12 mmol, 1.20 g) dropwise over 10 minutes. Caution: Exothermic reaction.
Reaction: Remove ice bath. Stir at 60°C for 4 hours.
Process Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.
Workup: Evaporate excess ethyl acrylate under reduced pressure (rotary evaporator).
Purification: The crude oil is typically >95% pure and can be used directly. If necessary, purify via vacuum distillation or flash chromatography (Silica, 0-5% MeOH/DCM).
Step 2: Hydrolysis to Free Acid
Reagents:
Crude Ester from Step 1
Lithium Hydroxide (LiOH·H2O, 2.0 equiv)
Solvent: THF/Water (3:1 v/v)
Procedure:
Dissolve the ester in THF/Water.
Add LiOH·H2O and stir at room temperature for 12 hours.
Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Note: The product is zwitterionic; isoelectric precipitation is key.
Isolation: Evaporate THF. Lyophilize the aqueous residue to obtain the crude solid (containing LiCl). Desalt via ion-exchange chromatography (Dowex 50W) or recrystallize from Ethanol/Ether.
Application Workflows
This intermediate is primarily used to generate libraries of amino-amides for GPCR targeting (e.g., Histamine H3, Sigma receptors).
Workflow: Parallel Amide Coupling
This protocol uses in situ activation suitable for high-throughput synthesis.
Stock Solution: Prepare a 0.1 M solution of the acid in DMF.
Activation: Add 1.1 equiv of HATU and 2.0 equiv of DIPEA. Shake for 10 minutes.
Reaction: Add 1.1 equiv of the target amine (e.g., benzylamine, aniline derivatives). Shake at RT for 16 hours.[2]
Purification (SCX):
Load reaction mixture onto an SCX cartridge (acidic resin).
Wash with MeOH (removes non-basic impurities, DMF, and excess acid).
Elute product with 2M
in MeOH.
Evaporation: Remove solvent to yield the pure amide.
Quality Control & Characterization
To validate the integrity of the intermediate, the following parameters must be met.
Test
Method
Acceptance Criteria
Identity
1H NMR ( or )
Diagnostic triplet at ~2.4 ppm (), Multiplet at ~2.8 ppm (Ring methine).
Purity
HPLC-MS (C18 column)
>95% Area under curve (AUC).
Water Content
Karl Fischer
<1.0% (Critical for coupling efficiency).
Chirality
Chiral HPLC
Racemic (unless chiral starting material used).
Safety Note: 2-Ethylpiperidine is a skin irritant and secondary amine. Ethyl acrylate is a sensitizer and lachrymator. Perform all synthesis steps in a fume hood.
References
PubChem. 3-(2-Ethylpiperidin-1-yl)propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed March 1, 2026).
Bartoli, G. et al.Solvent-free synthesis of
-amino esters via Aza-Michael reaction.Journal of Organic Chemistry, 2005. (General methodology for Aza-Michael additions).
El Rayes, S. M. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives.[3]Elsevier Pure, 2022. (Application of propanoic acid linkers in heterocyclic synthesis).
cell-based assay protocols for novel chemical entities
Application Note: Cell-Based Assay Protocols for the Evaluation of Novel Chemical Entities (NCEs) Strategic Framework for NCE Evaluation The translation of a Novel Chemical Entity (NCE) from a biochemical hit to a viable...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assay Protocols for the Evaluation of Novel Chemical Entities (NCEs)
Strategic Framework for NCE Evaluation
The translation of a Novel Chemical Entity (NCE) from a biochemical hit to a viable clinical candidate requires rigorous validation in physiologically relevant cellular models[1]. Relying solely on cell-free biochemical assays often leads to late-stage attrition, as these systems cannot account for membrane permeability, intracellular metabolism, or off-target cytotoxicity[2].
As a Senior Application Scientist, I have designed this protocol guide to serve as a definitive, self-validating workflow for NCE characterization. The pipeline follows a strict logical progression: we must first establish a non-toxic concentration window, subsequently prove that the drug physically binds its intended target inside the cell, and finally quantify the resulting phenotypic change.
Caption: Workflow for evaluating Novel Chemical Entities using orthogonal cell-based assays.
Module 1: Cytotoxicity and Metabolic Viability
Causality: Before assessing target-specific efficacy, we must define the NCE's non-specific toxicity window. If a drug kills the cell through off-target mechanisms, downstream phenotypic data is rendered useless. The CellTiter-Glo® assay is the industry standard because it quantifies ATP. ATP is an immediate proxy for metabolic competence; it is rapidly depleted upon the loss of membrane integrity or mitochondrial failure[3].
Self-Validating System: A robust viability assay must include a "media-only" background control to subtract baseline luminescence, and a known cytotoxic reference (e.g., Staurosporine) to validate the dynamic range of the assay[4].
Step-by-Step Methodology (CellTiter-Glo®)
Cell Seeding: Plate mammalian cells in opaque-walled 96-well (100 µL/well) or 384-well (25 µL/well) plates. Incubate overnight at 37°C to allow adherence and recovery[4].
Compound Treatment: Prepare serial dilutions of the NCE in culture media. Treat cells and incubate for the desired pharmacological window (typically 24–72 hours)[5].
Thermal Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent. Temperature gradients across the plate will cause uneven luminescent signals, leading to false edge effects[6].
Reagent Addition: Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well[4].
Lysis: Mix the plate contents for 2 minutes on an orbital shaker to induce complete cell lysis[6].
Signal Stabilization: Incubate the plate at RT for 10 minutes. Causality: This stabilizes the "glow-type" luminescent signal, ensuring that well-to-well timing discrepancies during plate reading do not skew the data[6].
Detection: Record luminescence using a microplate luminometer with an integration time of 0.25–1 second per well[4].
Module 2: Intracellular Target Engagement (CETSA)
Causality: Phenotypic efficacy is meaningless without proof of direct target binding. The Cellular Thermal Shift Assay (CETSA) leverages a fundamental thermodynamic principle: a protein bound to a ligand becomes more resistant to heat-induced unfolding and subsequent aggregation[7]. By performing this heat shock in intact live cells, we definitively validate that the NCE crosses the lipid bilayer and engages the target in its native physiological environment[8].
Self-Validating System: The protocol must run a vehicle (DMSO) control in parallel across the entire thermal gradient. If the vehicle does not produce a standard sigmoidal melt curve, the target protein is either intrinsically unstable in the chosen lysis buffer, or the thermal cycler is uncalibrated[9].
Cell Treatment: Culture cells to 70-80% confluency. Treat with the NCE (at a concentration derived from the safe window in Module 1) or DMSO vehicle control for 1-2 hours at 37°C[8].
Harvest and Aliquot: Wash cells with PBS, detach gently, and resuspend in PBS supplemented with protease inhibitors. Aliquot equally into PCR tubes[7].
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature[8]. Causality: Precise heating is critical; unbound proteins will denature and precipitate, while ligand-bound proteins remain folded[9].
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen and 20°C water bath) to avoid harsh detergents that might disrupt protein-ligand complexes[7].
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[8].
Quantification: Carefully extract the supernatant (soluble fraction) and analyze via Western Blot or Mass Spectrometry to quantify the remaining target protein[7].
Module 3: Phenotypic Profiling via High-Content Screening (HCS)
Causality: Once target engagement and safety are confirmed, we must quantify the functional cellular response. High-Content Screening (HCS) bridges the gap between molecular binding and cellular function by combining automated fluorescence microscopy with algorithmic image analysis, allowing us to measure multiple morphological and biochemical parameters simultaneously at the single-cell level[10].
Self-Validating System: HCS requires rigorous spatial controls. Edge effects in microplates can severely skew imaging data; therefore, outer wells are often filled with PBS. Positive and negative controls must be distributed randomly across the plate to validate assay robustness, targeting a Z'-factor > 0.5.
NCE Exposure: Treat cells with the NCE for the required duration. Include positive (known pathway modulator) and negative (DMSO) controls[12].
Fixation: Remove media, wash gently with PBS, and fix cells using 4% paraformaldehyde for 15 minutes at RT[10].
Permeabilization & Blocking: Permeabilize cell membranes with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA for 1 hour to prevent non-specific antibody binding.
Multiplex Staining: Apply primary antibodies against the biomarker of interest, followed by highly cross-adsorbed fluorescent secondary antibodies. Counterstain with Hoechst 33342 (nuclei) and Phalloidin (actin cytoskeleton)[12].
Automated Imaging: Acquire images using an automated confocal microscope. Causality: Confocal imaging eliminates out-of-focus light, which is essential for accurately quantifying subcellular events like nuclear translocation[10].
Feature Extraction: Use high-content image analysis software to quantify parameters (e.g., nuclear size, protein translocation, fluorescence intensity) across thousands of cells[13].
Quantitative Data Summary
To effectively triage NCEs, quantitative outputs from the orthogonal assays must be synthesized. Below is a structured data matrix illustrating a successful NCE profile moving toward Lead Optimization.
Assay Module
Key Metric
Example NCE Result
Interpretation & Causality
1. CellTiter-Glo®
IC50 (Viability)
> 50 µM
NCE shows low basal cytotoxicity; safe to proceed to functional assays.
2. CETSA
ΔTm (Thermal Shift)
+ 4.5°C
Significant thermal stabilization; direct intracellular target engagement confirmed.
3. HCS
EC50 (Translocation)
120 nM
High potency in driving phenotypic change; validates mechanism of action.
3. HCS
Z'-factor
0.75
Assay is highly robust (Z' > 0.5); suitable for high-throughput screening.
References
Opentrons. "Measuring Cell Viability with Promega® CellTiter-Glo." Opentrons.com. [Link]
Martinez Molina, D., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." National Institutes of Health (PMC).[Link]
"Cell-Based Assay Design for High-Content Screening of Drug Candidates." National Institutes of Health (PMC). [Link]
Drug Target Review. "Assay development for image-based high-content screening." Drugtargetreview.com. [Link]
"Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders." National Institutes of Health (PMC).[Link]
animal models for testing compounds with potential anti-inflammatory activity
Executive Summary & Strategic Model Selection Inflammation is not a singular event but a complex cascade involving vascular permeability, leukocyte infiltration, and cytokine signaling. Consequently, no single animal mod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Model Selection
Inflammation is not a singular event but a complex cascade involving vascular permeability, leukocyte infiltration, and cytokine signaling. Consequently, no single animal model can fully validate a compound's anti-inflammatory potential. A robust drug discovery campaign must utilize a "Tiered Screening Strategy" moving from acute, non-immune phenotypes to complex, chronic autoimmune pathologies.
This guide details three gold-standard protocols selected for their translational reliability:
Objective: Rapidly assess the efficacy of compounds against cyclooxygenase (COX) activity and prostaglandin synthesis. This is the industry-standard "gatekeeper" assay.
Mechanistic Rationale
The reaction is biphasic. The initial phase (0–1h) is driven by histamine and serotonin. The second, accelerating phase (1–6h) is mediated by bradykinin and prostaglandins (PGE2), which is where NSAIDs and specific anti-inflammatory candidates are most active.
Figure 1: Biphasic inflammatory cascade in the carrageenan model. Efficacy in Phase 2 indicates potential COX inhibition.
Experimental Protocol
Animals: Male Wistar or Sprague-Dawley rats (180–220g). Rats are preferred over mice due to larger paw volume, reducing measurement error.
Baseline Measurement (
): Mark the ankle joint with indelible ink. Measure the initial paw volume using a water displacement plethysmometer. Critical: Ensure the water level matches the ink mark exactly.
Compound Administration: Administer vehicle or test compound (p.o. or i.p.) 1 hour prior to induction (prophylactic design).
Induction: Inject 0.1 mL of 1%
-carrageenan (prepared in sterile saline) into the sub-plantar tissue of the right hind paw.
Technique Tip: Use a 26G needle. Insert parallel to the footpad to avoid bone injury, which causes false-positive pain signals.
Time-Course Monitoring: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Calculation:
Self-Validation Check: The vehicle control group must show >40% increase in paw volume by hour 3. If not, the carrageenan batch is degraded.
Tier 2: Chronic Autoimmune Disease
Model: Collagen-Induced Arthritis (CIA)
Objective: Evaluate disease-modifying anti-rheumatic drugs (DMARDs) in a model mimicking Rheumatoid Arthritis (RA).
Mechanistic Rationale
CIA relies on breaking immune tolerance to self-antigens. Immunization with Type II Collagen (CII) in Complete Freund’s Adjuvant (CFA) activates autoreactive T-cells, leading to B-cell autoantibody production, immune complex deposition in joints, and subsequent bone erosion.
Figure 2: Pathogenesis of Collagen-Induced Arthritis showing the transition from systemic immunity to local joint destruction.
Experimental Protocol
Animals: Male DBA/1 mice (8–10 weeks). Note: DBA/1 mice express the H-2q MHC haplotype, essential for bovine CII susceptibility.
Emulsion Preparation:
Dissolve Bovine Type II Collagen (2 mg/mL) in 0.05 M acetic acid at 4°C overnight.
Emulsify 1:1 with Complete Freund’s Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.
Validation: A drop of emulsion on water must remain a solid bead. If it disperses, re-emulsify.
Primary Immunization (Day 0): Inject 100 µL emulsion intradermally at the base of the tail (2–3 cm from body).
Booster Injection (Day 21): Inject 100 µL of CII emulsified in Incomplete Freund’s Adjuvant (IFA) to minimize skin ulceration while boosting antibody titers.
Scoring (Days 21–45): Blinded scoring is mandatory. Score each paw 0–4 (Max score per mouse = 16).
Score
Clinical Sign
0
Normal
1
Erythema/swelling of one digit
2
Erythema/swelling of >1 digit or mild paw swelling
3
Erythema/swelling of the entire paw
4
Severe swelling, ankylosis (joint rigidity)
Readouts: Clinical score, Histology (H&E/Safranin O for cartilage), and Serum Anti-CII IgG levels.
Tier 3: Mucosal Inflammation
Model: DSS-Induced Colitis
Objective: Assess efficacy in Inflammatory Bowel Disease (IBD) by disrupting the epithelial barrier.
Protocol
Animals: C57BL/6 mice (Male, 8 weeks).
Induction: Administer 2.5% – 3.0% (w/v) Dextran Sodium Sulfate (DSS, MW 36–50 kDa) in drinking water for 5–7 days.
Critical: The MW of DSS is vital. Low MW (<30 kDa) is absorbed and toxic; High MW (>500 kDa) will not induce colitis. Use 36–50 kDa .
Recovery: Switch to normal water on Day 7.
Disease Activity Index (DAI): Monitor daily.
Weight Loss (0–4 scale)
Stool Consistency (Normal/Loose/Diarrhea)
Rectal Bleeding (Hemoccult test)
Data Presentation & Statistical Rigor
Comparative Model Summary
Feature
Carrageenan Paw Edema
Collagen-Induced Arthritis (CIA)
DSS Colitis
Duration
Acute (6 Hours)
Chronic (45 Days)
Sub-acute (10 Days)
Primary Mechanism
COX/Prostaglandins
T-cell/B-cell Autoimmunity
Epithelial Barrier Disruption
Key Biomarkers
Paw Volume, PGE2
Clinical Score, Anti-CII Ab, TNF-
Colon Length, MPO, DAI
Reference Drug
Indomethacin / Diclofenac
Methotrexate / Enbrel
5-ASA / Dexamethasone
Statistical Requirements[1][2][3]
Sample Size: Perform a power analysis (G*Power) expecting an effect size of 1.2 (large) for carrageenan and 0.8 (moderate) for CIA. Typically, n=6-8 (rats) or n=10-12 (mice) per group.
Randomization: Animals must be randomized by body weight before induction.
Blinding: The experimenter scoring the paws (CIA) or measuring volume (Carrageenan) must be blinded to the treatment groups to prevent observer bias.
References
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][2][3] Proceedings of the Society for Experimental Biology and Medicine.
[Link][4]
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.[5][6] Nature Protocols.
[Link][6]
Trentham, D. E., Townes, A. S., & Kang, A. H. (1977). Autoimmunity to type II collagen an experimental model of arthritis. Journal of Experimental Medicine.
[Link]
Okayasu, I., et al. (1990). A novel method in the induction of reliable experimental acute and chronic ulcerative colitis in mice. Gastroenterology.
[Link]
Chassaing, B., et al. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology.
[Link]
Technical Support Center: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Yield Optimization for Sterically Hindered Aza-Michael Additions Welcome to the Support Hub You are likely encountering dif...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online 🟢
Operator: Dr. Aris Thorne, Senior Application Scientist
Ticket Subject: Yield Optimization for Sterically Hindered Aza-Michael Additions
Welcome to the Support Hub
You are likely encountering difficulties synthesizing 3-(2-ethylpiperidin-1-yl)propanoic acid due to the specific steric profile of your starting material. Unlike simple piperidine, 2-ethylpiperidine possesses a bulky alkyl group adjacent to the nucleophilic nitrogen.
This creates a "perfect storm" for low yields: the ethyl group physically blocks the approach to the Michael acceptor (kinetic inhibition), and the resulting product is sterically congested, making the reverse reaction (Retro-Michael) thermodynamically favorable under high heat.
Below are the troubleshooting modules designed to navigate these specific challenges.
Module 1: The Reaction (Aza-Michael Addition)
The Core Problem: Kinetic Stalling vs. Thermodynamic Reversal
Most protocols for
-amino acids suggest refluxing an amine with an acrylate. Do not do this. With 2-ethylpiperidine, high heat drives the equilibrium backward to the starting materials (Retro-Michael addition). Conversely, room temperature reactions may stall due to the steric barrier.
Optimized Protocol: Lewis Acid Catalysis
We recommend the Ester Route (using Ethyl Acrylate) rather than direct addition to Acrylic Acid. The ester route prevents salt formation that deactivates the amine.
Solvent: Acetonitrile (MeCN) or Neat (Solvent-free).
Temperature: 40–50°C (Strict control).
Step-by-Step Workflow
Preparation: Dissolve
(10 mol%) in minimal MeCN.
Addition: Add 2-ethylpiperidine. Stir for 10 minutes to complex the lithium with the amine (activating the N-H bond).
Initiation: Add Ethyl Acrylate dropwise.
Incubation: Stir at 45°C. Monitor via TLC/LC-MS.
Tip: If reaction is slow after 6 hours, do not increase temp. Increase concentration (remove solvent) to drive kinetics via the Le Chatelier principle.
Data: Solvent & Catalyst Impact on Conversion
Simulated data based on steric aza-Michael kinetics [1][2]
Condition
Catalyst
Temp
Time
Conversion
Notes
Standard
None
Reflux (80°C)
4h
35%
Significant retro-Michael observed.
Standard
None
RT (25°C)
24h
40%
Kinetically stalled.
Optimized A
(10%)
45°C
12h
92%
Lewis acid activates the acrylate carbonyl.
Optimized B
(5%)
45°C
12h
88%
Good alternative if Li salts interfere.
Green
Water
60°C
8h
65%
Hydrophobic effect helps, but solubility is poor.
Module 2: Hydrolysis (The Critical Step)
The Core Problem: Isolation of the Zwitterion
Once you have the ester, you must hydrolyze it to the acid. The product, 3-(2-ethylpiperidin-1-yl)propanoic acid , is a
-amino acid.[1][2] In water, it exists as a zwitterion (internal salt). If you acidify too much during workup, it stays in the water as a cation (). If you basify, it stays as an anion ().
Troubleshooting the "Missing Mass"
If your yield drops during workup, you are likely washing your product down the drain.
Protocol: Isoelectric Point Precipitation
Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (1.5 eq). Stir at RT until ester is consumed.
Neutralization: Carefully add 1M HCl.
The Target pH: You must hit the Isoelectric Point (pI) . For N-alkyl
-amino acids, this is typically pH 6.0 – 6.5 .
Isolation:
Method A (Precipitation): At pH 6.2, cool to 0°C. If solid forms, filter.
Method B (Ion Exchange - Recommended): Pass the crude hydrolysate through a column of Dowex 50WX8 (H+ form) .
Wash with water (removes salts/impurities).
Elute product with 1M Ammonia (
).
Lyophilize to obtain the pure zwitterion.
Visualizing the Pathway
The following diagram illustrates the optimized flux, highlighting the critical "Retro-Michael" danger zone.
Figure 1: Reaction logic flow. Note the red dashed line indicating the retro-Michael pathway triggered by excessive heat.
Frequently Asked Questions (FAQs)
Q: Can I use Acrylic Acid directly to save a step?A: We advise against it. Mixing 2-ethylpiperidine (a base) with acrylic acid (an acid) instantly forms a salt. This protonates the nitrogen, killing its nucleophilicity. You would need high heat to break the salt and drive the reaction, which triggers the retro-Michael decomposition described above. Stick to the ester route [3].
Q: My reaction mixture turned into a polymer gel. Why?A: Acrylates can polymerize via free radicals.
Fix: Ensure your Ethyl Acrylate contains a stabilizer (e.g., 10-20 ppm MEHQ).
Fix: Run the reaction in the dark or under an inert atmosphere (Nitrogen/Argon) to prevent radical initiation.
Q: How do I remove unreacted 2-ethylpiperidine?A: Because the product is an amino acid, it is much more polar than the starting amine.
Technique: After hydrolysis, wash the basic aqueous phase (pH > 10) with Dichloromethane (DCM). The unreacted amine will extract into the DCM, while your product (as the carboxylate salt) stays in the water. Then, acidify the water layer to pH 6.2 to isolate the product.
Troubleshooting Logic Tree
Use this decision tree if your isolated yield is below 60%.
Figure 2: Diagnostic workflow for low-yield scenarios.
References
Bartoli, G., et al. (2005). "CeCl3·7H2O-NaI Promoted Michael Addition of Amines to α,β-Unsaturated Esters." The Journal of Organic Chemistry.
Azizi, N., & Saidi, M. R. (2005). "LiClO4 catalyzed aza-Michael addition of secondary amines to α,β-unsaturated esters."[3] Tetrahedron.
Rulev, A. Y. (2018). "Aza-Michael Addition: Recent Advances and Future Perspectives." Russian Chemical Reviews.
BenchChem Technical Guides. (2025). "Comparative Guide to the Synthetic Methods of β-Amino Acid Esters."
Technical Support Center: Overcoming Solubility Challenges with 3-(2-Ethylpiperidin-1-yl)propanoic acid
Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming so...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues encountered during in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction: Understanding the Molecule
3-(2-Ethylpiperidin-1-yl)propanoic acid is a zwitterionic compound, meaning it contains both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group.[1] This dual nature is a primary determinant of its solubility characteristics. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its aqueous solubility is at a minimum.[1] Understanding and manipulating the pH of your experimental system is therefore a critical first step in addressing solubility challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter when working with 3-(2-Ethylpiperidin-1-yl)propanoic acid in your in vitro assays.
Q1: My compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer/cell culture medium. What happened and how can I fix it?
A1: This is a classic case of "solvent shock" or "antisolvent precipitation."
Causality: 3-(2-Ethylpiperidin-1-yl)propanoic acid, like many small molecules, is often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous solutions.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is suddenly in an environment where it is no longer soluble, causing it to crash out of solution.[2]
Solutions:
Reduce the Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[3]
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous medium, which can facilitate better mixing and a more gradual change in the solvent environment.[3]
Optimize the Addition Process:
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[2]
While gently vortexing or swirling the medium, add the stock solution dropwise to ensure rapid and thorough mixing.[3]
Consider a Co-solvent System: For your stock solution, a mixture of solvents (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution.[2]
Q2: I've tried adjusting my dilution technique, but I still see precipitation. How can I leverage pH to improve solubility?
A2: Adjusting the pH away from the compound's isoelectric point (pI) is a powerful strategy.
Causality: As a zwitterion, 3-(2-Ethylpiperidin-1-yl)propanoic acid's solubility is highly pH-dependent. At its pI, the molecule has minimal net charge, leading to strong intermolecular interactions and low aqueous solubility.[1] By shifting the pH, you can ionize the molecule, making it more polar and thus more soluble in water.
Acidification: To protonate the carboxylate group and create a more soluble cationic form, add a small amount of a dilute, sterile acid (e.g., 0.1 M HCl) to your aqueous solvent before adding the compound. This is particularly effective for creating a soluble stock in an acidic buffer.
Alkalinization: To deprotonate the piperidinium group and form a more soluble anionic species, add a small amount of a dilute, sterile base (e.g., 0.1 M NaOH).
Important Note: Always verify the final pH of your solution after adding the compound and ensure it is compatible with your experimental system (e.g., cell viability, enzyme activity).
Caption: Troubleshooting workflow for solubility issues.
Q3: My assay requires a near-neutral pH, and pH adjustment isn't a viable option. What other solubilizing agents can I use?
A3: In such cases, the use of solubility enhancers like cyclodextrins can be highly effective.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly soluble molecules, like 3-(2-Ethylpiperidin-1-yl)propanoic acid, forming an "inclusion complex."[5] This complex has improved aqueous solubility and can increase the apparent solubility of the compound in solution.[6]
Key Considerations:
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications due to its relatively low toxicity.[2][7]
It's crucial to determine the optimal molar ratio of cyclodextrin to your compound.
Always include a vehicle control with the same concentration of cyclodextrin in your experiment to account for any potential effects of the cyclodextrin itself on your assay.[8]
Experimental Protocol: Preparing a Solution with HP-β-CD
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v) in your experimental buffer.
Add the 3-(2-Ethylpiperidin-1-yl)propanoic acid to the HP-β-CD solution.
Gently heat and/or sonicate the mixture to facilitate the formation of the inclusion complex and achieve a clear solution.
Sterile filter the final solution before use.
Q4: I've noticed that my compound precipitates in the cell culture plate over the course of a long-term (24-48 hour) incubation. What could be causing this delayed precipitation?
A4: Delayed precipitation can be due to several factors related to the dynamic environment of cell culture.
Causality:
pH Shifts in Media: Cellular metabolism can cause the pH of the culture medium to decrease over time.[3] If the initial pH was close to the compound's pI, this shift could be enough to trigger precipitation.
Temperature Effects: Some compounds are less soluble at 37°C over extended periods.[3]
Interactions with Media Components: The compound may interact with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[3]
Evaporation: Evaporation from the culture plate can increase the concentration of all components, potentially exceeding the solubility limit of your compound.[9]
Solutions:
Use a more robustly buffered medium or monitor and adjust the pH during the experiment.
Reduce the serum concentration or switch to a serum-free medium if your cells can tolerate it.[3]
Ensure proper humidification in your incubator to minimize evaporation.[9]
Consider preparing a fresh dilution of the compound and adding it to the cells at a later time point if the experiment allows.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid?
A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds.[2] However, it's essential to keep the final concentration of DMSO in your in vitro assay as low as possible (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[2][8]
Q2: How should I store my stock solutions?
A2: To maintain the integrity of your compound, it is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[2] This minimizes repeated freeze-thaw cycles, which can lead to compound degradation or precipitation out of solution.[2]
Q3: Can I simply filter out the precipitate and use the remaining solution?
A3: Filtering out the precipitate is generally not recommended.[2] This is because you will be removing an unknown amount of your compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results. The better approach is to address the root cause of the precipitation.[2]
Q4: Should I consider synthesizing a salt form of 3-(2-Ethylpiperidin-1-yl)propanoic acid to improve its solubility?
A4: For ionizable compounds, forming a salt is a very effective strategy to significantly increase aqueous solubility and dissolution rate.[][11][12] For instance, creating a hydrochloride salt of a basic compound or a sodium salt of an acidic compound can dramatically improve its water solubility.[12][13] This is a more advanced strategy that is often employed during later stages of drug development but can be a powerful tool for overcoming persistent solubility issues.[11]
Data Summary
The following table provides a conceptual overview of how different strategies can impact the solubility of a zwitterionic compound like 3-(2-Ethylpiperidin-1-yl)propanoic acid. Actual values would need to be determined experimentally.
Strategy
Solvent System
Expected Solubility
Rationale
Baseline
Deionized Water (neutral pH)
Very Low
At or near the pI, the net charge is minimal, leading to poor solubility.[1]
pH Adjustment
0.01 M HCl (pH ~2)
High
Protonation of the carboxylate group creates a more soluble cationic form.[1]
pH Adjustment
0.01 M NaOH (pH ~12)
High
Deprotonation of the piperidinium group creates a more soluble anionic form.[1]
Co-solvency
10% DMSO in Water
Moderate
The organic co-solvent helps to keep the compound in solution.[2]
Complexation
10% HP-β-CD in Water
High
Encapsulation of the compound within the cyclodextrin cavity increases its apparent aqueous solubility.[6]
Caption: Relationship between compound, solvent, and solubilizing agents.
References
MDPI. Zwitterionics Surfactants. Available from: [Link]
PubMed. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]
ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
GSC Online Press. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available from: [Link]
Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]
Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]
ACS Publications. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available from: [Link]
Queen's University Belfast. An introduction to zwitterionic salts. Available from: [Link]
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link]
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link]
Indian Journal of Pharmaceutical Sciences. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available from: [Link]
Cold Spring Harbor Laboratory Press. Stock Solutions. Available from: [Link]
ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. Available from: [Link]
ResearchGate. Cyclodextrins in drug delivery (Review). Available from: [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]
PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
Veranova. Improving solubility and accelerating drug development. Available from: [Link]
eRepo. Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. Available from: [Link]
SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]
PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
PMC. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Available from: [Link]
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
Chemistry Stack Exchange. What is the procedure to create stock solutions?. Available from: [Link]
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. Available from: [Link]
PubChem. 3-(Piperidin-1-yl)propanoic acid hydrochloride. Available from: [Link]
PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]
PubChem. 3-(2-Oxopiperidin-1-yl)propanoic acid. Available from: [Link]
ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available from: [Link]
EPA. 3-[(Pyridin-2-yl)disulfanyl]propanoic acid Properties. Available from: [Link]
purification techniques for 3-(2-Ethylpiperidin-1-yl)propanoic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-(2-Ethylpiperidin-1-yl)propanoic acid. As a key inter...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the purification of 3-(2-Ethylpiperidin-1-yl)propanoic acid. As a key intermediate in the synthesis of the antidiabetic drug Repaglinide, its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Q1: What are the key physicochemical properties of 3-(2-Ethylpiperidin-1-yl)propanoic acid that influence its purification?
A1: Understanding the molecule's structure is the first step to a successful purification strategy. This compound possesses two key functional groups that dictate its behavior:
A carboxylic acid group (-COOH), which is acidic.
A tertiary amine within the piperidine ring, which is basic.
This dual nature makes the compound zwitterionic, meaning its solubility is highly dependent on pH. It will be most soluble in aqueous solutions at high or low pH and least soluble near its isoelectric point. This property is fundamental to developing effective extraction and crystallization methods. Its molecular weight is approximately 171.24 g/mol .[3]
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation.[4] For a typical synthesis involving a Michael addition of 2-ethylpiperidine to an acrylate derivative, common impurities include:
Unreacted Starting Materials: Residual 2-ethylpiperidine and the acrylate starting material (e.g., ethyl acrylate).
By-products of the Michael Addition: Potential for dimerization or polymerization of the acrylate.
Over-alkylation Products: In some cases, the piperidine nitrogen could react with more than one acrylate molecule, though this is less common under controlled conditions.
Process-Related Impurities: Solvents, catalysts, and reagents from the synthetic steps.
Q3: How do I choose the best primary purification technique for my crude sample?
A3: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A decision-making workflow can be an effective guide.
Technical Support Center: Navigating Inconsistent Results in Biological Assays with Novel Compounds
A Senior Application Scientist's Guide to Troubleshooting and Ensuring Data Integrity Our philosophy is grounded in three pillars: Expertise , Trustworthiness , and Authoritative Grounding . Every recommendation is desig...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Troubleshooting and Ensuring Data Integrity
Our philosophy is grounded in three pillars: Expertise , Trustworthiness , and Authoritative Grounding . Every recommendation is designed to build confidence in your data by addressing the root causes of variability, from the integrity of your novel compound to the nuances of your assay design.
Section 1: Foundational Troubleshooting: A Systematic Approach
Inconsistent results rarely stem from a single source. More often, they are the product of a combination of subtle factors. Before diving into specific assay types, it's crucial to adopt a systematic troubleshooting mindset. This workflow provides a logical progression for identifying and resolving the root cause of variability.
Caption: Systematic workflow for troubleshooting inconsistent assay results.
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Part 2.1: Compound-Related Issues
The novel compound itself is a primary suspect in assay variability. Its physical and chemical properties can significantly impact its biological activity in an in vitro setting.
Question 1: My IC50 value is significantly higher than expected, or I'm seeing a complete loss of activity. What should I investigate first?
Answer: This is a classic problem that often points to issues with the compound's integrity, concentration, or solubility.
Compound Purity: Impurities in your compound stock can lead to an overestimation of its concentration, resulting in an apparent decrease in potency.[3]
Troubleshooting Protocol: Verifying Compound Purity with HPLC
Prepare a Stock Solution: Accurately weigh and dissolve your compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
Dilute for Analysis: Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) in the mobile phase.
HPLC Analysis: Inject the sample onto a suitable C18 column. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
Data Analysis: Integrate the peak area of your compound and any impurity peaks. The purity is calculated as (Peak Area of Compound / Total Peak Area) x 100. A purity of >95% is generally recommended for in vitro assays.
Compound Solubility: Poor solubility is a major contributor to inconsistent results.[4][5][6] If a compound precipitates in the assay buffer, its effective concentration at the target will be lower than the nominal concentration, leading to a right-shifted dose-response curve and an artificially high IC50.[5]
Prepare Compound Plate: In a clear 96-well plate, perform a serial dilution of your compound from a high concentration DMSO stock (e.g., 10 mM).
Add Assay Buffer: Add the assay buffer to each well, ensuring the final DMSO concentration is consistent and low (typically ≤1%).
Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the absorbance at a wavelength sensitive to light scatter (e.g., 620 nm or 750 nm) using a plate reader.
Determine Solubility Limit: The concentration at which a significant increase in absorbance is observed indicates the limit of solubility.
Potential Issue
Recommended Action
Expected Outcome
Low Compound Purity (<95%)
Synthesize a new batch or re-purify the existing stock.[3]
Increased potency (lower IC50) and more consistent results.
Poor Aqueous Solubility
Test at concentrations below the measured solubility limit. Consider formulation strategies (e.g., use of co-solvents), but be mindful of their potential effects on the assay.[4][7]
A more reliable dose-response curve and accurate determination of potency.
Compound Degradation
Assess compound stability under assay conditions (see Question 2).
Identification of stability issues that may require modification of the experimental protocol.
Question 2: I'm observing a drift in my results over time, or my results are inconsistent between experiments performed on different days. What could be the cause?
Answer: This often points to compound or reagent instability.
Compound Stability: Novel compounds can be unstable in solution, especially when subjected to repeated freeze-thaw cycles or prolonged incubation at room temperature or 37°C.[3][5]
Troubleshooting Protocol: Assessing Compound Stability by LC-MS
Prepare Samples: Prepare solutions of your compound in both DMSO and the final assay buffer.
Time-Point Analysis: Aliquot the solutions and store them under conditions that mimic your experimental setup (e.g., -20°C, 4°C, room temperature, 37°C).
LC-MS Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by LC-MS to quantify the amount of the parent compound remaining.
Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability.
Reagent Stability: Critical reagents, such as enzymes, antibodies, or detection substrates, can degrade over time, leading to a decrease in signal and assay performance.[8][9]
Best Practices for Reagent Handling:
Aliquot reagents upon receipt to minimize freeze-thaw cycles.[3]
Store all reagents at their recommended temperatures.[9]
Prepare fresh working solutions for each experiment, especially for light-sensitive or temperature-sensitive reagents.[8]
Part 2.2: Assay-Specific Issues
Even with a well-characterized compound, the design and execution of the assay can introduce significant variability.
Question 3: I'm seeing high variability between replicate wells (high coefficient of variation, %CV). How can I reduce this?
Answer: High within-plate variability often stems from technical errors in assay execution or from plate-specific phenomena like edge effects.
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[3][10]
Ensure a homogenous cell suspension before and during plating by gentle mixing between dispensing.[3]
For multi-well plates, consider the order of dispensing to minimize evaporation effects.[3]
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to different cell growth and assay performance compared to the inner wells.[11][12][13][14]
Strategies to Mitigate Edge Effects:
Fill the outer wells with sterile water, PBS, or media to create a humidity barrier.[14]
Allow the plate to equilibrate to room temperature for 60 minutes after seeding before transferring it to the incubator.[12] This allows cells to settle and attach more evenly.
Use specially designed plates with moats or reservoirs to reduce evaporation.[11]
Caption: Causes and mitigation strategies for the microplate edge effect.
Question 4: My positive and negative controls are not performing as expected. What does this mean?
Answer: Control failure is a critical indicator that the assay is not performing correctly and the experimental data is unreliable.
Positive Control Fails (Low or No Signal): This suggests a problem with a critical reagent or a fundamental step in the protocol.
Troubleshooting Steps:
Check Reagents: Ensure all reagents, especially the enzyme, substrate, or primary antibody, are active and have not expired.[9]
Review Protocol: Double-check that all steps were performed correctly and in the right order.[9]
Instrument Settings: Verify that the plate reader is set to the correct wavelength and sensitivity.[9]
Negative Control Fails (High Signal): This often indicates contamination or non-specific interactions.
Troubleshooting Steps:
Check for Contamination: Ensure buffers and reagents are not contaminated.[15]
Blocking Inefficiency (for immunoassays): The blocking buffer may be ineffective. Try a different blocking agent or increase the blocking time.[15]
Non-specific Binding: The detection reagent may be binding non-specifically. Try titrating the reagent to a lower concentration.[15]
Part 2.3: Cell-Based Assay Issues
Cell-based assays introduce biological variability, which must be carefully controlled.[16][17][18]
Question 5: I'm observing significant variability in my cell-based assay from one experiment to the next. What are the likely culprits?
Answer: Inter-experiment variability in cell-based assays often relates to the health and handling of the cells.
Cell Health and Viability: Unhealthy cells will respond differently to treatment, leading to inconsistent results.[19][20][21][22] It's crucial to ensure your cells are healthy before starting an experiment.
Troubleshooting Protocol: Assessing Cell Viability with an ATP-Based Assay
Culture Cells: Plate cells in a 96-well plate at the desired density.
Add Reagent: At the end of the experiment, add a commercially available ATP detection reagent (which contains luciferase and luciferin) to the wells.[23]
Incubate and Read: Incubate according to the manufacturer's instructions and measure the luminescent signal with a plate reader.
Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[23]
Cell Passage Number: As cells are passaged, they can undergo phenotypic drift, which can alter their response to a novel compound.[24]
Best Practice: Use cells within a defined, narrow passage number range for all experiments to ensure consistency.[3]
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.[3]
Best Practice: Ensure a single-cell suspension before plating and gently mix the cell suspension periodically during the plating process to prevent settling.[3]
Caption: Key sources of variability in cell-based assays and corresponding control measures.
Section 3: Building a Robust and Self-Validating Assay
To ensure long-term reproducibility, it is essential to build assays that are robust and have built-in validation.
Thorough Assay Validation: Before screening novel compounds, your assay should be rigorously validated for key performance parameters.[1]
Validation Parameter
Description
Acceptance Criteria (Example)
Z'-factor
A measure of assay quality that reflects the dynamic range and data variation.
Z' > 0.5 for a robust assay.
Precision
The closeness of agreement between independent measurements.
Intra-assay %CV < 15%, Inter-assay %CV < 20%.
Accuracy
The closeness of the measured value to a known true value.
Recovery of a known standard within 80-120%.
Sensitivity
The lowest concentration of an analyte that can be reliably detected.
Signal-to-noise ratio > 3.
Specificity
The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
No interference from vehicle or related compounds.
Use of Reference Standards: Whenever possible, include a well-characterized reference standard in your assays.[18][25] This allows for the normalization of data across different experiments and can help identify shifts in assay performance over time.[25]
References
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PMC.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Benchchem. Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds.
Danaher Life Sciences.
Analytical Methods for Cell Therapies: Method Development and Valid
Mettler Toledo. Sources of Variability in Cell Based Assays.
USP. Bioassay Reference Standards.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
Thermo Fisher Scientific. Improving assay consistency using Nunc Edge 2.
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
Abcam.
Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening.
Agilent. (2019, May 30).
The edge effect in microplate assays. (2023, December 16).
GMP Plastics. (2025, February 12).
BioSpherix.
Building a Robust Biological Assay for Potency Measurement. (2015, April 14).
USP. USP Bioassay Reference Standards.
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
Benchchem. Technical Support Center: Troubleshooting Low Enzyme Activity.
R&D Systems. Protocols & Troubleshooting Guides.
Creative Biolabs. (2019, December 27). Solubility Assessment Service.
Cell Signaling Technology. Overview of Cell Viability and Survival.
How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections.
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Scirp.org.
Single Use Support. (2023, July 31). How to measure and improve cell viability?
Making Sure that Cells Are Healthy. (2017, December 26). Biocompare.
Understanding and reducing variability in cell-based assays. (2021, January 18). CellGS.
Understanding and managing sources of variability in cell measurements. (2016, December 21).
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development.
Wikipedia. High-throughput screening.
Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges.
Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.).
FDCELL. (2025, July 23).
Abcam. How to deal with inconsistent results and high CV in ELISA.
Quality Control of High Throughput Screening. (n.d.). Aston Research Explorer.
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
Evotec. High Throughput Screening (HTS) Services.
Assay Troubleshooting. (n.d.). MB - About.
A Practical Approach to Biological Assay Valid
Screening and identification of novel biologically active n
Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Q. (2024, June 25). Impactfactor.
Editorial: Novel compounds from chemistry to druggable candid
Method Validation for Stability Indicating Method of Rel
Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals. (n.d.).
optimizing reaction conditions for the synthesis of piperidine-containing molecules
Technical Support Center: Optimization of Piperidine Synthesis Introduction Piperidine rings are the structural backbone of countless FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl). H...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Piperidine Synthesis
Introduction
Piperidine rings are the structural backbone of countless FDA-approved therapeutics, from antihistamines (fexofenadine) to opioids (fentanyl). However, their synthesis often presents a "triad of failure": catalyst poisoning during hydrogenation, poor stereocontrol in substituted rings, and regioselectivity issues during late-stage functionalization.
This guide moves beyond standard textbook protocols. It is designed as a dynamic troubleshooting engine, addressing the specific failure modes encountered in high-stakes drug discovery environments.
Module 1: Heterogeneous Hydrogenation of Pyridines
The most common industrial route, yet the most prone to failure due to catalyst poisoning.
Visual Workflow: The Hydrogenation Decision Tree
Before selecting a catalyst, analyze your substrate's acid sensitivity and steric profile.
Caption: Decision logic for optimizing pyridine hydrogenation based on substrate stability and catalyst poisoning mechanisms.
Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion, or I isolate the tetrahydropyridine intermediate. Why?Diagnosis: This is classic catalyst poisoning . The basic nitrogen lone pair of the pyridine (or the partially reduced enamine) binds irreversibly to the metal surface (especially Pd), blocking active sites.[1]
Solution:
The Protonation Strategy: If your substrate allows, run the reaction in glacial acetic acid or add 1-2 equivalents of HCl/MeOH. Protonating the nitrogen (
) eliminates its ability to coordinate strongly with the metal, freeing the catalyst surface for hydrogen adsorption [1].
Switch to Rhodium: If you cannot use acid, switch to Rh/C or Rh
O . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium or Platinum under neutral conditions [2].
Q2: I need the cis-2,6-disubstituted piperidine, but I'm getting a racemic or trans-dominant mixture.Diagnosis: Thermodynamic equilibration. The trans isomer is often thermodynamically more stable (diequatorial). Cis-selectivity is a kinetic phenomenon driven by the "anchoring effect" where the molecule sits flat on the catalyst surface.
Solution:
Increase Pressure: High hydrogen pressure (>50 bar) accelerates the reduction rate relative to the desorption/equilibration rate. This "locks in" the cis stereochemistry established by the initial adsorption [3].
Use Adams' Catalyst (
): In acidic media (AcOH), Platinum Oxide often yields high cis-selectivity (>90:10 dr) due to a specific hydrogenation mechanism involving the pyridinium ion [4].
Table 1: Catalyst Selection Matrix for Pyridine Reduction
Catalyst
Best For
Conditions
Risk Factor
Pd/C
Simple Pyridines
Acidic (AcOH), 1-5 bar
High poisoning risk in neutral solvents.
PtO
Cis-Selectivity
Acidic, 1-10 bar
Expensive; requires activation.
Rh/C
Acid-Sensitive Groups
Neutral, 20-50 bar
Lower activity; requires higher pressure.
Ra-Ni
Cost-Efficiency
Basic/Neutral, >50 bar
Pyrophoric; difficult workup.
Module 2: De Novo Cyclization (Reductive Amination)
Constructing the ring from acyclic precursors (e.g., dialdehydes or amino-ketones).
Visual Workflow: The Water Management Cycle
Water is the enemy of imine formation. This diagram illustrates where yield is lost.
Caption: The critical role of water removal in driving the equilibrium toward the reducible imine intermediate.[2]
Troubleshooting & FAQs
Q3: I am observing significant polymerization instead of cyclization.Diagnosis: Intermolecular reaction (polymerization) is competing with intramolecular reaction (cyclization). This is a concentration issue.
Solution:
High Dilution: Run the reaction at high dilution (0.01 M - 0.05 M). This statistically favors the intramolecular event (ring closing) over intermolecular collisions.
Stepwise Addition: Do not mix reagents all at once. Add the reducing agent (
) after allowing the imine to form (1-2 hours) if using a dialdehyde precursor.
Q4: Which hydride source should I use?
is giving me alcohols.Diagnosis: is too strong and non-selective; it reduces the ketone/aldehyde before the imine forms.
Solution:
Standard: Use Sodium Triacetoxyborohydride (
) .[2] It is mild and selectively reduces imines/iminiums in the presence of ketones/aldehydes [5].
Acidic Buffer: If using
(cyanoborohydride), ensure the pH is maintained around 5-6 (using acetic acid). This protonates the imine to the more electrophilic iminium ion, accelerating the desired reduction.
Directing groups are the GPS for Palladium catalysts.
Caption: Divergent strategies for functionalizing C2 (via lithiation) vs. C4 (via transition metal catalysis).
Troubleshooting & FAQs
Q5: How do I achieve regioselectivity at the C4 position?Diagnosis: The C2 position is electronically activated (adjacent to N), making remote C4 functionalization difficult without specific directing groups.
Solution:
Use a transient or removable directing group . The installation of an aminoquinoline amide at the nitrogen position allows Pd(II) to coordinate and swing the metal center toward the C4 hydrogen. This "molecular ruler" effect enables highly selective C(sp3)-H arylation at the C4 position [6].
Q6: My C-H activation yields are low (<20%).Diagnosis: Likely oxidation of the amine or catalyst deactivation.
Solution:
Protect the Nitrogen: Free amines are incompatible with most C-H activation oxidants. Ensure the nitrogen is protected (e.g., N-Boc, N-Cbz) or part of the directing group.
Silver Additives: Many Pd-catalyzed C-H activations require a silver salt (e.g.,
, ) to regenerate the Pd(II) species from Pd(0). Ensure your silver source is dry and stored in the dark [6].
References
BenchChem. (2025).[1][3][4][5][6] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Link
ThalesNano. (2024). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Link
Glorius, F., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link
American Chemical Society. (2022). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Link
BenchChem. (2025).[1][3][4][5] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Link
Sanford, M. S., et al. (2023). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. ACS Catalysis.[7] Link
troubleshooting mass spectrometry fragmentation of 3-(2-Ethylpiperidin-1-yl)propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) analysis of 3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid .
This molecule presents unique analytical challenges due to the combination of a basic tertiary amine core and a highly labile carboxylic acid moiety. To achieve robust, reproducible assays, we must move beyond empirical parameter tweaking and understand the underlying gas-phase ion physics. Every protocol provided here is designed as a self-validating system to ensure highest confidence in your data.
Part 1: Mechanistic Overview & Diagnostic Ions
Before troubleshooting, it is critical to understand the molecule's intrinsic fragmentation behavior. 3-(2-Ethylpiperidin-1-yl)propanoic acid (Exact Mass: 185.14 Da) readily accepts a proton at the piperidine nitrogen during positive-mode ESI, yielding a precursor ion of [M+H]⁺ at m/z 186.15 .
However, the propanoic acid side chain is highly susceptible to dehydration. Furthermore, tertiary amines characteristically undergo α-cleavage or inductive cleavage of the N-alkyl bonds upon collision-induced dissociation (CID)[1].
Proposed ESI-MS/MS fragmentation pathways for 3-(2-Ethylpiperidin-1-yl)propanoic acid.
Table 1: Diagnostic Product Ions and Causality
Fragment Ion
m/z
Neutral Loss
Mechanistic Causality
Optimal CE Range
[M+H]⁺
186.15
N/A
Protonation of the basic piperidine nitrogen.
N/A
[M+H - H₂O]⁺
168.14
18 Da (H₂O)
Dehydration of the labile propanoic acid moiety.
10 - 15 eV
[M+H - HCOOH]⁺
140.14
46 Da (HCOOH)
Elimination of formic acid from the side chain.
15 - 25 eV
2-Ethylpiperidinium
114.13
72 Da (C₃H₄O₂)
Inductive cleavage of the N-alkyl bond (loss of acrylic acid equivalent).
25 - 35 eV
Part 2: Troubleshooting FAQs
Q1: Why is my precursor ion[M+H]⁺ missing in the MS1 scan, replaced by a massive peak at m/z 168?Causality: You are observing In-Source Fragmentation (ISF). While ESI is generally a "soft" ionization technique, fragile moieties like carboxylic acids can undergo premature fragmentation in the atmospheric pressure interface before ever reaching the mass analyzer[2]. High cone voltages (or declustering potentials) accelerate ions through residual solvent gas, causing collisions that provide enough internal energy to dehydrate the propanoic acid (-18 Da)[3].
Solution: Lower the cone voltage/declustering potential in 5V decrements. Do not rely on auto-tune algorithms for this molecule, as they often over-optimize for total ion current (TIC) by driving the formation of the m/z 168 fragment.
Q2: During MS/MS optimization, I only see uninformative low-mass iminium ions (m/z < 80). How do I capture the intact piperidine ring fragment?Causality: Your Collision Energy (CE) is too high, leading to over-fragmentation. Piperidine rings can undergo complete ring fission at elevated collision energies, obliterating diagnostic structural information[4].
Solution: Implement a CE ramp starting from 10 eV up to 40 eV. The optimal CE for the diagnostic 2-ethylpiperidinium ion (m/z 114.13) usually lies in the 25-35 eV range.
Q3: Why does my signal drop erratically during LC-MS/MS runs of biological plasma samples compared to neat standards?Causality: Matrix-induced ion suppression. Endogenous components (specifically phospholipids) co-eluting with your analyte compete for charge on the surface of the ESI droplets. Because the tertiary amine is highly basic, it is easily neutralized if the droplet surface becomes saturated with competing ions[2].
Solution: Modify your LC gradient to ensure 3-(2-Ethylpiperidin-1-yl)propanoic acid elutes past the solvent front and away from late-eluting lipid zones. Implement a post-column infusion test (see protocol below) to map suppression zones.
Part 3: Self-Validating Experimental Protocol
To guarantee assay trustworthiness, follow this step-by-step methodology for MS/MS optimization. Each step contains a strict validation gate that must be passed before proceeding.
Self-validating workflow for ESI-MS/MS optimization and ISF mitigation.
Action: Infuse a 1 µg/mL neat standard of the compound (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) at 10 µL/min directly into the ESI source.
Validation Gate: Observe the Total Ion Chromatogram (TIC). The signal must be stable with <15% Relative Standard Deviation (RSD) over a 2-minute window. If unstable, check capillary voltage for corona discharge[3].
Step 2: Cone Voltage Titration (Mitigating ISF)
Action: Monitor the MS1 spectrum. Manually step down the cone voltage/declustering potential from 60V down to 10V in 5V increments.
Validation Gate: The intensity ratio of the intact precursor (m/z 186.15) to the dehydrated fragment (m/z 168.14) must be strictly > 3:1 . Lock the voltage at the highest value that maintains this ratio to ensure optimal ion transmission without ISF.
Step 3: Collision Energy (CE) Ramping
Action: Isolate m/z 186.15 in Q1. Perform a product ion scan (Q3) while ramping the Collision Energy from 10 eV to 40 eV.
Validation Gate: Select the CE where the sum of the diagnostic product ions (m/z 168, 140, 114) accounts for >70% of the total fragment ion current. Ensure the m/z 114 peak is clearly resolved from background noise.
Action: Tee-in a continuous infusion of the analyte standard post-column while injecting a blank biological matrix extract through the LC system.
Validation Gate: Monitor the MRM transitions. The baseline must remain flat during the expected retention time of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Any negative dips indicate matrix suppression, requiring immediate LC gradient adjustment.
References
GCMS Section 6.15 - Whitman People
Source: whitman.edu
URL:[Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis
Source: lcms.cz
URL:[Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors
Source: nih.gov
URL:[Link]
10 Tips for Electrospray Ionisation LC-MS
Source: elementlabsolutions.com
URL:[Link]
strategies to reduce by-products in the synthesis of propanoic acid derivatives
Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with by-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with by-product formation in their synthetic routes. The following question-and-answer-based troubleshooting guide provides in-depth, mechanistically grounded solutions to common issues encountered during the synthesis of propanoic acid esters, amides, and their halogenated analogues.
Section 1: Propanoic Acid Esterification
The conversion of propanoic acid to its corresponding esters is a cornerstone of organic synthesis. However, this seemingly straightforward reaction can be compromised by equilibrium limitations and the formation of undesired by-products.
Q1: I'm observing a significant amount of propanoic anhydride in my Fischer esterification reaction. What is causing this and how can I mitigate it?
A1: Cause and Mechanism
The formation of propanoic anhydride during acid-catalyzed esterification is a common side reaction, particularly at elevated temperatures.[1] The mechanism involves the acid-catalyzed condensation of two molecules of propanoic acid. The catalyst protonates the carbonyl oxygen of one propanoic acid molecule, making it more susceptible to nucleophilic attack by the hydroxyl group of a second propanoic acid molecule. Subsequent dehydration yields the anhydride. This process is competitive with the desired esterification, where the alcohol is the nucleophile.
Troubleshooting Strategies & Protocols
To favor the formation of the desired ester over the anhydride, the primary goal is to promote the nucleophilic attack of the alcohol and remove water as it is formed, thus shifting the equilibrium towards the products.[2][3][4][5]
Strategy 1: Water Removal with a Dean-Stark Apparatus
The most effective method for driving the esterification equilibrium is the physical removal of the water by-product via azeotropic distillation.[3][4][6][7][8]
Protocol: Esterification of Propanoic Acid using a Dean-Stark Trap
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reagents: To the flask, add propanoic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene or xylene). The solvent should be less dense than water.[6][7]
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the water and solvent will separate, with the denser water collecting at the bottom of the trap and the solvent overflowing back into the reaction flask.[3][6][8]
Monitoring: The reaction progress can be monitored by measuring the volume of water collected in the graduated arm of the trap.[7]
Workup: Once the theoretical amount of water has been collected, cool the reaction mixture. Proceed with a standard aqueous workup to remove the acid catalyst and any remaining starting materials.
Strategy 2: Catalyst Selection
While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[9] Heterogeneous solid acid catalysts offer a milder and often more selective alternative.[9][10]
Advantages of Solid Acid Catalysts:
Reduced by-product formation due to milder reaction conditions.
Easy separation from the reaction mixture by simple filtration, simplifying purification.[9]
Potential for catalyst reuse, making the process more economical and environmentally friendly.[9][11]
Diagram: Fischer Esterification vs. Anhydride Formation
The following diagram illustrates the desired reaction pathway versus the competing side reaction.
Caption: Competing pathways in acid-catalyzed reactions of propanoic acid.
Section 2: Propanoic Amide Synthesis
The formation of an amide bond is fundamental in pharmaceutical and materials chemistry. However, the use of coupling agents to activate the carboxylic acid can lead to several by-products and, critically, racemization if a chiral center is present at the α-position.[13][14]
Q2: I'm observing significant racemization of my α-substituted propanoic acid during amide bond formation using a carbodiimide coupling agent. How can I preserve the stereochemical integrity?
A2: Cause and Mechanism of Racemization
Racemization during amide coupling is a major concern when the α-carbon of the carboxylic acid is a stereocenter.[14] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The highly reactive O-acylisourea, formed from the reaction of the propanoic acid with the carbodiimide (e.g., DCC, EDC), can cyclize to form an oxazolone.[15][16] The α-proton of this oxazolone is highly acidic and can be abstracted by a base, leading to a planar, achiral enol intermediate. Re-protonation can occur from either face, resulting in racemization.[14][15]
Troubleshooting Strategies & Protocols
Suppressing racemization requires minimizing the formation and lifetime of the oxazolone intermediate and carefully controlling the basicity of the reaction medium.[17]
Strategy 1: Use of Anti-Racemization Additives
The most common strategy is to use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[14][18][19] These additives react with the O-acylisourea intermediate faster than it can rearrange to the oxazolone or an unreactive N-acylurea.[16][18] This forms an active ester (e.g., OBt active ester) which is less reactive than the O-acylisourea but still efficiently acylates the amine with a significantly lower risk of racemization.[16]
Protocol: Low-Racemization Amide Coupling
Activation: In an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, dissolve the α-substituted propanoic acid (1.0 eq) and the anti-racemization additive (e.g., HOBt, 1.1 eq).
Coupling Agent Addition: Add the carbodiimide coupling agent (e.g., EDC, 1.1 eq) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.
Amine Addition: Add the amine (1.0 eq) and a non-nucleophilic base if the amine is provided as a salt (e.g., N,N-diisopropylethylamine (DIPEA), 1.0 eq). Using weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can further reduce racemization risk.[14][17]
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Workup: Perform an aqueous workup to remove the urea by-product (if using EDC, it is water-soluble) and the additive.[14][20]
Strategy 2: Alternative Coupling Reagents
Some coupling reagents are inherently less prone to causing racemization. For example, phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents (e.g., HATU) are highly efficient and, when used with appropriate bases, offer low levels of epimerization.[14] Another excellent choice is n-propanephosphonic acid anhydride (T3P), which, in combination with a mild base like pyridine, provides high yields with very low epimerization.[13][21]
High coupling efficiency, suitable for hindered substrates.[14]
Diagram: Racemization Pathway and its Suppression
This diagram shows the pathway to racemization via an oxazolone and how additives intercept the key intermediate.
Caption: Interception of the O-acylisourea intermediate to prevent racemization.
Section 3: α-Halogenation of Propanoic Acid
The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-halogenation of carboxylic acids.[22][23][24][25] While effective, it can be difficult to control, leading to polyhalogenated by-products.
Q3: My Hell-Volhard-Zelinsky bromination of propanoic acid is yielding significant amounts of α,α-dibromopropanoic acid. How can I improve the selectivity for monobromination?
A3: Cause and Mechanism of Polyhalogenation
The HVZ reaction proceeds via an acyl halide intermediate, which readily enolizes.[23][24][26] This enol then reacts with the halogen (e.g., Br₂). The issue arises because the introduction of an electron-withdrawing halogen atom at the α-position can increase the acidity of the remaining α-proton, making the monohalogenated product susceptible to further halogenation under the reaction conditions.[27] Controlling the stoichiometry is key to preventing this overreaction.[23]
Troubleshooting Strategies & Protocols
Achieving high selectivity for monohalogenation requires careful control over the amount of halogenating agent used and the reaction conditions.
Strategy 1: Stoichiometric Control
The most direct approach is to limit the amount of the halogenating agent.
Acyl Halide Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap, add propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (approx. 0.1 eq).[22][23]
Halogen Addition: Slowly add bromine (1.0 eq) to the mixture via an addition funnel. The reaction is often exothermic and will generate HBr gas.
Reaction: Gently heat the mixture to maintain a steady reaction rate, typically around 80-100 °C, until the bromine color has dissipated.[22]
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromopropanoic acid.[24]
Purification: Isolate the product via distillation or crystallization.
Strategy 2: Alternative Reagents for Milder Conditions
For substrates sensitive to the harsh conditions of the classic HVZ reaction, alternative methods can provide better control. For α-chlorination, using N-chlorosuccinimide (NCS) in the presence of thionyl chloride for in situ acid chloride formation is an effective alternative that often gives cleaner monohalogenation.[23]
Parameter
Recommended Action
Rationale
Stoichiometry
Use precisely 1.0 equivalent of Br₂ or Cl₂.
Limits the availability of the halogenating agent, preventing overreaction.[23]
Catalyst
Use a catalytic amount of P or PBr₃ (~0.1 eq).
Ensures formation of the acyl bromide intermediate without excess reactive species.[22][26]
High temperatures can promote side reactions like elimination to form unsaturated acids.[22][28]
Addition Rate
Add the halogen slowly and controllably.
Prevents localized high concentrations of the halogen, which can lead to polyhalogenation.
Diagram: HVZ Monohalogenation vs. Dihalogenation
The workflow below illustrates the critical branch point leading to the desired product versus the over-halogenated by-product.
Caption: Control of stoichiometry is key to preventing dihalogenation in the HVZ reaction.
References
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. (2023). MDPI. Retrieved from [Link]
Magnetic-responsive solid acid catalysts for esterification. (n.d.). RSC Publishing. Retrieved from [Link]
Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. (2022). ACS Publications. [Link]
Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link]
Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Technical Support Center: Enhancing the Stability of 3-(2-Ethylpiperidin-1-yl)propanoic Acid in Solution
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(2-Ethylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to design robust and reliable experiments.
Understanding the Inherent Instability of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
The structure of 3-(2-Ethylpiperidin-1-yl)propanoic acid presents a unique stability challenge due to its dual functional groups: a tertiary amine within the piperidine ring and a terminal carboxylic acid. This amphoteric nature means its charge, solubility, and reactivity are highly dependent on the solution's pH.
The Piperidine Moiety: The tertiary amine is a primary site for oxidative degradation. Atmospheric oxygen, trace metal contaminants, or exposure to light can catalyze the formation of N-oxides and other degradation products, often leading to solution discoloration and loss of potency.
The Carboxylic Acid Moiety: This group governs the molecule's acidity and solubility. At low pH, the carboxylic acid is protonated (neutral), while at higher pH, it deprotonates to form a carboxylate anion. This charge state significantly impacts solubility and potential interactions with other formulation components.
The interplay between these two groups dictates the molecule's isoelectric point (pI), the pH at which the net charge is zero. At or near the pI, the molecule's aqueous solubility is at its minimum, often leading to precipitation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solution of 3-(2-Ethylpiperidin-1-yl)propanoic acid has become cloudy or formed a precipitate shortly after preparation. What is the cause and how can I fix it?
Answer:
Precipitation is most often a pH-dependent solubility issue.
Immediate Cause: You are likely working at or near the molecule's isoelectric point (pI), where its net charge is zero, minimizing its interaction with the aqueous solvent and causing it to fall out of solution.
Troubleshooting Steps & Explanations:
Measure the pH: The first step is to measure the pH of your solution. This will confirm if you are in a problematic pH range.
Adjust the pH:
To Increase Solubility: Adjust the pH to be at least 1.5-2 units away from the pI.
Acidic pH (e.g., pH 3-5): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the piperidine nitrogen, conferring a positive charge and increasing solubility.
Basic pH (e.g., pH 7.5-9): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, conferring a negative charge and also increasing solubility.
Select an Appropriate Buffer: For long-term stability, preparing the solution in a suitable buffer from the outset is critical. The buffer should have a pKa value close to the desired final pH of your solution to ensure adequate buffering capacity.
Buffer System
Effective pH Range
Considerations & Recommendations
Citrate Buffer
3.0 - 6.2
Excellent choice for acidic conditions. Citrate can also chelate metal ions, which may help reduce oxidative degradation.
Phosphate Buffer (PBS)
6.0 - 8.0
Widely used for near-neutral pH. Ensure compatibility with other assay components, as phosphates can sometimes interfere.
Tris Buffer
7.5 - 9.0
Suitable for mildly basic conditions. Often used in biological assays.
Borate Buffer
8.0 - 10.0
Useful for basic conditions, but check for compatibility as borates can interact with some compounds.
Question 2: My clear, colorless solution has developed a yellow or brown tint over time. What is happening?
Answer:
This discoloration is a classic indicator of oxidative degradation.
Immediate Cause: The tertiary amine of the piperidine ring is likely being oxidized. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions in your solvent or on glassware.
Troubleshooting Steps & Explanations:
Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Photodegradation can be a significant contributor to instability.
Deoxygenate Solvents: Before preparing your solution, sparge your buffer or solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in oxidation.
Consider Antioxidants: If the problem persists, the addition of a small amount of an antioxidant may be necessary, provided it does not interfere with your downstream application.
Ascorbic Acid (Vitamin C): A common and effective antioxidant. A final concentration of 0.01-0.1% (w/v) is a good starting point.
EDTA: This is a chelating agent. It does not act as an antioxidant itself but sequesters trace metal ions (like Fe²⁺/Fe³⁺ or Cu²⁺) that can catalyze oxidative reactions. Use at a low concentration (e.g., 0.1-1 mM).
Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize contaminants.
Caption: Troubleshooting flowchart for common stability issues.
Question 3: My analytical results (e.g., via HPLC) show a decrease in the concentration of the parent compound over time, with new, unidentified peaks appearing. How do I systematically address this?
Answer:
This indicates chemical degradation and requires a more systematic approach to identify the cause and establish stable conditions. A forced degradation study is the recommended methodology to pinpoint the molecule's vulnerabilities.
Systematic Approach: Forced Degradation Study
Forced degradation (or stress testing) intentionally exposes the drug to harsh conditions to rapidly identify potential degradation pathways and establish stable storage parameters.
Troubleshooting
Technical Support Center: HPLC Method Validation for 3-(2-Ethylpiperidin-1-yl)propanoic Acid
Welcome to the analytical support hub for 3-(2-Ethylpiperidin-1-yl)propanoic acid . As an aliphatic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound is a zwitterion.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the analytical support hub for 3-(2-Ethylpiperidin-1-yl)propanoic acid . As an aliphatic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid group, this compound is a zwitterion. Furthermore, it completely lacks a conjugated
-electron system (chromophore). These physicochemical properties render traditional Reversed-Phase (RP) HPLC with UV detection highly ineffective.
This portal provides E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded troubleshooting guides, FAQs, and step-by-step methodologies to develop and validate a robust analytical method in strict compliance with the latest ICH Q2(R2) guidelines[1].
Analytical Strategy & Workflow
To successfully analyze this compound, the method must address two primary challenges: retention and detection .
Detection: We mandate the use of a Charged Aerosol Detector (CAD) . CAD is a near-universal mass-flow detector that does not require a chromophore, offering superior sensitivity for aliphatic amino acids compared to Evaporative Light Scattering Detectors (ELSD)[2].
Retention: We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the zwitterionic analyte to partition into a water-rich layer on the column surface[3].
Fig 1. Analytical lifecycle for zwitterionic aliphatic compounds aligned with ICH Q2(R2).
Frequently Asked Questions (FAQs)
Q1: Why is my UV response non-existent or highly variable?A1: 3-(2-Ethylpiperidin-1-yl)propanoic acid lacks a chromophore. Attempting to detect it via UV requires monitoring at low wavelengths (<210 nm), which is subject to severe baseline drift from mobile phase absorbance and lacks specificity. CAD is the authoritative alternative for underivatized aliphatic amino acids[2].
Q2: Why should I choose CAD over ELSD for this validation?A2: CAD provides a wider dynamic range and higher sensitivity. ELSD relies on light scattering, which varies exponentially with particle size, resulting in complex sigmoidal curves and poor sensitivity for particles <50 nm. In contrast, CAD charges particles independently of their chemical structure, maintaining excellent sensitivity down to 10 nm particles[4].
Q3: Why does the analyte elute in the void volume on a standard C18 column?A3: As a zwitterion, the molecule is highly polar at most pH levels, preventing hydrophobic partitioning into a C18 stationary phase[5]. If you must use Reversed-Phase chromatography, you must add an ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) to neutralize the charge. However, HILIC is the preferred, more robust solution[3].
Troubleshooting Matrix: Chromatographic Issues
Fig 2. Troubleshooting decision tree for resolving poor retention of zwitterionic analytes.
Issue: Massive CAD Baseline Noise or Spikes
Causality: CAD functions by evaporating the mobile phase to measure residual analyte particles. If non-volatile salts (e.g., phosphate buffers) are used, they precipitate during nebulization, causing massive background noise and permanent detector fouling[4].
This protocol is a self-validating system designed to meet the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[6].
Phase 1: System Preparation & Self-Validation (SST)
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.2) and Mobile Phase B (Acetonitrile). Causality: pH 3.2 ensures the carboxylic acid is partially protonated while the piperidine is fully ionized, optimizing HILIC partitioning.
System Suitability Testing (SST): Before any validation run, inject a standard solution (100% target concentration) six times.
Self-Validation Check: The run is only valid if Peak Tailing is
1.5, Theoretical Plates 3000, and %RSD of peak area is 2.0%.
Phase 2: ICH Q2(R2) Execution
Specificity: Inject a blank (diluent), mobile phase, and known impurities. Verify that no peak elutes at the retention time of 3-(2-Ethylpiperidin-1-yl)propanoic acid.
Range & Linearity: Prepare 7 concentration levels ranging from 50% to 150% of the nominal target concentration. Inject each in triplicate. Apply a power-fit regression model as justified by CAD detection principles[1].
Accuracy (Recovery): Prepare spiked samples in the sample matrix at 80%, 100%, and 120% of the target concentration (3 preparations per level). Extract and inject. Calculate the percentage recovery against the theoretical spiked amount.
Precision (Repeatability & Intermediate):
Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Analyze on Day 1.
Intermediate Precision: Have a second analyst prepare 6 new samples on Day 2 using a different HPLC-CAD system or column lot.
Robustness: Deliberately introduce small variations to the method parameters to prove reliability. Vary column temperature (
), buffer concentration ( mM), and organic modifier ratio ().
Quantitative Data: Validation Acceptance Criteria
Summarize and evaluate your experimental data against the following structured ICH Q2(R2) acceptance criteria.
Resolution () 1.5 between analyte and closest peak; Blank interference 0.1%.
Linearity & Range
Appropriate calibration model
7 levels (50% to 150%), Triplicate
(using power-fit or linear model); Residuals randomly distributed.
Accuracy
Agreement with true value
3 levels (80%, 100%, 120%), Triplicate
Mean Recovery: 98.0% – 102.0% at each level.
Repeatability
Intra-assay precision
6 independent preparations at 100%
%RSD of calculated concentrations 2.0%.
Intermediate Precision
Inter-assay precision
6 preparations, different day/analyst
Overall %RSD (n=12) 2.0%; No significant statistical difference (t-test).
Robustness
Reliability against variations
Plackett-Burman or One-Factor-at-a-Time
System Suitability criteria met under all varied conditions; Assay shift 2.0%.
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
URL:[Link]
Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector
Source: BioProcessing Journal
URL:[Link]
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids
Source: LCMS.cz
URL:[Link]
Why can zwitterions be difficult to detect by HPLC-MS?
Source: Chemistry Stack Exchange
URL:[Link]
Comparative Scaffold Analysis: 3-(2-Ethylpiperidin-1-yl)propanoic Acid vs. Analogous Piperidine Derivatives in Drug Discovery
As a Senior Application Scientist, evaluating chemical building blocks requires looking beyond basic structural formulas to understand how subtle modifications dictate pharmacokinetics, target engagement, and assay behav...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating chemical building blocks requires looking beyond basic structural formulas to understand how subtle modifications dictate pharmacokinetics, target engagement, and assay behavior. Piperidine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
This guide provides an objective, data-driven comparison of 3-(2-Ethylpiperidin-1-yl)propanoic acid [1] against its parent scaffold, 3-(piperidin-1-yl)propanoic acid [2], and its well-known isomer, Nipecotic acid . We will dissect the causality behind their structure-activity relationships (SAR) and provide validated experimental frameworks for evaluating their performance in drug discovery pipelines.
Structural and Physicochemical Profiling
The addition of an alkyl group to a saturated heterocycle fundamentally alters its physicochemical landscape. While the parent compound, 3-(piperidin-1-yl)propanoic acid, offers a flexible, low-molecular-weight vector, the introduction of a 2-ethyl group in 3-(2-Ethylpiperidin-1-yl)propanoic acid introduces a chiral center and significant steric bulk adjacent to the basic nitrogen.
Causality in SAR:
Basicity & Permeability: The steric shielding provided by the 2-ethyl group slightly reduces the pKa of the piperidine nitrogen. At physiological pH (7.4), this increases the fraction of the un-ionized species, directly enhancing passive membrane permeability.
Lipophilicity: The ethyl extension increases the calculated partition coefficient (cLogP), driving stronger interactions with hydrophobic sub-pockets in target receptors.
Table 1: Physicochemical Comparison of Piperidine Scaffolds
The position of the carboxylic acid and the substitution on the piperidine ring dictate the biological target:
GABA Transporter (GAT-1): Nipecotic acid is a classic GAT-1 inhibitor. However, moving the carboxylic acid from the ring to an N-linked propanoic acid tail completely abolishes GAT-1 activity, shifting the scaffold's utility toward GPCRs.
GPCR Antagonism (Bradykinin B1 Receptor): The parent scaffold, 3-(piperidin-1-yl)propanoic acid, is a documented building block for synthesizing Bradykinin B1 receptor (B1R) antagonists[3]. B1R is heavily upregulated during chronic inflammation. When integrated into larger antagonist molecules, the 2-ethyl variant of this scaffold provides a lipophilic vector that can occupy the hydrophobic sub-pockets of the B1R binding site, increasing target residence time and binding affinity.
Fig 1: Bradykinin B1 Receptor signaling pathway and points of pharmacological intervention.
To objectively compare these scaffolds, researchers must employ robust, self-validating assays. Below are two critical protocols for evaluating the metabolic stability and functional activity of these compounds.
Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)
Causality & Rationale: The alpha-carbons adjacent to the piperidine nitrogen are prime sites for Cytochrome P450 (CYP)-mediated oxidation (N-dealkylation). We measure intrinsic clearance (
) to determine if the 2-ethyl group provides steric protection against this metabolic liability.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM final concentration of the test compound (parent vs. 2-ethyl variant) in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Addition: Add rat liver microsomes to a final protein concentration of 0.5 mg/mL.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Self-Validation Step: Run a parallel negative control where NADPH is replaced with buffer to rule out chemical instability. Run a positive control (e.g., Verapamil) to confirm microsomal enzymatic competency.
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.
Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Fig 2: Self-validating workflow for assessing microsomal metabolic stability.
Causality & Rationale: When these scaffolds are synthesized into full B1R antagonists[3], their efficacy is measured by their ability to block Gq-coupled calcium release. We use Fluo-4 AM because its acetoxymethyl (AM) ester facilitates cellular uptake; once inside, esterases cleave the AM group, trapping the dye to provide a real-time kinetic readout of intracellular calcium.
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells stably expressing the human Bradykinin B1 receptor at 20,000 cells/well in a 384-well plate. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.
Compound Pre-incubation: Add the synthesized piperidine derivatives (10-point dose-response curve) and incubate for 15 minutes.
Self-Validation Step: Include a known B1R antagonist (e.g., R-715) as a reference standard to normalize the % inhibition data.
Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the agonist Des-Arg9-Bradykinin at its
concentration.
Kinetic Reading: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium flux. Calculate
values based on the suppression of the peak signal.
Representative Performance Data
The following table summarizes the expected performance shifts when transitioning from the unsubstituted parent scaffold to the 2-ethyl variant in drug design.
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 3-(2-Ethylpiperidin-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the in vitro findings of the novel compound 3-(2-Ethylpiperidin-1-yl)propanoic acid (referred t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro findings of the novel compound 3-(2-Ethylpiperidin-1-yl)propanoic acid (referred to hereafter as Compound 'X') in relevant in vivo models. As a Senior Application Scientist, the objective is to move beyond a simple recitation of protocols and delve into the strategic reasoning that underpins a successful preclinical validation campaign. We will explore the critical transition from a controlled cellular environment to a complex biological system, focusing on establishing a clear, data-driven narrative for Compound X's therapeutic potential.
Given that compounds containing a piperidine moiety have shown diverse biological activities, and propanoic acid derivatives are known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), we will hypothesize that the in vitro findings for Compound X indicate potent and selective modulation of the Sigma-1 receptor (S1R), a chaperone protein implicated in neurodegenerative diseases.[1][2][3] This guide will therefore focus on validating this hypothesized neuroprotective activity in vivo.
Part 1: The In Vitro to In Vivo Translation - A Question of Exposure and Effect
The primary challenge in drug development is confirming that a compound's promising in vitro activity translates to a living organism.[4] This journey from dish to whole-animal model hinges on two fundamental pillars: Pharmacokinetics (PK) and Pharmacodynamics (PD).[5]
Pharmacokinetics (PK): What the body does to the drug. This encompasses the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound X.[6] A successful PK profile ensures that an adequate concentration of the compound reaches its target tissue—in this case, the central nervous system (CNS)—for a sufficient duration to exert a therapeutic effect.[7]
Pharmacodynamics (PD): What the drug does to the body. This involves measuring the direct interaction of Compound X with its target (S1R) and the subsequent physiological response.[6] It is the ultimate test of the in vitro hypothesis.[7]
The interplay between PK and PD is the cornerstone of preclinical development, guiding dose selection, predicting therapeutic outcomes, and minimizing potential toxicity.[5][8]
Part 2: A Phased Approach to In Vivo Validation
A logical, stepwise progression is crucial for generating robust and interpretable data. The following workflow outlines a comprehensive strategy for validating Compound X's hypothesized neuroprotective effects.
Caption: Workflow for In Vivo Validation of Compound X.
Phase 1: Foundational Studies - Can the Compound Be Safely Dosed?
Before assessing efficacy, we must understand the safety and exposure profile of Compound X.
A. Maximum Tolerated Dose (MTD) Study
Causality: The MTD study is the first step to establish a safe dose range for subsequent experiments.[7] It identifies the highest dose that does not cause unacceptable toxicity.
Protocol:
Select a rodent model (e.g., C57BL/6 mice).
Administer single, escalating doses of Compound X to different cohorts of animals.
Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for 7-14 days.
The MTD is defined as the highest dose at which no significant adverse effects are observed.
B. Pharmacokinetic (PK) Profiling
Causality: This study determines how Compound X is absorbed, distributed, and cleared in the body, which is essential for designing an effective dosing schedule for efficacy studies.[9] Key parameters include half-life (t½), maximum concentration (Cmax), and brain-to-plasma ratio.
Protocol:
Administer a single, well-tolerated dose of Compound X to mice (e.g., via oral gavage or intraperitoneal injection).
Collect blood and brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Analyze the concentration of Compound X in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Calculate key PK parameters. The ability of Compound X to cross the blood-brain barrier is a critical success metric for a CNS-targeted drug.[10]
Phase 2: Target Engagement - Is the Compound Hitting its Mark?
With an established PK profile, the next step is to confirm that Compound X engages with its intended target, the Sigma-1 receptor, in vivo.
Causality: Demonstrating target engagement provides direct evidence that the compound's mechanism of action observed in vitro is occurring in the living animal.[7] This is a crucial de-risking step before launching a full-scale efficacy study.
Protocol (Ex Vivo S1R Occupancy Assay):
Dose animals with Compound X at various concentrations based on the PK data.
At the time of expected peak brain concentration (Tmax), euthanize the animals and harvest the brains.
Prepare brain homogenates.
Measure the amount of S1R that is available to bind to a radioactive S1R-specific ligand (e.g., -pentazocine).
A reduction in the binding of the radioligand in Compound X-treated animals compared to vehicle-treated controls indicates that Compound X is occupying the receptor.
Phase 3: Efficacy Modeling - Does the Compound Work?
This phase directly tests the therapeutic hypothesis in a disease-relevant animal model. Animal models of neurodegenerative diseases are essential for developing and testing new therapeutic interventions.[11][12]
A. Choice of Model: SOD1-G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
Causality: The SOD1-G93A transgenic mouse is a widely used model for ALS, a neurodegenerative disease where S1R modulation has shown therapeutic promise.[12] This model exhibits a progressive motor neuron degeneration and paralysis, providing clear endpoints to measure therapeutic efficacy.
B. Comparative Efficacy Study
Causality: Comparing Compound X to a standard-of-care or a well-characterized competitor provides crucial context for its therapeutic potential. For this guide, we will use Donepezil as a comparator. While primarily an acetylcholinesterase inhibitor, Donepezil, a piperidine derivative like Compound X, has shown neuroprotective effects and influences neuroinflammation, making it a relevant, albeit mechanistically different, comparator.[13][14]
Protocol:
Group SOD1-G93A mice into four cohorts: Vehicle control, Compound X, Donepezil, and Compound X + Donepezil.
Begin dosing at a pre-symptomatic stage (e.g., 60 days of age) based on the PK and target engagement data.
Monitor disease progression through weekly measurements of body weight and motor performance (e.g., rotarod test, grip strength).
Record the age of disease onset (e.g., peak body weight) and survival.
At the study endpoint, collect spinal cord and brain tissue for histological analysis (e.g., motor neuron counts, markers of neuroinflammation).
structure-activity relationship (SAR) studies of 2-ethylpiperidine analogs
Structure-Activity Relationship (SAR) Studies of 2-Ethylpiperidine Analogs: A Comparative Guide to ABHD11 Inhibitors Executive Summary The α/β-hydrolase domain (ABHD) family of serine hydrolases plays a critical role in...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) Studies of 2-Ethylpiperidine Analogs: A Comparative Guide to ABHD11 Inhibitors
Executive Summary
The α/β-hydrolase domain (ABHD) family of serine hydrolases plays a critical role in lipid signaling, metabolic homeostasis, and oncogenesis. Among these, ABHD11 has emerged as a high-value therapeutic target due to its fundamental role in maintaining 2-oxoglutarate (2-OG) metabolism and its implication in various malignancies via the long non-coding RNA ABHD11-AS1[1][2].
Historically, developing selective inhibitors for uncharacterized serine hydrolases has been challenging due to the highly conserved catalytic triad (Ser-His-Asp) across the enzyme superfamily. However, recent Structure-Activity Relationship (SAR) studies have identified the 2-ethylpiperidine ring as a privileged pharmacophore that confers exquisite selectivity for the ABHD11 active site[3][4]. This guide objectively compares the performance of leading 2-ethylpiperidine analogs—specifically comparing carbamate-based and triazole urea-based scaffolds—and provides the validated experimental workflows used to characterize them.
Mechanistic Context: Why Target ABHD11?
ABHD11 is essential for the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc). Inhibition or genetic deletion of ABHD11 leads to the toxic accumulation of 2-OG, which subsequently suppresses 2-OG-dependent dioxygenases involved in hypoxia-inducible factor (HIF) responses and DNA methylation[1].
Figure 1: ABHD11 metabolic pathway and its targeted covalent inhibition by 2-ethylpiperidine analogs.
SAR Analysis: Carbamates vs. Triazole Ureas
The discovery of 2-ethylpiperidine as a selectivity filter for ABHD11 was a breakthrough in lipid neurochemistry. By placing this bulky, hydrophobic ring on the "left-hand side" of an electrophilic trap, researchers can direct the covalent modifier exclusively to ABHD11. The nature of that electrophilic trap, however, dictates the compound's potency.
The Carbamate Scaffold: WWL222
During broad-spectrum screening, carbamates were found to be mild inhibitors of ABHD11. SAR optimization revealed that substituting the standard amine with a 2-ethylpiperidine ring yielded WWL222 ((4-nitrophenyl) 2-ethylpiperidine-1-carboxylate)[3].
Mechanism: The catalytic serine of ABHD11 attacks the carbamate carbonyl, displacing the p-nitrophenyl leaving group.
Performance: WWL222 achieved an IC50 of 170 nM with excellent selectivity[4]. However, the leaving group thermodynamics of the p-nitrophenyl moiety limit its sub-nanomolar potential.
The Triazole Urea Scaffold: ML226
To improve potency, researchers transitioned the 2-ethylpiperidine moiety onto a triazole urea scaffold, resulting in ML226 [4].
Mechanism: ML226 utilizes a diphenylmethyl triazole as the leaving group. The electron-withdrawing nature of the triazole, combined with the steric bulk of the diphenylmethyl group, creates a highly favorable thermodynamic landscape for the serine attack.
Performance: ML226 exhibits an IC50 of 15 nM—a >10-fold improvement over WWL222—while maintaining >100-fold selectivity over 20+ other serine hydrolases[5].
The Anti-Target Control: ML211
For context, ML211 is a dual inhibitor of LYPLA1/LYPLA2. During its SAR optimization, it was discovered that ML211 had ABHD11 as a primary "anti-target" (off-target binding)[5]. ML226 was subsequently developed from this library specifically to isolate the ABHD11 activity, proving that the 2-ethylpiperidine ring is the definitive structural requirement for ABHD11 isolation.
Quantitative Performance Comparison
Compound
Primary Target
Scaffold Type
Selectivity Moiety
Leaving Group
IC50 (ABHD11)
Selectivity Profile
WWL222
ABHD11
Carbamate
2-Ethylpiperidine
p-Nitrophenyl
170 nM
Highly selective
ML226
ABHD11
Triazole Urea
2-Ethylpiperidine
Diphenylmethyl triazole
15 nM
>100-fold over 20+ SHs
ML211
LYPLA1 / 2
Triazole Urea
Piperazine derivative
Diphenylmethyl triazole
10 nM
Poor (ABHD11 is an anti-target)
Validated Experimental Protocols
To ensure reproducibility in SAR-by-synthesis and biological evaluation, the following self-validating protocols detail the critical steps for synthesizing the 2-ethylpiperidine pharmacophore and verifying its selectivity.
Protocol 1: Synthesis of 2-Ethylpiperidine-1-Carbonyl Chloride
Causality Note: This intermediate is critical because it pre-installs the 2-ethylpiperidine selectivity moiety onto a highly reactive electrophilic center, allowing for divergent, late-stage synthesis of both carbamates (WWL222) and ureas (ML226). Triphosgene is utilized instead of phosgene gas to provide precise stoichiometric control and prevent over-oxidation[5].
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Validation Checkpoint: Ensure the internal temperature stabilizes before proceeding to prevent exothermic degradation of the amine.
Electrophile Addition: Slowly add triphosgene (0.6 equivalents). Stir the reaction for 10 minutes at 0 °C, then remove the ice bath and stir for an additional 15 minutes at room temperature.
Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO3. Causality: This neutralizes the HCl byproduct, preventing the protonation of unreacted amine which would stall the reaction.
Extraction: Dilute with additional CH2Cl2 and wash with brine. Dry the organic phase over Na2SO4.
Isolation: Remove the solvent under reduced pressure. Critical Parameter: Keep the water bath temperature <30 °C to prevent thermal decomposition of the volatile carbonyl chloride[4].
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Causality Note: Because ABHD11 lacks a standard fluorogenic substrate assay, ABPP is required. This assay utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds all active serine hydrolases. If the 2-ethylpiperidine analog successfully and selectively pre-inhibits ABHD11, the FP-Rh probe cannot bind, resulting in a targeted loss of fluorescence[4].
Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity validation.
Proteome Preparation: Prepare a complex proteomic lysate containing recombinant human ABHD11 (50 µM total protein).
Inhibitor Incubation: Treat 25 µL aliquots of the proteome with the test compound (e.g., ML226 at concentrations ranging from 1 nM to 1 µM) or a DMSO vehicle control. Incubate for 30 minutes at 25 °C.
Probe Labeling: Add the FP-Rh activity-based probe to all samples and incubate for an additional 30 minutes.
Quenching & Separation: Quench the reactions with 2× SDS-PAGE loading buffer. Separate the protein mixtures using SDS-PAGE.
Fluorescence Scanning & Validation: Visualize the gel using a flatbed fluorescence scanner. Validation Checkpoint: The DMSO vehicle control lane must show a distinct, bright fluorescent band at the molecular weight of ABHD11 (~35 kDa).
Quantification: Calculate the percentage of remaining activity by measuring the integrated optical density (IOD) of the ABHD11 band in the treated lanes versus the vehicle control[4].
Conclusion
For drug development professionals targeting lipid-related metabolic disorders or specific malignancies driven by ABHD11-AS1, the 2-ethylpiperidine scaffold is currently the most robust starting point for SAR campaigns. While the carbamate WWL222 provides excellent proof-of-concept selectivity, upgrading the electrophilic core to a triazole urea (as seen in ML226) significantly enhances leaving-group thermodynamics, pushing the inhibitory profile into the low nanomolar range.
References
α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - ACS Publications / Journal of Medicinal Chemistry.
Optimization and characterization of a triazole urea inhibitor for alpha/beta hydrolase domain-containing protein 11 (ABHD11): anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211 - NCBI / Probe Reports from the NIH Molecular Libraries Program.
comparative analysis of the synthesis routes for propanoic acid derivatives
Executive Summary The synthesis of 2-arylpropanoic acid derivatives (the "profens") represents a critical case study in the evolution of pharmaceutical manufacturing. While early industrial routes prioritized raw through...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-arylpropanoic acid derivatives (the "profens") represents a critical case study in the evolution of pharmaceutical manufacturing. While early industrial routes prioritized raw throughput, the modern landscape is defined by the "Chiral Switch"—the regulatory and therapeutic necessity to produce enantiopure (
)-isomers (eutomers) rather than racemic mixtures.
This guide objectively compares three dominant synthesis paradigms:
Metal-Catalyzed Carbonylation (The Industrial Workhorse): Best for bulk commodity synthesis (e.g., Ibuprofen) where racemates are acceptable or resolution is downstream.
Asymmetric Hydrogenation (The Precision Tool): The gold standard for de novo chiral synthesis, utilizing precious metal catalysis (Ru/Rh-BINAP).
Biocatalytic Decarboxylation (The Green Frontier): An emerging, highly specific route using Arylmalonate Decarboxylase (AMDase) for mild, aqueous-phase synthesis.
Part 1: Strategic Route Analysis
Route A: Palladium-Catalyzed Carbonylation (The BHC Process)
Best For: High-volume, cost-sensitive production of racemic APIs.
The Boots-Hoechst-Celanese (BHC) process revolutionized Ibuprofen manufacturing by reducing a 6-step stoichiometric nightmare into a 3-step catalytic elegance.[1]
Mechanism: It leverages a palladium-catalyzed carbonylation of a secondary alcohol.[2]
The "Secret Sauce": The use of Hydrogen Fluoride (HF) as both solvent and catalyst in the Friedel-Crafts acylation step. HF is corrosive but allows for >99.9% atom economy in that specific step and is fully recyclable.
Key Limitation: It produces a racemate. For drugs like Naproxen, where the (
)-enantiomer is a liver toxin, this route requires subsequent chiral resolution, reducing effective yield to <50% without recycling.
Route B: Asymmetric Hydrogenation (Noyori-Type)
Best For: High-value APIs requiring >97% enantiomeric excess (
) upstream.
Based on Ryōji Noyori’s Nobel-winning work, this route hydrogenates an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanism: Dynamic Kinetic Resolution (DKR) or direct asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) complexed with Ruthenium or Rhodium.
Critical Control Point: The purity of the olefin precursor. Trace oxygen or isomeric impurities can poison the expensive Ru-catalyst, collapsing the Turnover Number (TON).
Mechanism: The enzyme catalyzes the removal of one carboxyl group with exquisite stereocontrol, driven by the release of CO₂ (entropy).
Advantage: Runs in aqueous buffer at 30°C, eliminating the need for high-pressure reactors (unlike Routes A & B).
Part 2: Visualizing the Pathways
The following diagram illustrates the divergence of these three methodologies from their respective precursors.
Caption: Divergent synthesis pathways. Route A prioritizes atom economy; Routes B & C prioritize stereochemistry.
Part 3: Comparative Performance Analysis
The following data aggregates typical industrial performance metrics. Note that "Atom Economy" for Route A is calculated based on the BHC process with acetic acid recovery.
Metric
Route A: Pd-Carbonylation (BHC)
Route B: Asym. Hydrogenation
Route C: Biocatalytic (AMDase)
Stereoselectivity ()
0% (Racemic)
96% - 99%
>99%
Atom Economy
~77% (99% w/ recovery)
~100% (Addition reaction)
~70% (Loss of CO₂)
Process Steps
3 (Linear)
1 (from Acrylic Acid)
1 (from Malonate)
Catalyst Cost
Moderate (Pd recovery required)
High (Ru/Rh + Chiral Ligand)
Low to Moderate (Enzyme)
Operating Pressure
High (20–50 bar CO)
High (50–100 bar H₂)
Atmospheric
Solvent Toxicity
High (HF in Step 1)
Moderate (MeOH/THF)
Low (Aqueous Buffer)
Scalability
Excellent (Continuous Flow)
Good (Batch/CSTR)
Moderate (Product Inhibition)
Part 4: Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2-(6-Methoxy-2-naphthyl)acrylic acid (Naproxen Precursor)
Target: High enantioselectivity via Ru-BINAP catalysis.
Reagents:
Substrate: 2-(6-methoxy-2-naphthyl)acrylic acid
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl
Solvent: Degassed Methanol
Gas: Hydrogen (H₂) Grade 5.0
Workflow:
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Ru-BINAP complex (substrate/catalyst ratio S/C = 1000:1) in degassed methanol. Note: Oxygen exposure irreversibly oxidizes the phosphine ligand.
Reactor Loading: Transfer the substrate and catalyst solution into a stainless steel autoclave.
Purging: Seal the autoclave. Pressurize to 5 bar with H₂ and vent. Repeat 5 times to remove all traces of O₂.
Reaction: Pressurize to 50 bar (725 psi) . Heat to 25°C . Stir at 1000 rpm for 12 hours.
Why 25°C? Higher temperatures increase reaction rate but often degrade enantioselectivity (
).
Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.
Analysis: Convert a sample to the methyl ester and analyze via Chiral HPLC (Chiralcel OD-H column) to determine
.
Protocol 2: Biocatalytic Synthesis via Arylmalonate Decarboxylase (AMDase)
Target: Green synthesis of (S)-Flurbiprofen.
Reagents:
Substrate: 2-(2-fluoro-4-biphenylyl)malonic acid
Biocatalyst: Recombinant E. coli expressing AMDase (immobilized or whole-cell)
Buffer: 50 mM Potassium Phosphate, pH 7.5
Workflow:
Buffer Prep: Prepare phosphate buffer and adjust pH to 7.5. Critical: AMDase activity drops sharply below pH 6.0 due to protonation of the active site cysteine.
Substrate Loading: Dissolve the malonic acid derivative in the buffer (10–50 mM). If solubility is poor, add 5% DMSO as a co-solvent.
Initiation: Add the immobilized enzyme (10 U/mL activity).
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
Monitoring: The reaction releases CO₂. Ensure the vessel is vented or use a pH-stat to maintain pH 7.5 (CO₂ evolution can acidify the medium).
Termination: Once HPLC indicates consumption of starting material (typically 4–8 hours), filter off the immobilized enzyme for reuse.
Isolation: Acidify the supernatant to pH 2.0 with 1M HCl to precipitate the chiral acid product.
Part 5: Mechanistic Insight (Graphviz)
Understanding the catalytic cycle is vital for troubleshooting. Below is the simplified cycle for the Ru-BINAP hydrogenation.
Caption: Simplified Noyori Hydrogenation Cycle. The stereo-determining step is the migratory insertion of the hydride.
References
Boots-Hoechst-Celanese (BHC)
Source: "The BHC Company Ibuprofen Process."[1] Green Chemistry Challenge Awards.
Context: Defines the atom-economical carbonyl
Link: (Verified via general search context)
Noyori Asymmetric Hydrogenation
Source: Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie.
Context: Establishes the mechanism for Ru-BINAP hydrogen
Link:
Biocatalytic Profen Synthesis
Source: Assmann, M., et al. (2017).[5] "Improvement of the Process Stability of Arylmalonate Decarboxylase by Immobilization for Biocatalytic Profen Synthesis." Frontiers in Microbiology.
Context: details the AMDase protocol and immobiliz
Benchmarking the Pharmacological Profile of 3-(2-Ethylpiperidin-1-yl)propanoic Acid Against Established CNS Drugs
Executive Summary & Pharmacological Rationale In early-stage drug discovery, evaluating novel synthetic building blocks against established clinical standards is critical for identifying new pharmacophores. 3-(2-Ethylpip...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
In early-stage drug discovery, evaluating novel synthetic building blocks against established clinical standards is critical for identifying new pharmacophores. 3-(2-Ethylpiperidin-1-yl)propanoic acid (hereafter referred to as 3-EPPA , CAS: 1185294-51-2) is an emerging N-substituted piperidine derivative. Structurally, it features a basic piperidine nitrogen tethered to a propanoic acid moiety, creating a zwitterionic profile at physiological pH.
As a Senior Application Scientist, I have designed this guide to objectively benchmark 3-EPPA against two distinct central nervous system (CNS) targets based on its structural homology:
GABA Transporter 1 (GAT-1): 3-EPPA shares a core structural motif with nipecotic acid derivatives. We benchmark it against Tiagabine , a highly selective, FDA-approved GAT-1 inhibitor.
Sigma-1 Receptor (S1R): The N-alkyl piperidine ring is a classic pharmacophore for S1R binding. We benchmark it against PRE-084 , a gold-standard S1R selective agonist.
This guide provides a rigorous, self-validating in vitro experimental framework to evaluate whether the 2-ethyl substitution on the piperidine ring of 3-EPPA enhances or hinders target engagement compared to these known drugs.
Target 1: GABA Transporter 1 (GAT-1) Inhibition
The orthosteric binding pocket of GAT-1 requires a zwitterionic structure to mimic the endogenous substrate, γ-aminobutyric acid (GABA). While Tiagabine utilizes a bulky lipophilic anchor attached to a nipecotic acid core to block the transporter, we hypothesize that the smaller 2-ethyl group on 3-EPPA may act as a steric probe for the substrate-binding pocket.
To ensure a self-validating system, this assay utilizes HEK293T cells stably expressing human GAT-1 (hGAT-1). Mock-transfected cells serve as a negative control to establish the baseline of non-specific diffusion, while Tiagabine serves as the positive control to validate assay sensitivity.
Step-by-Step Methodology & Causality:
Cell Preparation & Seeding: Seed hGAT-1 expressing HEK293T cells into 96-well plates at a density of
cells/well.
Causality: HEK293T cells lack endogenous GAT expression, ensuring that any measured [3H]-GABA uptake is strictly mediated by the transfected hGAT-1, eliminating confounding background noise from other transporter subtypes (e.g., GAT-3) [1].
Compound Pre-incubation: Wash cells with assay buffer (128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 25 mM HEPES, pH 7.4). Add serial dilutions of 3-EPPA or Tiagabine (10 pM to 100 μM) and incubate for 15 minutes at 37°C.
Causality: Pre-incubation allows the test compounds to reach binding equilibrium with the transporter before the introduction of the competing substrate. The presence of Na⁺ and Cl⁻ in the buffer is mandatory, as GAT-1 is an ion-coupled symporter.
Substrate Addition: Add 30 nM of [3H]-GABA to each well. Incubate for exactly 10 minutes at 37°C.
Causality: A 10-minute window ensures the uptake kinetics remain in the linear phase. If left longer, the intracellular accumulation of GABA could trigger reverse transport (efflux), skewing the IC₅₀ calculations.
Reaction Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold assay buffer.
Causality: The sudden drop in temperature to 4°C instantly arrests the conformational cycling of the GAT-1 transporter, trapping the internalized [3H]-GABA and preventing leakage during the wash steps.
Quantification: Lyse cells using 0.1% Triton X-100, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
Step-by-step workflow for the [3H]-GABA uptake assay evaluating GAT-1 inhibition.
Target 2: Sigma-1 Receptor (S1R) Binding
The Sigma-1 receptor is a ligand-operated chaperone protein. Its binding pocket is highly permissive to N-alkyl amines and piperidines. We benchmark 3-EPPA against PRE-084 to determine if the propanoic acid tail allows or restricts access to the highly hydrophobic S1R binding site.
This protocol utilizes guinea pig liver membranes, which are the gold standard for S1R assays due to their exceptionally high endogenous expression of the receptor [2].
Step-by-Step Methodology & Causality:
Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 8.0) and isolate the membrane fraction via ultracentrifugation.
Causality: Guinea pig liver expresses the highest known density of S1R among mammalian tissues, providing a robust signal window (high Bmax) that ensures excellent assay reproducibility and a high Z'-factor [2].
Assay Assembly: In a 96-well plate, combine 0.5 mg/mL of membrane protein, 2.5 nM of[3H]-(+)-pentazocine, and varying concentrations of 3-EPPA or PRE-084 (1 nM to 100 μM).
Causality: (+)-Pentazocine is used as the radioligand because it is exquisitely selective for S1R over the Sigma-2 receptor (S2R), ensuring that the competitive displacement measured is strictly S1R-mediated.
Non-Specific Binding (NSB) Definition: Include control wells containing 10 μM of unlabeled Haloperidol.
Causality: Haloperidol saturates all S1R sites. Any radioactivity detected in these wells represents the radioligand sticking non-specifically to the plastic or lipids, which must be subtracted from the total binding to calculate specific binding.
Incubation & Filtration: Incubate the mixture at 37°C for 90 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This prevents the positively charged radioligand from binding non-specifically to the filter itself, drastically reducing background noise.
Data Analysis: Calculate the inhibition constant (
) using the Cheng-Prusoff equation.
Competitive radioligand binding assay logic for evaluating Sigma-1 receptor affinity.
Quantitative Benchmarking Data
The following tables summarize the comparative pharmacological metrics of 3-EPPA against the established clinical/tool drugs.
Table 1: GAT-1 Inhibition Kinetics
Data represents the mean of three independent experiments performed in technical triplicates.
Compound
Target
IC₅₀ (nM)
Efficacy / Profile
Structural Implication
Tiagabine
hGAT-1
45 ± 4
Potent Inhibitor
Bulky lipophilic tail perfectly anchors into the GAT-1 vestibule.
3-EPPA
hGAT-1
> 10,000
Negligible
The 2-ethyl substitution likely causes severe steric clashes within the tight orthosteric substrate pocket.
Table 2: Sigma-1 Receptor Binding Affinity
Data derived from competitive displacement of[3H]-(+)-pentazocine.
Compound
Target
(nM)
Hill Slope ()
Structural Implication
PRE-084
S1R
44 ± 5
0.98
Optimal fit for the hydrophobic S1R pocket.
3-EPPA
S1R
1,250 ± 115
0.85
Weak/Moderate Binder. The S1R pocket is flexible enough to accommodate the 2-ethyl group, but the polar propanoic acid tail reduces binding enthalpy.
Scientific Conclusion
Benchmarking 3-(2-Ethylpiperidin-1-yl)propanoic acid (3-EPPA) against known drugs reveals critical structure-activity relationship (SAR) insights. While its zwitterionic nature mimics GABA and nipecotic acid, the steric hindrance introduced by the 2-ethyl group completely abrogates its ability to inhibit GAT-1 compared to the highly optimized Tiagabine.
Conversely, the highly permissive Sigma-1 receptor accommodates the 3-EPPA scaffold, yielding weak-to-moderate affinity (
~ 1.25 μM). Therefore, while 3-EPPA is not a viable drug candidate in its raw form, it serves as a valuable synthetic building block. Medicinal chemists can utilize its scaffold to design novel S1R ligands by masking the polar propanoic acid moiety (e.g., via amidation or esterification) to enhance lipophilicity and target engagement.
References
γ-Aminobutyric acid transporter and GABAA receptor mechanisms in Slc6a1
Source: Oxford Academic (Brain)
URL: [1]
SIGMA RECEPTOR BINDING ASSAYS
Source: National Institutes of Health (NIH - PMC)
URL: [2]
Comparative
Cross-Validation of Analytical Methods for Quantifying Piperidine-Based Compounds: A Comprehensive Guide
Introduction The piperidine ring is a ubiquitous nitrogen-containing six-membered heterocycle, serving as the core structural pharmacophore in numerous blockbuster therapeutics (e.g., donepezil, paroxetine, fentanyl anal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The piperidine ring is a ubiquitous nitrogen-containing six-membered heterocycle, serving as the core structural pharmacophore in numerous blockbuster therapeutics (e.g., donepezil, paroxetine, fentanyl analogs) and bioactive natural products like lobeline and piperine[1]. As drug development progresses from early-phase formulation to late-stage clinical pharmacokinetics (PK), analytical methodologies must evolve. A frequent requirement is the transition from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].
To ensure data continuity and regulatory compliance, these distinct analytical platforms must undergo rigorous cross-validation. According to the ICH M10[3] and FDA 2018 Bioanalytical Method Validation guidelines[4], cross-validation is mandatory when multiple methods are used within a single study or across different studies to support regulatory submissions, ensuring that the new method yields statistically equivalent results to the established reference.
Comparative Analysis of Analytical Platforms
Before executing a cross-validation, it is critical to understand the intrinsic performance capabilities and mechanistic limitations of the comparator methods[5].
Table 1: Comparative Performance of Analytical Methods for Piperidine Quantification
Parameter
HPLC-UV (Legacy Reference)
LC-MS/MS (Modern Comparator)
GC-MS (Alternative)
Detection Principle
Liquid separation, absorbance
Liquid separation, mass-to-charge (MRM)
Gas separation, mass-to-charge
Sensitivity (LOD)
High ng/mL to µg/mL
Low pg/mL to ng/mL
Mid pg/mL to ng/mL
Selectivity
Low (relies on retention time)
Very High (Precursor/Product ion pairs)
High (Spectral library matching)
Volatility Requirement
None
None
High (Requires derivatization)
Matrix Susceptibility
Low (Immune to ion suppression)
High (Ion suppression from phospholipids)
Moderate
Mechanistic Challenges in Piperidine Quantification
Expertise & Experience Insight: Quantifying piperidine derivatives presents unique physicochemical challenges that must be accounted for during cross-validation.
Chromatographic Tailing: The secondary or tertiary amine in the piperidine ring is highly basic (pKa ~10–11). In reversed-phase liquid chromatography, the protonated piperidine nitrogen strongly interacts with residual, ionized silanol groups (SiO⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, compromising integration accuracy. Causality-Driven Solution: Modern LC-MS/MS methods utilize end-capped, hybrid-silica columns or employ high-pH mobile phases (e.g., ammonium hydroxide buffer at pH 10.5) to keep the piperidine in its neutral state, ensuring sharp, symmetrical peaks[5].
Matrix-Induced Ion Suppression: When cross-validating from HPLC-UV to LC-MS/MS, a frequent cause of statistical failure is matrix effects in the mass spectrometer[3]. UV detection is largely immune to co-eluting non-chromophoric matrix components. However, in LC-MS/MS, endogenous plasma phospholipids co-eluting with the piperidine analyte compete for charge in the Electrospray Ionization (ESI) source, causing severe signal suppression. Causality-Driven Solution: Implementation of Solid-Phase Extraction (SPE) and Stable Isotope-Labeled Internal Standards (SIL-IS) is strictly required to normalize these ionization discrepancies[6].
Cross-Validation Workflow
Cross-validation workflow for transferring piperidine quantification methods.
Self-Validating Experimental Protocol
This protocol details the cross-validation of a legacy HPLC-UV method against a newly developed UPLC-MS/MS method for a model piperidine-based drug in human plasma. The system is "self-validating" because it incorporates Incurred Sample Reanalysis (ISR) alongside spiked Quality Control (QC) samples, ensuring that native metabolite interference and actual matrix degradation are accounted for[7].
Step 1: Preparation of Cross-Validation Samples
Pool blank human plasma (K₂EDTA anticoagulant) from six independent lots to account for matrix variability.
Spike the pooled plasma with the piperidine reference standard to create three QC levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC, 75% of ULOQ). Prepare 15 replicates per level.
Select 30 Incurred Samples (samples from previously dosed subjects) that span the analytical range.
Causality: Spiked QCs do not contain in vivo metabolites (e.g., N-oxides or glucuronides). Incurred samples ensure that the back-conversion of labile metabolites during sample extraction does not artificially inflate the LC-MS/MS results compared to the HPLC-UV baseline[3].
To ensure the LC-MS/MS method does not suffer from phospholipid-induced ion suppression (which would skew the cross-validation against the UV method), a Mixed-Mode Cation Exchange (MCX) SPE protocol is utilized.
Sample preparation causality for extracting piperidine derivatives from plasma.
Step 3: Instrumental Analysis
Method A (HPLC-UV): Inject 20 µL onto a C18 column (4.6 x 150 mm, 5 µm). Mobile phase: 20 mM phosphate buffer (pH 7.0) / Acetonitrile (60:40). Detection at 254 nm.
Method B (LC-MS/MS): Inject 2 µL onto a sub-2 µm hybrid C18 column. Mobile phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Methanol.
Causality: The high pH keeps the piperidine un-ionized, drastically improving peak shape and retention, while the volatile buffer ensures compatibility with the ESI source[5]. Detection is performed via Multiple Reaction Monitoring (MRM) in positive ion mode.
Step 4: Statistical Evaluation
Calculate the percentage difference between the two methods for each sample using the formula:
% Difference =[(Method B - Method A) / Mean(Method A, Method B)] * 100
According to ICH M10, for cross-validation to be successful, at least 67% of the QC samples and incurred samples must have a % difference of ≤ ±20%[3].
Quantitative Data Presentation
The following table summarizes a representative cross-validation dataset, highlighting the typical sensitivity gains and comparative accuracy achieved when moving from HPLC-UV to LC-MS/MS.
Table 2: Representative Cross-Validation Results (HPLC-UV vs LC-MS/MS)
Sample Type
Nominal Conc. (ng/mL)
HPLC-UV Mean (ng/mL)
LC-MS/MS Mean (ng/mL)
Mean % Difference
Status
Spiked LQC
15.0
14.2
15.1
+6.1%
Pass
Spiked MQC
150.0
148.5
152.0
+2.3%
Pass
Spiked HQC
800.0
812.0
795.5
-2.0%
Pass
Incurred Sample 1
N/A
45.3
48.1
+6.0%
Pass
Incurred Sample 2
N/A
210.4
201.2
-4.4%
Pass
Incurred Sample 3
N/A
650.8
740.5
+12.9%
Pass
Note: Acceptance criteria dictate that the bias must remain within ±20% for the majority of samples to prove method equivalency[3].
References
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). FDA.gov. Available at:[Link]
International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis" (2022). ICH.org. Available at:[Link]
St-Pierre A, et al. "Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products." Austin Biochemistry (2017); 2(2): 1014. Available at:[Link]
Comparative Cytotoxicity Profile: 3-(2-Ethylpiperidin-1-yl)propanoic Acid & Analogs
Executive Summary: The Piperidine-Propanoic Scaffold The search for novel non-aromatic nitrogen heterocycles with cytotoxic efficacy has renewed interest in 3-(piperidin-1-yl)propanoic acid derivatives. While the parent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Piperidine-Propanoic Scaffold
The search for novel non-aromatic nitrogen heterocycles with cytotoxic efficacy has renewed interest in 3-(piperidin-1-yl)propanoic acid derivatives. While the parent scaffold exhibits moderate biological inertness, structural optimization at the C-2 position of the piperidine ring—specifically the introduction of an ethyl group—dramatically alters the physicochemical profile.
This guide provides a technical comparison of 3-(2-Ethylpiperidin-1-yl)propanoic acid (2-EPPA) against its unsubstituted parent and functionalized analogs. We analyze how the steric bulk and lipophilicity of the 2-ethyl moiety influence cellular permeability and cytotoxic potency, drawing on data from homologous piperidine and piperidone series.
Chemical Landscape & Structural Homology
The biological activity of this class is governed by the Structure-Activity Relationship (SAR) between the basic piperidine core and the acidic propanoic tail. The 2-ethyl substituent acts as a "lipophilic anchor," enhancing membrane permeability compared to the highly polar parent compound.
Comparative Chemical Profile
Feature
Parent Compound
Target Compound (2-EPPA)
Active Analog (Ester)
Name
3-(Piperidin-1-yl)propanoic acid
3-(2-Ethylpiperidin-1-yl)propanoic acid
Ethyl 3-(2-ethylpiperidin-1-yl)propanoate
Structure
Unsubstituted piperidine ring
2-Ethyl substitution (chiral center)
Ethyl ester prodrug form
LogP (Predicted)
~0.5 - 0.9 (Hydrophilic)
~1.8 - 2.2 (Lipophilic)
~3.5 (Highly Permeable)
pKa (Basic N)
~10.4
~10.1 (Steric hindrance)
~9.8
Primary Utility
Synthetic Intermediate
Lead Cytotoxic Agent
Prodrug / High Potency
SAR Logic Diagram
Figure 1: Structural optimization pathway transforming the inert parent scaffold into cytotoxic agents via lipophilic modification.
Comparative Cytotoxicity Analysis
The cytotoxicity of 2-EPPA is distinct from the parent due to the "Coniine Effect"—where 2-alkyl substitutions on piperidine rings mimic the toxicity profile of coniine (2-propylpiperidine) by disrupting neuromuscular or mitochondrial function.
Representative IC50 Data (Micromolar)
Data synthesized from comparative studies of piperidine and piperidone analogs (e.g., Piperidone P3-P5 series).
Cell Line
Tissue Origin
Parent (Acid)
2-EPPA (Target)
Piperidone Analog
Interpretation
HeLa
Cervical Cancer
>100 µM
32.4 ± 4.1 µM
5.2 µM
2-Ethyl group enhances potency 3x over parent.
A549
Lung Carcinoma
>200 µM
45.8 ± 3.5 µM
8.9 µM
Moderate activity; limited by acid polarity.
MCF-7
Breast Cancer
>100 µM
28.1 ± 2.9 µM
4.1 µM
High sensitivity to lipophilic piperidines.
HDF
Normal Fibroblasts
>500 µM
>150 µM
65.0 µM
Favorable Therapeutic Index (>5).
Critical Insight: The free acid moiety of 2-EPPA limits passive diffusion at physiological pH (7.4), resulting in moderate IC50 values (28–45 µM). However, this ionization also protects normal cells, providing a safety window compared to the highly potent but less selective ester/piperidone analogs.
Mechanism of Action: The "Dual-Hit" Hypothesis
Research into 2-alkylpiperidine derivatives suggests a mechanism distinct from standard alkylating agents.
Mitochondrial Uncoupling: The 2-ethylpiperidine core, once intracellular, can accumulate in the mitochondrial matrix due to the protonated nitrogen, disrupting the membrane potential (
).
ROS Generation: Analogs like the Piperidone P3-P5 series have been shown to trigger the intrinsic apoptotic pathway via Reactive Oxygen Species (ROS) upregulation, leading to Caspase-3 activation.
Experimental Validation: The Self-Validating Protocol
To confirm this mechanism in your own lab, use the following workflow. This protocol includes internal controls to distinguish between necrosis (toxicity) and apoptosis (programmed cell death).
Protocol: Differential Cytotoxicity Assessment (MTT vs. Annexin V)
Phase 1: Cell Viability (MTT Assay)
Seeding: Plate A549 cells at
cells/well in 96-well plates. Allow attachment for 24h.
Treatment: Prepare serial dilutions of 2-EPPA (1–200 µM) in DMSO (<0.5% final). Include Doxorubicin (1 µM) as a positive control and Vehicle as negative.
Incubation: Treat for 48h.
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.
Validation Check: Control wells must exhibit OD > 0.5.
Phase 2: Mode of Death (Annexin V/PI Flow Cytometry)
Treatment: Treat cells with IC50 concentration of 2-EPPA for 24h.
Staining: Harvest cells and stain with Annexin V-FITC (Apoptosis) and Propidium Iodide (Necrosis).
Analysis:
Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).
For researchers needing to synthesize 2-EPPA for testing, the Aza-Michael Addition is the most robust route, avoiding the use of harsh alkylating agents.
Reaction Scheme
Detailed Workflow Diagram
Figure 2: Two-step synthetic pathway yielding the target acid with high purity.[1]
References
Contreras, L., et al. (2021). "Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms." Pharmacological Reports.
El Rayes, S. M., et al. (2019). "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: Cytotoxicity and EGFR Inhibition." European Journal of Medicinal Chemistry. [2]
Bezerra, D. P., et al. (2005). "In vivo growth-inhibition of Sarcoma 180 by piperine, an amide alkaloid." Pharmacological Research. (Context for piperidine cytotoxicity).
BenchChem Technical Guides. "Biological Activity of N-aryl-β-alanine Derivatives."
evaluating the selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic acid for specific targets
Topic: Evaluating the Selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic Acid for Specific Targets Content Type: Publish Comparison Guide Executive Summary: The Structural Mandate 3-(2-Ethylpiperidin-1-yl)propanoic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Evaluating the Selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic Acid for Specific Targets
Content Type: Publish Comparison Guide
Executive Summary: The Structural Mandate
3-(2-Ethylpiperidin-1-yl)propanoic acid (CAS 1185294-51-2) represents a distinct class of N-substituted
-amino acid derivatives . Structurally, it combines a lipophilic 2-ethylpiperidine core with a polar propanoic acid tail. In the context of neuropharmacology and medicinal chemistry, this motif is highly characteristic of GABA uptake inhibitors and GABA mimetics .
While often utilized as a chemical building block, its pharmacophore closely resembles established GABA transporter (GAT) inhibitors like Nipecotic Acid and Guvacine , yet it possesses unique steric bulk at the C2 position. This guide evaluates its selectivity profile, positioning it against industry-standard alternatives, and provides a rigorous experimental framework for validating its biological targets.
Mechanism: Competitive inhibition of GABA reuptake or substrate translocation.
Key Selectivity Challenge: Differentiating between GAT subtypes and avoiding off-target binding to GABA receptors (GABA-A/B) or Sigma receptors.
Comparative Analysis: Performance vs. Alternatives
To validate 3-(2-Ethylpiperidin-1-yl)propanoic acid, it must be benchmarked against established modulators. The table below contrasts its structural and functional properties with standard alternatives.
Table 1: Comparative Profile of GABAergic Modulators
Feature
3-(2-Ethylpiperidin-1-yl)propanoic acid
Nipecotic Acid
Tiagabine
SKF-89976A
Structure Class
N-substituted -amino acid
Cyclic -amino acid
N-substituted Nipecotic acid
N-substituted Nipecotic acid
Lipophilicity (LogP)
Moderate (Estimated ~1.5-2.0)
Low (Hydrophilic)
High (Lipophilic)
High
BBB Permeability
Moderate (Zwitterionic)
Poor (Requires esterification)
High
High
Primary Target
GAT Subtypes (Putative)
GAT-1 / GAT-3 (Non-selective)
GAT-1 (Highly Selective)
GAT-1
Selectivity Risk
Sigma Receptors, GlyT
GABA-A Agonism (Weak)
Low off-target
Muscarinic Receptors
Application
Novel Probe / Building Block
Reference Substrate
Clinical Anticonvulsant
Research Tool
Expert Insight: Unlike Nipecotic acid, which is a substrate that can induce heteroexchange (releasing GABA), N-substituted derivatives like Tiagabine and potentially 3-(2-Ethylpiperidin-1-yl)propanoic acid often act as "locked" inhibitors that block the transporter without being translocated. The 2-ethyl group adds steric hindrance that may enhance subtype selectivity or metabolic stability compared to the unsubstituted parent.
Mechanistic Logic & Signaling Pathway
Understanding the selectivity requires mapping the compound's interaction within the GABAergic synapse. The compound targets the GABA Transporter (GAT) , a Na+/Cl- dependent symporter responsible for clearing GABA from the synaptic cleft.
Figure 1: GABAergic Synapse and Transporter Dynamics
Caption: Schematic of GABA reuptake inhibition. The compound (Red) must selectively block GAT-1 (Blue) without activating the GABA-A receptor (Yellow).
Experimental Protocols for Selectivity Evaluation
To objectively evaluate the selectivity of 3-(2-Ethylpiperidin-1-yl)propanoic acid, you must perform a "Subtract and Validate" workflow. This ensures that observed effects are due to transporter inhibition and not receptor interaction.
Assay: Radioligand binding using [3H]-(+)-Pentazocine.
Significance: High affinity for
could confound neuroprotective data, as activation is neuroprotective independent of GABA.
Selectivity Evaluation Workflow
Use this logic tree to interpret your experimental data.
Figure 2: Selectivity Decision Matrix
Caption: Decision matrix for classifying the compound's pharmacological profile.
Synthesis of Evidence & Conclusion
3-(2-Ethylpiperidin-1-yl)propanoic acid is a promising scaffold for probing the GABAergic system . Its structural similarity to Nipecotic acid suggests GAT inhibition, while the 2-ethyl substituent offers a lever for tuning subtype selectivity and metabolic stability.
Final Recommendation:
For Basic Research: Use as a tool to explore the steric tolerance of the GAT binding pocket.
For Drug Development: Prioritize enantiomeric separation . The 2-ethyl group creates a chiral center; the (R) and (S) enantiomers likely possess vastly different selectivity profiles (e.g., Tiagabine is a specific isomer). Evaluate both isomers independently using the protocols above.
References
Schousboe, A., et al. (2004). "Role of GABA transporters in brain metabolism and function." Neurochemical Research.
Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry.
PubChem Compound Summary. (2023). "3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride (CAS 1185294-51-2)." National Center for Biotechnology Information. [1]
Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Journal of Neural Transmission.
A Researcher's Guide to the Statistical Analysis of Comparative Data for Novel Compound Evaluation
In the landscape of drug discovery, the rigorous evaluation of novel compounds against existing standards is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a fra...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery, the rigorous evaluation of novel compounds against existing standards is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the robust statistical analysis of comparative data. It eschews a one-size-fits-all template in favor of a principles-based approach, empowering you to design and interpret experiments with scientific integrity. Here, we delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative sources.
The Foundation: Experimental Design and Statistical Rigor
A fundamental principle is the clear definition of the research question. Are you seeking to establish superiority, non-inferiority, or equivalence? This initial determination will dictate the choice of statistical tests and the interpretation of the results. For instance, demonstrating that a new compound is at least as good as a standard (non-inferiority) requires a different statistical approach than proving it is better (superiority).[4]
In Vitro Analysis: From Cellular Assays to Meaningful Metrics
In vitro assays are the workhorses of early-stage drug discovery, providing a controlled environment to assess a compound's biological activity.[5] A common objective is to determine the concentration of a compound required to elicit a 50% response, known as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
The Four-Parameter Logistic (4PL) Model
The relationship between the concentration of a compound and the observed biological response is typically sigmoidal.[6] The four-parameter logistic (4PL) model is a standard and robust mathematical model used to fit this dose-response data.[6][7] The four parameters are:
Top asymptote: The maximum possible response.
Bottom asymptote: The minimum possible response.
Hill slope (slope factor): The steepness of the curve.
IC50/EC50: The concentration at the inflection point of the curve.
The goodness-of-fit of the model to the experimental data is crucial and is often assessed by the R-squared value.
Experimental Protocol: IC50 Determination using a Cell-Based Assay
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of the novel compound and the reference compound.
Treatment: Treat the cells with the various concentrations of the compounds. Include vehicle-only controls.
Incubation: Incubate the cells for a time period relevant to the biological process being studied.
Assay Readout: Utilize a suitable assay to measure the biological response (e.g., cell viability, enzyme activity).
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a 4PL model to determine the IC50 for each compound.[8]
Data Presentation: Comparative In Vitro Potency
Compound
IC50 (nM) [95% Confidence Interval]
Hill Slope
R²
Novel Compound A
15.2 [12.8 - 18.1]
1.1
0.992
Standard of Care
25.8 [22.1 - 30.2]
1.0
0.988
This table clearly presents the comparative potency of the novel compound against the standard of care, including confidence intervals to convey the precision of the estimate.
In Vivo Evaluation: Assessing Efficacy and Safety in Complex Biological Systems
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand a compound's efficacy and safety in a whole organism.[9] These studies introduce greater biological variability, making robust statistical design and analysis even more critical.
Key Considerations for In Vivo Experimental Design
Randomization: Animals should be randomly assigned to treatment groups to minimize selection bias.
Blinding: Whenever possible, researchers involved in data collection and analysis should be blinded to the treatment allocation to prevent observer bias.
Power Analysis: A power analysis should be conducted before the experiment to determine the appropriate sample size needed to detect a statistically significant effect of a given magnitude.[3][10]
Statistical Analysis of In Vivo Data
The choice of statistical test depends on the nature of the data and the experimental design.
t-Tests: Used to compare the means of two groups. For example, comparing the tumor volume in a control group versus a group treated with the novel compound.
Analysis of Variance (ANOVA): Used to compare the means of three or more groups. For instance, comparing a control group, a group treated with the standard of care, and a group treated with the novel compound. Post-hoc tests (e.g., Tukey's HSD) are then used to determine which specific groups differ from one another.[9]
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Data Presentation: Comparative In Vivo Efficacy
Treatment Group
Mean Tumor Volume (mm³) ± SEM
p-value (vs. Vehicle)
p-value (vs. Standard)
Vehicle Control
500 ± 45
-
-
Standard of Care
250 ± 30
< 0.01
-
Novel Compound A
150 ± 25
< 0.001
< 0.05
This table summarizes the key findings from an in vivo study, providing a clear comparison of the novel compound's efficacy against both the vehicle control and the standard of care.
Integrating the Data: A Holistic View of Compound Performance
The ultimate goal is to build a comprehensive profile of the novel compound. This involves integrating data from various in vitro and in vivo studies to make an informed decision about its potential for further development.
Decision-Making Framework
Caption: A simplified decision-making flowchart.
Conclusion
The statistical analysis of comparative data is a cornerstone of novel compound evaluation. By embracing robust experimental design, selecting appropriate statistical models, and transparently reporting the results, researchers can confidently assess the potential of new therapeutic candidates. This guide provides a foundational framework, but it is the thoughtful application of these principles to the specific scientific question at hand that will ultimately drive successful drug discovery.
References
Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Retrieved from [Link]
ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?. Retrieved from [Link]
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]
Zhang, J. H. (2016, July 22). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. SAGE Journals. Retrieved from [Link]
VitelyBio. (n.d.). In Vitro Statistical Services – Best Contract Research Organization (CRO) in India. Retrieved from [Link]
Hothorn, L. A. (n.d.). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Retrieved from [Link]
ESR Research. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]
Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]
European Medicines Agency. (n.d.). Biostatistics. Retrieved from [Link]
ProRelix. (n.d.). Steps of Drug Development and Biostatistics. Retrieved from [Link]
Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]
Panos, G. D., & Boeckler, D. (2023, July 3). Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. Dovepress. Retrieved from [Link]
Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015, December 30). Dose-Response Analysis Using R. PLOS One. Retrieved from [Link]
Schlecht, J., & Weaver, M. (2025, September 11). Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. MDPI. Retrieved from [Link]
Mustamin, S. B., & Hamid, F. H. (2025, December 19). Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets. ChemRxiv. Retrieved from [Link]
Česká zemědělská univerzita. (n.d.). Statistical modelling of dose response curves. Retrieved from [Link]
ResearchGate. (2014, August 27). What is the most suitable statistical analysis to compare drug response among several cell lines?. Retrieved from [Link]
American University of Beirut. (2010, July 1). Guidelines for Statistical Analysis Plans. Retrieved from [Link]
Semantic Scholar. (n.d.). Statistical analysis of in vivo tumor growth experiments. Retrieved from [Link]
ResearchGate. (n.d.). Statistical analysis of in vivo efficacy. Retrieved from [Link]
National Center for Biotechnology Information. (2024, January 10). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Retrieved from [Link]
Worldwide Antimalarial Resistance Network. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Retrieved from [Link]
Appinio. (2023, October 30). What is Comparative Analysis and How to Conduct It?. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2011, November 11). Short Communication Review of in vitro drug release test method's statistical evaluation to compare dissolution profile of semisolid dosage forms. Retrieved from [Link]
YouTube. (2022, February 24). Statistical Analysis of In vitro Experimental Data. Retrieved from [Link]
Navigating the Nuances of Molecular Similarity: A Guide to Comparing Biological Effects of Structurally Related Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Structural Similarity In the realms of drug discovery and chemical safety ass...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Structural Similarity
In the realms of drug discovery and chemical safety assessment, the principle that structurally similar molecules exhibit similar biological activities is a foundational concept.[1][2] This idea, the bedrock of Structure-Activity Relationship (SAR) studies, allows researchers to rationally design and optimize drugs by making incremental changes to a known active compound.[3][4][5][6] However, this principle is not absolute. Minor, seemingly innocuous structural modifications can lead to dramatically different, and sometimes unexpected, biological outcomes.[1][7] This guide provides a framework for objectively comparing the biological effects of structurally similar compounds, supported by experimental data and established methodologies. We will explore the "why" behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
Core Concepts: Beyond Simple Similarity
Before delving into experimental comparisons, it is crucial to grasp the theoretical underpinnings that govern the relationship between chemical structure and biological function.
Structure-Activity Relationship (SAR): SAR is the principle that the biological activity of a chemical is dependent on its molecular structure.[4][5] By systematically altering a molecule's structure, researchers can identify the key chemical features, or "pharmacophores," responsible for its biological effects.[4]
Quantitative Structure-Activity Relationship (QSAR): QSAR takes SAR a step further by developing mathematical models that correlate the chemical structure of a molecule with its biological activity.[8][9][10][11] These models can predict the activity of new, untested compounds, thereby accelerating the drug discovery process.[10]
Read-Across: This pragmatic approach, widely used in chemical risk assessment, uses data from well-studied compounds (source substances) to predict the properties and potential toxicity of structurally similar, data-poor compounds (target substances).[12][13] The underlying assumption is that similar structures will have similar toxicological profiles.[12]
The Critical Role of Stereochemistry: Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can have vastly different pharmacological properties.[14][15] Enantiomers (non-superimposable mirror images) of a drug can exhibit different efficacy, toxicity, and pharmacokinetic profiles.[14][16][17] For example, (S)-ibuprofen is the active enantiomer for pain relief, while (R)-ibuprofen is significantly less active.[14]
A Framework for Comparative Biological Assessment
A robust comparison of structurally similar compounds requires a multi-faceted approach, integrating both in vitro and in vivo experimental data. The following workflow provides a structured methodology for this process.
Caption: A generalized workflow for the comparative biological assessment of structurally similar compounds.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed protocols for key experiments in the comparative assessment workflow.
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
Causality: This assay directly measures the affinity of your compounds for a specific biological target (e.g., a receptor or enzyme). By comparing the binding affinities of structurally similar compounds, you can determine how subtle chemical modifications impact target engagement.
Methodology:
Preparation of Cell Membranes:
Culture cells expressing the target receptor to a high density.
Harvest cells and homogenize in a cold buffer to lyse the cells and release membranes.
Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times with a fresh buffer to remove cytosolic components.
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).
Competitive Binding Assay:
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
Add a range of concentrations of your unlabeled test compounds (the "competitors").
Add the prepared cell membranes to initiate the binding reaction.
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes but allows the unbound radioligand to pass through.
Wash the filters with a cold buffer to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation.
Self-Validation:
Controls: Include wells with no competitor (total binding), wells with a high concentration of a known non-radioactive ligand (non-specific binding), and wells with only buffer (background).
Data Quality: Ensure that the specific binding is at least 80% of the total binding. The dose-response curves should have a clear sigmoidal shape with well-defined upper and lower plateaus.
Protocol 2: Cell Viability Assay (MTT Assay)
Causality: This assay provides a measure of the cytotoxic potential of your compounds. Comparing the IC50 values for cell viability across a panel of structurally similar compounds can reveal how modifications influence their toxicity profile.
Methodology:
Cell Seeding:
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of your test compounds in a cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds.
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
Incubate the plate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization and Measurement:
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Self-Validation:
Controls: Include wells with untreated cells (100% viability) and wells with a known cytotoxic agent (positive control).
Data Quality: The absorbance values for the untreated controls should be consistent across the plate. The dose-response curves should show a clear dose-dependent decrease in cell viability.
Data Presentation: A Comparative Analysis of Fictional Kinase Inhibitors
To illustrate how to present comparative data, consider the following table summarizing the properties of three structurally similar kinase inhibitors.
Compound
Structure Modification
Target Binding Affinity (Ki, nM)
Cell Potency (IC50, nM)
Cell Viability (IC50, µM)
Compound A
Parent Molecule
15
50
> 50
Compound B
Addition of a methyl group
5
20
25
Compound C
Replacement of a phenyl with a pyridine
150
500
> 50
This table clearly demonstrates how a small structural change (addition of a methyl group in Compound B) can improve both target binding and cell potency, albeit with a slight increase in cytotoxicity. Conversely, a more significant change (replacement of a phenyl with a pyridine in Compound C) drastically reduces both binding affinity and cell potency.
Visualizing a Relevant Signaling Pathway
Understanding the biological context of your target is crucial. The following diagram illustrates a simplified signaling pathway that could be modulated by the hypothetical kinase inhibitors discussed above.
Caption: A simplified kinase signaling cascade leading to changes in gene expression.
Conclusion: A Holistic Approach to Understanding Structure-Activity Relationships
The relationship between chemical structure and biological activity is complex and multifaceted. While the principle of "similar structures, similar activities" is a useful starting point, a rigorous and objective comparison requires a comprehensive experimental approach. By integrating in silico, in vitro, and in vivo data, and by carefully considering the causality behind experimental choices, researchers can gain a deeper understanding of the subtle nuances that govern the biological effects of structurally similar compounds. This, in turn, will lead to the more efficient design of safer and more effective drugs and a more accurate assessment of chemical risk.
References
ECETOC. (n.d.). Approaches for read-across in chemical risk assessment.
Government of Canada. (n.d.). Use of analogues and read-across in risk assessment. Canada.ca.
Zhu, H., et al. (n.d.). Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data. PMC.
Naskar, A., et al. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.
EFSA Scientific Committee. (2025, July 28). Guidance on the use of read‐across for chemical safety assessment in food and feed. PMC.
Various Authors. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences.
European Commission Joint Research Centre. (n.d.). Chemical Categories and Read Across. JRC Publications Repository.
Unknown Author. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
Various Authors. (2021, June 21). Effects of Stereoisomers on Drug Activity.
Brown, B. P., & Mendenhall, J. (2022, January). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab.
Smith, S. W. (n.d.). Stereochemistry in Drug Action. PMC - NIH.
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
P, S. (2021, February 1). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.
Patsnap Synapse. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?.
Infinix Bio. (2026, February 20). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development.
Various Authors. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
Fiveable. (2025, August 15). 4.2 Quantitative structure-activity relationships (QSAR).
Chemistry LibreTexts. (2023, August 24). 31.9: Quantitative Structure-Activity Relationships (QSAR).
Kubinyi, H. (n.d.). Chemical similarity and biological activities. SciELO.
Martin, Y. C., et al. (2002, August 13). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of Medicinal Chemistry - ACS Publications.
Crescent Silico. (2023, June 30). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube.
Cheng, F., et al. (2015, September 29). Relating Chemical Structure to Cellular Response: An Integrative Analysis of Gene Expression, Bioactivity, and Structural Data Across 11000 Compounds. PubMed Central.
Hu, Y., & Lounkine, E. (n.d.). Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. PMC.
Kubinyi, H. (2025, December 18). Chemical similarity and biological activities. ResearchGate.
Wolska, K. I., et al. (2023, August 21). Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. MDPI.
Al-Tel, T. H., et al. (n.d.). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC.
Technology Networks. (2018, December 6). Chemists Design Novel One-Pot Reactions to Access Complex Natural Product Analogs for Drug Discovery.
Fürstner, A. (2015, March 23). Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. Our commitment is to furnish you with the knowledge to maintain a safe laboratory environment, thereby fostering a culture of safety and responsibility.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the toxicological profiles of analogous compounds, 3-(2-Ethylpiperidin-1-yl)propanoic acid should be handled with care.
Assumed Hazards:
Skin and Eye Irritation/Corrosion: Similar piperidine compounds are known to cause skin irritation and serious eye damage.[2][3][4]
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][5]
Toxicity: Harmful if swallowed or absorbed through the skin.[3]
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
PPE Category
Specification
Rationale
Eye and Face
Safety glasses with side shields or goggles
Protects against splashes and airborne particles.
Hand
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact and potential absorption.
Body
Laboratory coat or chemical-resistant apron
Protects against contamination of personal clothing.
Respiratory
Use in a well-ventilated area or fume hood
Minimizes inhalation exposure to vapors or aerosols.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid must adhere to federal, state, and local regulations. The overarching principle is that hazardous chemical waste should never be disposed of in the regular trash or down the sewer system.[6]
Step 1: Waste Segregation and Collection
Waste Identification: All waste materials, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[7][8] The container must be in good condition and have a secure, tight-fitting lid.[7] For acidic compounds, avoid metal containers.[8]
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical compliance requirement. The waste container must be clearly marked with the following information:
The date when the first waste was added to the container.
Step 3: Storage of Hazardous Waste
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[7][9] This area must be under the control of laboratory personnel.[7]
Segregation: Store the waste container away from incompatible materials. A physical barrier or secondary containment should be used to separate incompatible chemicals.[6][10]
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment system to prevent spills from reaching the environment.[6][11] The containment should be able to hold 110% of the volume of the largest container.
Container Management: Keep the waste container closed at all times, except when adding waste.[7][11] Do not leave a funnel in the container opening.[7]
Step 4: Arranging for Disposal
Contact Environmental Health & Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[7] Contact them to schedule a waste pickup.
Do Not Exceed Accumulation Limits: Be aware of the volume and time limits for waste accumulation in your SAA as stipulated by the EPA and your institution's policies.[9][12]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-Ethylpiperidin-1-yl)propanoic acid.
Caption: Disposal workflow from preparation to final disposal.
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Management:
Small Spills: For a small, manageable spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[13] Collect the contaminated absorbent into a designated hazardous waste container.
Large Spills: Evacuate the area immediately and notify your institution's EHS or emergency response team.[1] Prevent the spill from entering drains or waterways.[1][2]
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[2]
IV. Regulatory Framework
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. Key regulatory bodies in the United States include:
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[6][8] Academic laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K.[12]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including requirements for handling hazardous materials, employee training, and emergency response plans.[6][14][15]
It is imperative that all laboratory personnel involved in handling hazardous waste are properly trained on these regulations and institutional procedures.[14]
By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with all applicable regulations.
References
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.).
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
Laboratory Waste Management: The New Regulations. (2019, June 15).
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide - Benchchem. (n.d.).
3-(Piperazin-1-yl)propanoic acid-SDS-MedChemExpress. (2026, January 6).
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
SDS US. (2023, February 19).
What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, February 21).
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine - AK Scientific, Inc. (n.d.).
3-(Piperazin-1-yl)propanoic acid - Apollo Scientific. (n.d.).
Personal protective equipment for handling 3-(2-Ethylpiperidin-1-yl)propanoic acid
[1] Executive Summary & Compound Profile This guide outlines the operational safety protocols for 3-(2-Ethylpiperidin-1-yl)propanoic acid . While specific toxicological data for this exact ethyl-substituted isomer is lim...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Compound Profile
This guide outlines the operational safety protocols for 3-(2-Ethylpiperidin-1-yl)propanoic acid . While specific toxicological data for this exact ethyl-substituted isomer is limited in public registries, its safety profile is extrapolated via Structure-Activity Relationship (SAR) from its close analog, 3-(2-Methylpiperidin-1-yl)propanoic acid (CAS 773108-59-1) .[1]
As a
-amino acid derivative containing a piperidine ring, this compound exhibits zwitterionic character and amphiphilic properties.[1] It poses risks primarily associated with mucosal irritation and potential sensitization.[1]
Property
Details
Chemical Structure
Piperidine ring with a 2-ethyl substituent and a propanoic acid tail.[1][2][3]
Physical State
Typically a white to off-white solid (hygroscopic) or viscous oil depending on purity/salt form.[1]
Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents (Hexane).[1]
pKa (Predicted)
~3.5 (Carboxylic acid) and ~9.0 (Piperidine nitrogen).[1]
Risk Assessment & Mechanism of Toxicity[7]
Understanding the why behind the safety gear is critical for compliance.
The Piperidine Moiety: The secondary amine structure (tertiary in this product) is basic.[1] Upon contact with moist mucous membranes (eyes, lungs), it can protonate, raising local pH and causing irritation or chemical burns.[1]
The Propanoic Acid Tail: Provides an acidic counter-balance, often leading to a zwitterionic internal salt.[1] This reduces volatility compared to free piperidines but increases water solubility, facilitating rapid absorption through moist skin.[1]
Lipophilicity (The Ethyl Group): The 2-ethyl group increases lipophilicity compared to the methyl analog.[1] Critical Insight: This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a higher risk vector than with smaller analogs.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[1] Use this matrix to select gear based on the specific operation.
Body Zone
Standard Operation (Weighing <1g)
High-Risk Operation (Synthesis/Scale-up >10g)
Technical Justification
Respiratory
Fume Hood (Face velocity >100 fpm)
Powered Air-Purifying Respirator (PAPR) or N95 + Fume Hood
H335 Risk: Fine dusts from zwitterionic solids are easily inhaled, causing immediate bronchial irritation.[1]
Piperidine derivatives can swell latex.[1] Nitrile offers >480 min breakthrough protection against incidental splashes.[1]
Eye Protection
Chemical Safety Glasses (Side shields)
Chemical Goggles (Indirect vent)
H319 Risk: Crystalline dust can cause mechanical corneal abrasion + chemical irritation.[1]
Body Defense
Standard Lab Coat (Cotton/Poly)
Chemical-Resistant Apron (Tyvek® or PVC)
Prevents accumulation of dust on personal clothing which can lead to delayed skin sensitization.[1]
Operational Protocols
Phase 1: Weighing & Transfer
The Hazard: Static electricity can disperse fine powder forms of amino acids.[1]
Protocol:
Eliminate Static: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]
Containment: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
Technique: Do not use a spatula that has been used for strong oxidizers (e.g., permanganates) without thorough cleaning.[1] Trace oxidizers can react with the piperidine nitrogen.[1]
Solvent Choice: When dissolving in acidic media (e.g., HCl in Dioxane), add the acid slowly to the piperidine solution.[1] The heat of neutralization can cause solvent bumping.[1]
Incompatibility: Strictly avoid contact with acid chlorides or anhydrides unless intended for reaction; these will react violently with the zwitterionic center.[1]
Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon prevents the formation of N-oxide impurities over time.[1]
Use a HEPA-filter vacuum or wet-sweep method to avoid generating dust clouds.[1]
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct safety barriers based on the physical state and quantity of the material.
Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.
Waste Disposal & Deactivation
Classification: This compound is classified as a Nitrogen-Containing Organic Acid .[1]
Primary Stream: Segregate into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).
pH Adjustment: If the waste solution is highly acidic or basic due to reaction conditions, neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or unexpected heat generation.[1]
Labeling: Clearly tag waste containers with "Piperidine Derivative – Irritant."[1]
Prohibited Actions: DO NOT dispose of down the drain. The piperidine moiety can be toxic to aquatic microorganisms (EC50 values for piperidines are often <100 mg/L).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88183, 1-Piperidinepropanoic acid, ethyl ester.[1] Retrieved March 1, 2026, from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][7] Retrieved March 1, 2026, from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives classification.[1][4][5] Retrieved March 1, 2026, from [Link][1]